molecular formula C6H6ClN B094459 6-Chloro-2-picoline CAS No. 18368-63-3

6-Chloro-2-picoline

Numéro de catalogue: B094459
Numéro CAS: 18368-63-3
Poids moléculaire: 127.57 g/mol
Clé InChI: GXZDYRYYNXYPMQ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

6-Chloro-2-picoline is a useful research compound. Its molecular formula is C6H6ClN and its molecular weight is 127.57 g/mol. The purity is usually 95%.
The exact mass of the compound 2-Chloro-6-methylpyridine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

2-chloro-6-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClN/c1-5-3-2-4-6(7)8-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXZDYRYYNXYPMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0022272
Record name 6-Chloro-2-picoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0022272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18368-63-3
Record name 2-Chloro-6-methylpyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18368-63-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-2-picoline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018368633
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Chloro-2-picoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0022272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-chloro-2-methylpyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.038.386
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 6-CHLORO-2-PICOLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/39MX1LQ68L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to 6-Chloro-2-picoline: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental protocols for 6-chloro-2-picoline (also known as 2-chloro-6-methylpyridine). This versatile pyridine derivative serves as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.

Chemical Structure and Identification

This compound is an aromatic heterocyclic compound with a pyridine ring substituted with a chlorine atom at the 6-position and a methyl group at the 2-position.

IdentifierValue
IUPAC Name 2-Chloro-6-methylpyridine
Synonyms This compound, 2-Methyl-6-chloropyridine
CAS Number 18368-63-3
Molecular Formula C₆H₆ClN
SMILES Cc1cccc(Cl)n1
InChI InChI=1S/C6H6ClN/c1-5-3-2-4-6(7)8-5/h2-4H,1H3

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its handling, storage, and application in chemical synthesis.

PropertyValueSource
Molecular Weight 127.57 g/mol [1]
Appearance Colorless to light yellow liquid
Boiling Point 183.5 ± 0.0 °C at 760 mmHg; 64-68 °C at 10 mmHg[1]
Melting Point Not available
Density 1.167 g/mL at 25 °C[1]
Refractive Index n20/D 1.527 (lit.)[1]
Solubility Slightly soluble in water. Soluble in common organic solvents like ethanol, ether, and acetone.
Vapor Pressure 1.1 ± 0.3 mmHg at 25°C

Reactivity and Chemical Behavior

The chemical reactivity of this compound is primarily dictated by the pyridine ring, the chlorine substituent, and the methyl group. The chlorine atom at the 6-position is susceptible to nucleophilic substitution reactions, making it a valuable precursor for introducing various functional groups. The methyl group can undergo oxidation or halogenation, offering another site for chemical modification. This dual reactivity makes this compound a versatile building block in organic synthesis.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, purification, and analysis of this compound. These protocols are adapted from general procedures for similar compounds and should be performed by qualified personnel in a well-ventilated fume hood with appropriate personal protective equipment.

Synthesis of this compound from 2-Picoline N-oxide

This method involves the chlorination of 2-picoline N-oxide using a chlorinating agent such as phosphoryl chloride (POCl₃).

Materials:

  • 2-Picoline N-oxide

  • Phosphoryl chloride (POCl₃)

  • Triethylamine (Et₃N)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a dry round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-picoline N-oxide in dichloromethane.

  • Cool the solution in an ice bath.

  • Slowly add triethylamine to the stirred solution.

  • Add phosphoryl chloride dropwise to the reaction mixture, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and slowly quench with a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by fractional distillation under reduced pressure.

Synthesis_Workflow cluster_synthesis Synthesis of this compound start Start: 2-Picoline N-oxide dissolve Dissolve in CH2Cl2 start->dissolve cool Cool to 0°C dissolve->cool add_et3n Add Triethylamine cool->add_et3n add_pocl3 Add POCl3 (dropwise) add_et3n->add_pocl3 reflux Reflux (2-4h) add_pocl3->reflux quench Quench with NaHCO3 reflux->quench extract Extract with CH2Cl2 quench->extract dry Dry with MgSO4 extract->dry concentrate Concentrate dry->concentrate end Crude this compound concentrate->end

Caption: Workflow for the synthesis of this compound.

Purification by Fractional Distillation

Apparatus:

  • Distillation flask

  • Fractionating column (e.g., Vigreux column)

  • Condenser

  • Receiving flask

  • Heating mantle

  • Vacuum pump and gauge

Procedure:

  • Set up the fractional distillation apparatus. Ensure all glassware is dry.

  • Place the crude this compound in the distillation flask with a few boiling chips.

  • Connect the apparatus to a vacuum pump and slowly reduce the pressure to the desired level (e.g., 10 mmHg).

  • Begin heating the distillation flask gently.

  • Collect the fraction that distills at the boiling point of this compound at the given pressure (64-68 °C at 10 mmHg).[1]

  • Discard the initial and final fractions, which may contain impurities.

  • Store the purified product in a tightly sealed container under an inert atmosphere.

Purification_Workflow cluster_purification Purification Workflow start Crude this compound setup Setup Fractional Distillation Apparatus start->setup vacuum Apply Vacuum (e.g., 10 mmHg) setup->vacuum heat Gentle Heating vacuum->heat collect Collect Fraction at 64-68°C heat->collect store Store Purified Product collect->store end Pure this compound store->end

Caption: Workflow for the purification of this compound.

Analytical Methods

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm)

Sample Preparation:

  • Prepare a stock solution of the purified this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.

  • Perform serial dilutions to prepare calibration standards if quantitative analysis is required.

GC-MS Parameters:

  • Injector Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 280 °C

    • Hold: 5 minutes at 280 °C

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: m/z 40-400

Data Analysis:

  • Identify the peak corresponding to this compound based on its retention time.

  • Confirm the identity by comparing the acquired mass spectrum with a reference spectrum from a library (e.g., NIST). The mass spectrum is expected to show a molecular ion peak and characteristic fragment ions.

Sample Preparation:

  • Dissolve 5-10 mg of the purified this compound in approximately 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters (example for a 400 MHz spectrometer):

  • Pulse Program: zg30

  • Number of Scans: 16

  • Spectral Width: ~16 ppm

  • Acquisition Time: ~4 seconds

  • Relaxation Delay: 1 second

¹³C NMR Acquisition Parameters (example for a 400 MHz spectrometer):

  • Pulse Program: zgpg30

  • Number of Scans: 1024

  • Spectral Width: ~240 ppm

  • Acquisition Time: ~1 second

  • Relaxation Delay: 2 seconds

Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase and baseline correct the resulting spectra.

  • Calibrate the ¹H spectrum to the TMS signal at 0 ppm.

  • Integrate the peaks in the ¹H spectrum and assign the chemical shifts.

  • Assign the chemical shifts in the ¹³C spectrum.

Analytical_Workflow cluster_analysis Analytical Workflow for this compound sample Purified Sample gcms_prep Prepare Solution in Volatile Solvent sample->gcms_prep nmr_prep Dissolve in Deuterated Solvent with TMS sample->nmr_prep gcms GC-MS Analysis nmr NMR Analysis gcms_run Inject and Run GC-MS gcms_prep->gcms_run nmr_run Acquire 1H and 13C Spectra nmr_prep->nmr_run gcms_data Analyze Retention Time and Mass Spectrum gcms_run->gcms_data nmr_data Process and Assign Spectra nmr_run->nmr_data structure_confirm Structure and Purity Confirmation gcms_data->structure_confirm nmr_data->structure_confirm

Caption: Logical workflow for the analysis of this compound.

Application in Drug Development: A Synthetic Gateway

While no direct involvement of this compound in specific signaling pathways has been prominently reported, its utility as a synthetic intermediate is of high value to drug development professionals. The reactive chlorine atom allows for its incorporation into larger, more complex molecules through various cross-coupling reactions, which are fundamental in medicinal chemistry.

Synthetic_Application cluster_application Synthetic Utility in Medicinal Chemistry start This compound suzuki Suzuki Coupling (with Boronic Acid) start->suzuki buchwald Buchwald-Hartwig Amination (with Amine) start->buchwald sonogashira Sonogashira Coupling (with Alkyne) start->sonogashira product1 Aryl-substituted Picoline Derivative suzuki->product1 product2 Amino-substituted Picoline Derivative buchwald->product2 product3 Alkynyl-substituted Picoline Derivative sonogashira->product3 lead_opt Lead Optimization in Drug Discovery product1->lead_opt product2->lead_opt product3->lead_opt

Caption: Potential synthetic pathways using this compound.

This diagram illustrates how this compound can be used as a starting material in common cross-coupling reactions to generate a library of substituted picoline derivatives. These derivatives can then be further elaborated and screened for biological activity as part of a lead optimization program in drug discovery.

References

A Comprehensive Technical Guide to the Physical Properties of 6-Chloro-2-picoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloro-2-picoline, also known as 2-chloro-6-methylpyridine, is a heterocyclic organic compound with the chemical formula C₆H₆ClN.[1][2] It serves as a crucial intermediate in the synthesis of a variety of pharmaceutical and agricultural chemicals.[3] A thorough understanding of its physical properties is paramount for its effective handling, reaction optimization, and process scale-up in research and development settings. This technical guide provides a detailed overview of the core physical characteristics of this compound, complete with experimental protocols for their determination and visual representations of key concepts.

Core Physical and Chemical Properties

This compound is typically a colorless to light yellow liquid at room temperature.[4][5] Its molecular structure, featuring a pyridine ring substituted with a chlorine atom and a methyl group, dictates its reactivity and physical behavior.[4]

Quantitative Physical Properties

The key physical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueSource(s)
Molecular Formula C₆H₆ClN[1][4][5]
Molecular Weight 127.57 g/mol [1][3][4][5]
Appearance Colorless to light yellow liquid[4][5]
Density Approximately 1.167 g/cm³ at 25 °C[3]
Boiling Point 183.5 °C at 760 mmHg[4][5]
Flash Point 73.9 °C (closed cup)[4]
Refractive Index n20/D 1.527[5]
Vapor Pressure 1.1 ± 0.3 mmHg at 25°C[4]
Chemical Identifiers
IdentifierValueSource(s)
CAS Number 18368-63-3[1][5]
IUPAC Name 2-chloro-6-methylpyridine[1]
InChI InChI=1S/C6H6ClN/c1-5-3-2-4-6(7)8-5/h2-4H,1H3[1]
SMILES CC1=NC(=CC=C1)Cl[1]

Experimental Protocols

Accurate determination of physical properties is essential for quality control and research applications. The following are detailed methodologies for key experiments.

Determination of Density (Pycnometer Method)

The density of a liquid can be accurately determined using a pycnometer, a glass flask with a precise volume.[3]

Materials:

  • Pycnometer (specific volume, e.g., 25 mL)

  • Analytical balance

  • This compound sample

  • Reference liquid with known density (e.g., deionized water)

  • Thermometer

  • Constant temperature bath

Procedure:

  • Cleaning and Drying: Thoroughly clean and dry the pycnometer and its stopper.

  • Mass of Empty Pycnometer: Accurately weigh the empty, dry pycnometer (m₀).

  • Mass of Pycnometer with Reference Liquid: Fill the pycnometer with the reference liquid (deionized water) and insert the stopper, ensuring any excess liquid is expelled through the capillary. Place the filled pycnometer in a constant temperature bath (e.g., 25 °C) until it reaches thermal equilibrium. Dry the outside of the pycnometer and weigh it (m₁).

  • Mass of Pycnometer with Sample: Empty and dry the pycnometer. Fill it with this compound, bring it to the same constant temperature as the reference liquid, dry the exterior, and weigh it (m₂).

  • Calculation: The density of the sample (ρₛ) is calculated using the following formula: ρₛ = ((m₂ - m₀) / (m₁ - m₀)) * ρᵣ where ρᵣ is the known density of the reference liquid at the experimental temperature.

Determination of Boiling Point (Distillation Method)

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. A simple distillation method is commonly used for its determination.[6]

Materials:

  • Distillation flask

  • Condenser

  • Receiving flask

  • Thermometer with appropriate range

  • Heating mantle or oil bath

  • Boiling chips

  • This compound sample (at least 5 mL)[6]

Procedure:

  • Apparatus Setup: Assemble the distillation apparatus. Place the this compound sample and a few boiling chips into the distillation flask.

  • Thermometer Placement: Position the thermometer so that the top of the bulb is level with the bottom of the side arm of the distillation flask.

  • Heating: Gently heat the distillation flask.

  • Observation: Record the temperature when the liquid begins to boil and a steady condensation is observed in the condenser. The boiling point is the constant temperature at which the vapor and liquid are in equilibrium.[6] It is crucial to also record the atmospheric pressure at the time of the experiment, as boiling point is pressure-dependent.

Determination of Solubility

Determining the solubility of a compound in various solvents is crucial for applications such as reaction medium selection, extraction, and crystallization.

Materials:

  • Test tubes

  • Vortex mixer

  • Calibrated pipettes or burette

  • This compound sample

  • A range of solvents (e.g., water, ethanol, acetone, hexane)

Procedure (Qualitative):

  • Sample Preparation: Add a small, known amount of this compound (e.g., 25 mg or 0.05 mL) to a test tube.[1]

  • Solvent Addition: Add a small volume of the chosen solvent (e.g., 0.75 mL) in portions.[1]

  • Mixing: After each addition, vigorously shake or vortex the test tube.[1]

  • Observation: Observe if the solute completely dissolves to form a homogeneous solution. If it dissolves, the compound is considered soluble in that solvent under the tested conditions. If a separate phase remains, it is considered insoluble.

Procedure (Quantitative - Shake-Flask Method):

  • Saturated Solution Preparation: Add an excess amount of this compound to a known volume of the solvent in a sealed flask.

  • Equilibration: Agitate the flask at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation: Separate the undissolved solute from the solution by filtration or centrifugation.

  • Quantification: Determine the concentration of this compound in the clear supernatant using a suitable analytical technique (e.g., HPLC, UV-Vis spectroscopy). This concentration represents the solubility of the compound in that solvent at that temperature.

Visualizations

To further aid in the understanding of the concepts discussed, the following diagrams have been generated.

Logical_Relationship Logical Relationship of this compound substance This compound classification Substituted Pyridine substance->classification state Physical State: Liquid (at STP) substance->state properties Key Physical Properties substance->properties mol_weight Molecular Weight: 127.57 g/mol properties->mol_weight density Density: ~1.167 g/cm³ properties->density boiling_point Boiling Point: 183.5 °C properties->boiling_point flash_point Flash Point: 73.9 °C properties->flash_point

Caption: Logical relationship of this compound and its key properties.

Experimental_Workflow_Solubility Experimental Workflow for Qualitative Solubility Determination start Start add_sample Add known amount of This compound to test tube start->add_sample add_solvent Add solvent in portions add_sample->add_solvent mix Vigorously mix/vortex add_solvent->mix observe Observe for phase separation mix->observe soluble Soluble: Homogeneous solution observe->soluble No insoluble Insoluble: Separate phases remain observe->insoluble Yes end End soluble->end insoluble->end

Caption: Workflow for qualitative solubility determination of this compound.

References

6-Chloro-2-picoline: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of 6-Chloro-2-picoline, a versatile pyridine derivative of significant interest to researchers, scientists, and professionals in drug development and chemical synthesis. This document outlines its core physicochemical properties, provides a detailed experimental protocol for a common synthetic application, and illustrates the underlying reaction mechanism.

Core Compound Data

This compound, also known as 2-Chloro-6-methylpyridine, is a halogenated aromatic compound widely utilized as a building block in organic synthesis. Its molecular structure, featuring a chlorine atom and a methyl group on the pyridine ring, offers multiple sites for functionalization, making it a valuable intermediate in the synthesis of complex molecules, including pharmaceuticals and agrochemicals.[1]

Below is a summary of its key molecular data:

ParameterValueReference
Molecular Formula C6H6ClN[2]
Molecular Weight 127.57 g/mol [2]
CAS Number 18368-63-3[2]
IUPAC Name 2-chloro-6-methylpyridine[2]

Synthetic Applications and Experimental Protocols

This compound is a key substrate in various cross-coupling reactions, which are fundamental to the formation of carbon-carbon and carbon-heteroatom bonds. The presence of the chlorine atom on the electron-deficient pyridine ring makes it a suitable electrophile for palladium-catalyzed reactions such as the Suzuki-Miyaura and Sonogashira couplings.[3][4] These reactions are instrumental in the construction of biaryl and aryl-alkyne moieties, which are common structural motifs in biologically active compounds.

Representative Experimental Protocol: Suzuki-Miyaura Cross-Coupling

The following protocol provides a detailed methodology for a typical Suzuki-Miyaura cross-coupling reaction using a 2-chloropyridine derivative like this compound. This reaction is a powerful tool for the formation of a carbon-carbon bond between the pyridine ring and a variety of organoboron compounds.[5][6][7]

Materials:

  • This compound

  • Arylboronic acid (1.1-1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh3)4, Pd2(dba)3)

  • Ligand (if required, e.g., a phosphine ligand)

  • Base (e.g., K2CO3, Cs2CO3, K3PO4, 2-3 equivalents)

  • Anhydrous, degassed solvent (e.g., Dioxane, Toluene, DMF)

  • Schlenk flask or reaction vial

  • Magnetic stirrer

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, and the base under an inert atmosphere.

  • Inerting the Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add the palladium catalyst and, if necessary, the ligand. Subsequently, add the degassed, anhydrous solvent via syringe.

  • Reaction Execution: Place the sealed flask in a preheated oil bath and stir at the desired temperature (typically ranging from 80-110 °C).

  • Reaction Monitoring: The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting material is consumed.

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then typically partitioned between an organic solvent and water. The organic layer is separated, dried over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), and concentrated. The crude product is then purified by column chromatography on silica gel to yield the desired cross-coupled product.

Reaction Mechanism and Visualization

The catalytic cycle of the Suzuki-Miyaura coupling is a well-established mechanism that involves several key steps. The following diagram illustrates the generally accepted catalytic cycle for this reaction, showcasing the transformation of the palladium catalyst.

Suzuki_Miyaura_Catalytic_Cycle A Pd(0)L2 (Active Catalyst) B Oxidative Addition A->B C Ar-Pd(II)-X(L2) (Oxidative Addition Complex) B->C D Transmetalation C->D E Ar-Pd(II)-R(L2) (Transmetalation Complex) D->E F Reductive Elimination E->F F->A Regeneration G Ar-R (Coupled Product) F->G H Ar-X (e.g., this compound) H->B I [B(OH)2R]⁻ I->D J Base (e.g., OH⁻) K R-B(OH)2

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Biological Relevance

While this compound itself is primarily a synthetic intermediate, its derivatives have been explored in the context of drug discovery. For instance, the core structure of 6-chloro-4-aminoquinazoline-2-carboxamide has been investigated for its potential as a potent and selective inhibitor of p21-activated kinase 4 (PAK4), a target in cancer therapy.[8] This highlights the importance of this compound as a scaffold for the development of novel therapeutic agents. The synthesis of thioridazine, a first-generation antipsychotic, also involves derivatives of 2-picoline, further underscoring the relevance of this class of compounds in medicinal chemistry.[9]

This technical guide serves as a foundational resource for researchers working with this compound, providing essential data and a practical framework for its application in organic synthesis.

References

Spectroscopic Profile of 6-Chloro-2-picoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth look at the spectroscopic data of 6-Chloro-2-picoline (also known as 2-Chloro-6-methylpyridine), a key intermediate in pharmaceutical and agrochemical synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral properties, offering valuable data for researchers, scientists, and professionals in drug development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique used to determine the molecular structure of a material. The following tables summarize the ¹H and ¹³C NMR data for this compound.

¹H NMR Spectral Data

Table 1: ¹H NMR Chemical Shifts for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.52t1HH4
7.15d1HH3
7.01d1HH5
2.50s3HCH₃

Solvent: Chloroform-d (CDCl₃) Reference: Tetramethylsilane (TMS) Instrument: Varian CFT-20[1][2]

¹³C NMR Spectral Data

Table 2: ¹³C NMR Chemical Shifts for this compound

Chemical Shift (δ) ppmAssignment
158.5C2
150.8C6
139.1C4
123.4C3
119.8C5
24.2CH₃

Solvent: Chloroform-d (CDCl₃) Reference: Tetramethylsilane (TMS) Instrument: Varian CFT-20[1][2]

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which provides information about the presence of specific functional groups.

IR Spectral Data

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3060-2920MediumC-H stretch (aromatic and aliphatic)
1580StrongC=C stretch (aromatic ring)
1560StrongC=N stretch (aromatic ring)
1440MediumC-H bend (methyl)
1140StrongC-Cl stretch
830StrongC-H out-of-plane bend

Technique: Attenuated Total Reflectance (ATR) - Neat[3] Instrument: Bruker Tensor 27 FT-IR[3][4]

Experimental Protocols

The following provides a generalized experimental methodology for obtaining the spectroscopic data presented above.

NMR Spectroscopy Protocol
  • Sample Preparation: A sample of this compound (approximately 5-10 mg) is dissolved in deuterated chloroform (CDCl₃, approximately 0.7 mL) containing tetramethylsilane (TMS) as an internal standard.[5] The solution is then transferred to a 5 mm NMR tube.

  • Instrument Setup: The NMR spectrometer (e.g., Varian CFT-20) is tuned and shimmed for the specific sample to ensure a homogeneous magnetic field.[6]

  • Data Acquisition: For ¹H NMR, the spectrum is acquired using a standard pulse sequence. For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum.[7]

  • Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, and the spectrum is phase and baseline corrected. Chemical shifts are referenced to the TMS signal at 0 ppm.

IR Spectroscopy Protocol
  • Sample Preparation: For the ATR-IR technique, a small drop of neat (undiluted) liquid this compound is placed directly onto the ATR crystal.[3]

  • Instrument Setup: The background spectrum of the clean ATR crystal is recorded.

  • Data Acquisition: The IR spectrum of the sample is then recorded by pressing the sample arm against the crystal. The instrument used for this type of analysis is typically a Fourier Transform Infrared (FT-IR) spectrometer, such as a Bruker Tensor 27.[3][4]

  • Data Processing: The final absorbance spectrum is generated by ratioing the sample spectrum against the background spectrum.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Processing & Analysis Compound This compound NMR_Sample NMR Tube Compound->NMR_Sample Dissolve in solvent IR_Sample ATR Crystal Compound->IR_Sample Apply neat liquid Solvent Solvent (e.g., CDCl3 for NMR) NMR_Spec NMR Spectrometer (e.g., Varian CFT-20) NMR_Sample->NMR_Spec IR_Spec FT-IR Spectrometer (e.g., Bruker Tensor 27) IR_Sample->IR_Spec FID Free Induction Decay (FID) NMR_Spec->FID Interferogram Interferogram IR_Spec->Interferogram FT Fourier Transform FID->FT Interferogram->FT Processed_NMR Processed NMR Spectrum FT->Processed_NMR Processed_IR Processed IR Spectrum FT->Processed_IR Analysis Structural Elucidation Processed_NMR->Analysis Processed_IR->Analysis

Caption: General workflow for NMR and IR spectroscopic analysis.

References

Reactivity of the Pyridine Ring in 6-Chloro-2-picoline: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloro-2-picoline, also known as 6-chloro-2-methylpyridine, is a halogenated pyridine derivative that serves as a versatile building block in organic synthesis. Its unique electronic and steric properties, arising from the presence of a chlorine atom at the 6-position, a methyl group at the 2-position, and the nitrogen atom within the aromatic ring, dictate its reactivity towards various chemical transformations. This technical guide provides a comprehensive overview of the reactivity of the pyridine ring in this compound, focusing on nucleophilic aromatic substitution, metal-catalyzed cross-coupling reactions, and the biological significance of its derivatives. This document is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Core Reactivity Principles

The pyridine ring is an electron-deficient aromatic system due to the electronegative nitrogen atom. This inherent electronic property makes the ring susceptible to nucleophilic attack, particularly at the positions ortho and para to the nitrogen (C2, C4, and C6). In this compound, the presence of a good leaving group, the chlorine atom, at the C6 position further enhances its reactivity towards nucleophilic aromatic substitution (SNAr).

Conversely, the electron-deficient nature of the pyridine ring makes electrophilic aromatic substitution reactions more challenging compared to benzene, requiring harsh reaction conditions.

The chloro-substituent at the C6 position also provides a reactive handle for a variety of metal-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. These reactions are pivotal in the synthesis of complex molecules with diverse functionalities and potential biological activities.

Data Presentation: Reactivity Overview

The following tables summarize quantitative data for key reactions involving this compound and analogous compounds, providing a comparative overview of reaction conditions and yields.

Reaction Type Substrate Coupling Partner/Nucleophile Catalyst/Reagent Base Solvent Temp (°C) Time (h) Yield (%) Reference
Buchwald-Hartwig Amination 2-Bromo-6-methylpyridine(+/-)-trans-1,2-diaminocyclohexane[Pd₂(dba)₃] / (±)-BINAPNaOtBuToluene80460[1]
Sonogashira Coupling 6-Bromo-3-fluoro-2-cyanopyridine1-Ethyl-4-ethynylbenzenePd[PPh₃]₄ / CuIEt₃NTHFRT16Low (25)[2]
Nucleophilic Aromatic Substitution 2-Chloro-4-methyl-3-nitropyridineAmmoniaEthanolic NH₃-Ethanol1502495[3]
Nucleophilic Aromatic Substitution 2-Chloro-4-methyl-3-nitropyridineHydrazineHydrazine hydrate-EthanolRT190[3]
Nucleophilic Aromatic Substitution 2-Chloro-4-methyl-3-nitropyridineMethoxideSodium methoxide-Methanol--85[3]

Note: Data for 2-bromo-6-methylpyridine and other substituted chloropyridines are included to provide insights into the expected reactivity of this compound.

Experimental Protocols

This section provides detailed methodologies for key reactions. While specific protocols for this compound are not always available in the literature, the following procedures for analogous compounds can be adapted.

Protocol 1: Buchwald-Hartwig Amination of a Halogenated 2-Methylpyridine

This protocol is adapted from the amination of 2-bromo-6-methylpyridine.[1]

Materials:

  • 2-Chloro-6-picoline (1.0 equiv)

  • Amine (e.g., Morpholine, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • XPhos (4 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.4 equiv)

  • Anhydrous toluene

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon), add Pd(OAc)₂, XPhos, and NaOtBu.

  • Add anhydrous toluene, followed by 2-Chloro-2-picoline and the amine.

  • Degas the mixture by bubbling argon through the solution for 15 minutes.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Suzuki-Miyaura Cross-Coupling of a Chloropyridine

This is a general protocol that can be optimized for this compound.[4]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (e.g., 4-Methoxyphenylboronic acid, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 equiv)

  • 1,4-Dioxane/H₂O (4:1 mixture)

Procedure:

  • In a dry Schlenk flask under an argon atmosphere, combine this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Add the 1,4-dioxane/H₂O solvent mixture.

  • Degas the mixture by bubbling argon through the solution for 15 minutes.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • After cooling, dilute the reaction with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 3: Sonogashira Coupling of a Halopyridine

This protocol is a general procedure for the Sonogashira coupling of aryl halides.[2]

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (e.g., Phenylacetylene, 1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 3 mol%)

  • Copper(I) iodide (CuI, 5 mol%)

  • Triethylamine (Et₃N)

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • To a degassed solution of this compound in a mixture of THF and Et₃N, add the terminal alkyne, Pd(PPh₃)₂Cl₂, and CuI.

  • Stir the reaction mixture under an argon atmosphere at room temperature or heat to 50-70 °C for 6-12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with saturated aqueous ammonium chloride solution to remove copper salts, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Mandatory Visualization

Experimental and Signaling Pathway Diagrams

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Combine Reactants: - this compound - Coupling Partner - Catalyst & Ligand - Base solvent Add Degassed Solvent start->solvent degas Degas Mixture solvent->degas heat Heat & Stir degas->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor cool Cool to RT monitor->cool extract Extraction cool->extract purify Column Chromatography extract->purify end end purify->end Characterization (NMR, MS)

Caption: General experimental workflow for cross-coupling reactions.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K Ras Ras EGFR->Ras Ligand EGF Ligand Ligand->EGFR Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Derivative 6-Substituted-2-picoline Derivative Derivative->EGFR

Caption: EGFR signaling pathway and potential inhibition.

Apoptosis_Pathway cluster_stimulus Apoptotic Stimulus cluster_regulation Mitochondrial Regulation cluster_execution Execution Phase Derivative 6-Substituted-2-picoline Derivative Bcl2 Bcl-2 (Anti-apoptotic) Derivative->Bcl2 Inhibition Bax Bax (Pro-apoptotic) Derivative->Bax Activation Bcl2->Bax CytoC Cytochrome c release Bax->CytoC Casp9 Caspase-9 CytoC->Casp9 Casp3 Caspase-3 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Intrinsic apoptosis pathway modulation.

Biological Significance of this compound Derivatives

Derivatives of this compound are of significant interest in drug discovery due to the prevalence of the substituted pyridine scaffold in biologically active molecules. The functionalization of the 6-position allows for the introduction of various pharmacophores that can interact with biological targets.

Kinase Inhibition

Many kinase inhibitors incorporate a substituted pyridine or quinoline core. These compounds often target the ATP-binding site of kinases, which are crucial enzymes in cellular signaling pathways that regulate cell growth, proliferation, and survival.[5][6] Dysregulation of kinase activity is a hallmark of many diseases, including cancer. Derivatives of this compound, particularly those synthesized through Suzuki and Buchwald-Hartwig reactions, can be designed to target specific kinases like the Epidermal Growth Factor Receptor (EGFR).[5] Inhibition of the EGFR signaling pathway, which involves downstream effectors such as the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK pathways, is a validated therapeutic strategy in oncology.[7]

Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial process for maintaining tissue homeostasis, and its evasion is a key characteristic of cancer cells.[6] Small molecules that can induce apoptosis in cancer cells are promising therapeutic agents. The intrinsic apoptosis pathway is regulated by the Bcl-2 family of proteins, which includes anti-apoptotic members like Bcl-2 and pro-apoptotic members like Bax. The ratio of these proteins determines the cell's fate. Some quinoline and pyridine derivatives have been shown to induce apoptosis by inhibiting Bcl-2 and/or activating Bax, leading to the release of cytochrome c from the mitochondria and the subsequent activation of caspases, which are the executioners of apoptosis.[7][8]

Conclusion

This compound is a valuable and reactive building block in organic synthesis. Its pyridine ring is amenable to a variety of transformations, including nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions, which allow for the introduction of diverse functional groups at the 6-position. The resulting derivatives are of significant interest in medicinal chemistry, with the potential to act as kinase inhibitors and inducers of apoptosis. This guide provides a foundational understanding of the reactivity of this compound and highlights its potential for the development of novel therapeutic agents. Further research into the specific reaction conditions for this compound and the biological evaluation of its derivatives will undoubtedly continue to expand its utility in the fields of chemical synthesis and drug discovery.

References

The Profound Impact of Electron-Withdrawing Groups on 2-Picoline Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the effects of electron-withdrawing groups on the chemical properties, reactivity, and biological applications of 2-picoline derivatives. By altering the electron density of the pyridine ring, these substituents significantly influence the acidity, reactivity in nucleophilic substitution reactions, and ultimately, the potential of these compounds as scaffolds in drug discovery and development. This document summarizes key quantitative data, details experimental protocols, and visualizes reaction pathways to serve as a valuable resource for professionals in the field.

Introduction: The Versatile 2-Picoline Scaffold

2-Picoline, or 2-methylpyridine, is a fundamental heterocyclic building block in organic synthesis and medicinal chemistry. Its unique structure, featuring a pyridine ring and a reactive methyl group, allows for a wide range of chemical modifications. The introduction of electron-withdrawing groups (EWGs) such as nitro (-NO₂), cyano (-CN), and halogens (-F, -Cl, -Br, -I) onto the pyridine ring dramatically alters the molecule's electronic properties. This modulation of electron density is a powerful tool for fine-tuning the reactivity and biological activity of 2-picoline derivatives, making them attractive candidates for the development of novel therapeutics, particularly in oncology and neuropharmacology.[1][2][3]

Quantitative Data on Electron-Withdrawing Effects

The presence of electron-withdrawing groups significantly impacts the physicochemical properties of 2-picoline derivatives. This is most notably observed in the acidity of the pyridinium ion (pKa), as well as in the chemical shifts observed in Nuclear Magnetic Resonance (NMR) and the vibrational frequencies in Infrared (IR) spectroscopy.

Acidity (pKa) Data

The pKa of the conjugate acid of a substituted pyridine is a direct measure of the electron density at the nitrogen atom. Electron-withdrawing groups decrease the basicity of the pyridine nitrogen, resulting in a lower pKa value. The magnitude of this effect is dependent on the nature and position of the substituent.

SubstituentPositionpKaReference
None-5.94[4]
3-Nitro31.92 (Predicted)[5]
5-Nitro51.92 (Predicted)[6]
5-Chloro50.54 (Predicted)[7]
5-Vinyl55.67[8]
Spectroscopic Data

NMR and IR spectroscopy provide valuable insights into the electronic environment of 2-picoline derivatives. Electron-withdrawing groups cause a downfield shift (higher ppm) of proton and carbon signals in NMR spectra, particularly for those nuclei closest to the substituent. In IR spectra, the vibrational frequencies of the pyridine ring and the substituent itself are altered.

Table 2.1: 1H NMR Spectroscopic Data (δ, ppm) for 2-Picoline and its Nitro-Derivatives

CompoundH3H4H5H6CH₃Solvent
2-Picoline7.167.637.168.512.53CDCl₃
2-Methyl-3-nitropyridine-8.217.158.602.50CDCl₃
2-Methyl-5-nitropyridine8.358.25-9.252.65DMSO-d₆

Table 2.2: 13C NMR Spectroscopic Data (δ, ppm) for 2-Picoline and its Nitro-Derivatives

CompoundC2C3C4C5C6CH₃Solvent
2-Picoline159.7122.3136.7121.7149.224.6CDCl₃
2-Methyl-3-nitropyridine154.2146.5136.2119.5152.818.9CDCl₃
2-Methyl-5-nitropyridine163.5123.8131.2145.1149.824.5DMSO-d₆

Table 2.3: IR Spectroscopic Data (cm⁻¹) for 2-Picoline and its Nitro-Derivatives

CompoundC=C, C=N StretchingNO₂ Symmetric StretchNO₂ Asymmetric Stretch
2-Picoline1591, 1572, 1481, 1432--
2-Methyl-3-nitropyridine~1600-1400~1350~1530
2-Methyl-5-nitropyridine~1600-1400~1345~1520

Experimental Protocols

This section provides detailed methodologies for the synthesis of key 2-picoline derivatives with electron-withdrawing groups.

Synthesis of 2-Methyl-5-nitropyridine

Reaction: 2-Picoline is nitrated using a mixture of nitric acid and sulfuric acid.

Procedure:

  • To a stirred and cooled (0-5 °C) mixture of concentrated sulfuric acid (20 mL), add 2-picoline (5.0 g, 53.7 mmol) dropwise.

  • Add a mixture of concentrated nitric acid (4.5 mL) and concentrated sulfuric acid (10 mL) dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, slowly warm the mixture to 90 °C and maintain for 4 hours.

  • Cool the reaction mixture to room temperature and pour it onto crushed ice (100 g).

  • Neutralize the solution with a saturated aqueous solution of sodium carbonate until the pH is approximately 8.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel (eluent: ethyl acetate/hexane) to afford 2-methyl-5-nitropyridine. Yield: 83%[9]

Synthesis of 3-Nitro-2-picoline

Reaction: A one-pot synthesis from 2-chloro-3-nitropyridine via a malonic ester intermediate.

Procedure:

  • In a round-bottom flask, add diethyl malonate (1.2 eq) to a suspension of sodium hydride (1.2 eq) in anhydrous THF at 0 °C.

  • Stir the mixture for 30 minutes, then add a solution of 2-chloro-3-nitropyridine (1.0 eq) in THF.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • To the crude intermediate, add 50% sulfuric acid and heat at 120-130 °C for 4 hours to effect hydrolysis and decarboxylation.

  • Cool the reaction mixture, neutralize with a saturated sodium bicarbonate solution, and extract with dichloromethane.

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate to give 3-nitro-2-picoline. Yield: High yields have been reported for the initial malonate formation (82-84%).[6]

Synthesis of 2-Cyano-6-methylpyridine

Reaction: Cyanation of 2-picoline-1-oxide.

Procedure:

  • Prepare 1-methoxy-2-methylpyridinium methyl sulfate by reacting 2-picoline-1-oxide with dimethyl sulfate.

  • In a separate flask, dissolve sodium cyanide (3.0 eq) in water.

  • Cool the cyanide solution to 0 °C and add a solution of 1-methoxy-2-methylpyridinium methyl sulfate (1.0 eq) in water dropwise over 2 hours.

  • Allow the reaction to proceed overnight in a refrigerator.

  • Extract the product with chloroform, dry the organic layer over anhydrous magnesium sulfate, and concentrate.

  • The crude product can be purified by distillation or recrystallization. Yield: This general method has been used to prepare various cyanopyridines with yields ranging from 32% to 95%.[10]

Visualizing Reaction Mechanisms and Workflows

Graphviz diagrams are provided to illustrate key reaction pathways and experimental workflows, offering a clear visual representation of the chemical transformations.

Nitration of 2-Picoline

Nitration_of_2_Picoline 2-Picoline 2-Picoline Protonated_2-Picoline 2-Picolinium ion 2-Picoline->Protonated_2-Picoline H₂SO₄ Intermediate_Complex Wheland Intermediate Protonated_2-Picoline->Intermediate_Complex + NO₂⁺ Nitrating_Mixture HNO₃ / H₂SO₄ Nitronium_Ion NO₂⁺ Nitrating_Mixture->Nitronium_Ion Product Nitro-2-picoline Intermediate_Complex->Product -H⁺ Deprotonation Deprotonation Deprotonation->Product

Caption: Electrophilic aromatic substitution mechanism for the nitration of 2-picoline.

Synthesis of 2-Cyano-6-methylpyridine Workflow

Cyanation_Workflow cluster_step1 Step 1: N-Oxide Activation cluster_step2 Step 2: Cyanation cluster_step3 Step 3: Work-up & Purification Picoline_N_Oxide 2-Picoline-1-oxide Activated_Intermediate 1-Methoxy-2-methylpyridinium methyl sulfate Picoline_N_Oxide->Activated_Intermediate + Dimethyl_Sulfate Dimethyl Sulfate Dimethyl_Sulfate->Activated_Intermediate Cyanation_Reaction Nucleophilic Attack & Rearrangement Activated_Intermediate->Cyanation_Reaction Sodium_Cyanide NaCN solution Sodium_Cyanide->Cyanation_Reaction Extraction Chloroform Extraction Cyanation_Reaction->Extraction Drying Drying (MgSO₄) Extraction->Drying Purification Distillation / Recrystallization Drying->Purification Final_Product 2-Cyano-6-methylpyridine Purification->Final_Product

Caption: Experimental workflow for the synthesis of 2-cyano-6-methylpyridine.

Applications in Drug Development

The ability to precisely modify the electronic properties of the 2-picoline scaffold through the introduction of electron-withdrawing groups has made these derivatives highly valuable in drug discovery.

Modulation of Pharmacokinetic and Pharmacodynamic Properties

Electron-withdrawing groups can influence a drug candidate's absorption, distribution, metabolism, and excretion (ADME) properties. For instance, increasing the polarity by adding a nitro group can affect solubility and cell membrane permeability. Furthermore, the altered electron distribution can impact the binding affinity of the molecule to its biological target, such as a receptor or enzyme, thereby modulating its pharmacodynamic profile.

Role as Key Pharmacophores

2-Picoline derivatives bearing electron-withdrawing groups are found in a variety of biologically active compounds. They serve as crucial pharmacophores that interact with specific biological targets.

  • Kinase Inhibitors: The pyridine ring is a common scaffold in kinase inhibitors, which are a major class of anticancer drugs. Electron-withdrawing groups can be used to fine-tune the binding to the ATP-binding pocket of kinases.[11]

  • Neuropharmacology: Derivatives of 2-picoline have been investigated for their activity in the central nervous system, including potential applications as antidepressants and anxiolytics. The electronic modifications can influence their ability to cross the blood-brain barrier and interact with neurotransmitter receptors.[12][13]

Case Studies in Drug Design

While specific FDA-approved drugs containing electron-withdrawing 2-picoline derivatives are proprietary, the literature contains numerous examples of their investigation in preclinical studies. For instance, various substituted pyridines are being explored as inhibitors of Janus kinase 2 (JAK2) and glycogen synthase kinase-3 (GSK3), both of which are important targets in cancer and other diseases.[14] The synthesis of these complex molecules often relies on the predictable reactivity of 2-picoline derivatives modified with electron-withdrawing groups.

Conclusion

The introduction of electron-withdrawing groups onto the 2-picoline ring provides a powerful and versatile strategy for modulating the chemical and biological properties of this important heterocyclic scaffold. The resulting changes in acidity, reactivity, and spectroscopic characteristics are predictable and can be rationally exploited in the design and synthesis of novel compounds with therapeutic potential. This guide has provided a foundational overview of these effects, supported by quantitative data, experimental protocols, and mechanistic visualizations, to aid researchers and drug development professionals in their efforts to leverage the unique chemistry of substituted 2-picoline derivatives. As our understanding of structure-activity relationships continues to grow, the strategic use of electron-withdrawing groups on the 2-picoline scaffold will undoubtedly lead to the discovery of new and improved therapeutic agents.

References

6-Chloro-2-picoline: A Versatile Building Block for Chemical Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloro-2-picoline, also known as 2-chloro-6-methylpyridine, is a heterocyclic organic compound that has emerged as a critical building block in modern organic synthesis. Its unique structural features—a pyridine ring substituted with a reactive chlorine atom and a versatile methyl group—provide a powerful platform for the construction of a diverse array of complex molecules. This guide offers a comprehensive overview of the physical and chemical properties, key synthetic transformations, and applications of this compound, with a particular focus on its utility in the development of novel therapeutics.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its effective handling, storage, and application in synthesis. The key properties are summarized in the table below.[1]

PropertyValue
Molecular Formula C₆H₆ClN
Molecular Weight 127.57 g/mol [1]
Appearance Colorless to light yellow liquid
Boiling Point 64-68 °C at 10 mmHg
Density 1.167 g/mL at 25 °C
Refractive Index n20/D 1.527
CAS Number 18368-63-3[1]

Core Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the distinct reactivity of its two functional handles: the chlorine atom at the 6-position and the methyl group at the 2-position. The chlorine atom is susceptible to nucleophilic aromatic substitution and serves as an excellent handle for palladium-catalyzed cross-coupling reactions. The methyl group can be functionalized through oxidation or halogenation, providing a secondary site for molecular elaboration.

logical_relationship cluster_cross_coupling Palladium-Catalyzed Cross-Coupling cluster_methyl_functionalization Methyl Group Functionalization This compound This compound Aryl/Heteroaryl Pyridines Aryl/Heteroaryl Pyridines This compound->Aryl/Heteroaryl Pyridines Suzuki-Miyaura Alkynyl Pyridines Alkynyl Pyridines This compound->Alkynyl Pyridines Sonogashira Amino Pyridines Amino Pyridines This compound->Amino Pyridines Buchwald-Hartwig 6-Chloropicolinic Acid 6-Chloropicolinic Acid This compound->6-Chloropicolinic Acid Oxidation Kinase Inhibitors Kinase Inhibitors Aryl/Heteroaryl Pyridines->Kinase Inhibitors Pharmaceuticals Pharmaceuticals Amino Pyridines->Pharmaceuticals Agrochemicals Agrochemicals 6-Chloropicolinic Acid->Agrochemicals

Fig. 1: Synthetic pathways from this compound.
Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are cornerstone transformations in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. This compound is an excellent substrate for these reactions.

Suzuki-Miyaura Coupling: This reaction couples this compound with boronic acids or esters to form 2-methyl-6-aryl(or heteroaryl)pyridines. These products are common scaffolds in medicinal chemistry.

Sonogashira Coupling: The Sonogashira coupling facilitates the formation of a carbon-carbon bond between this compound and a terminal alkyne, yielding 6-alkynyl-2-methylpyridines. This reaction is valuable for introducing linear, rigid structures into molecules.

Buchwald-Hartwig Amination: This powerful method allows for the synthesis of 6-amino-2-methylpyridines by coupling this compound with a wide range of primary and secondary amines.[2] Arylamines are prevalent in pharmaceutical compounds.[2]

ReactionCoupling PartnerCatalyst System (Typical)BaseSolventYield (%)
Suzuki-Miyaura Arylboronic acidPd(OAc)₂ / Ad₂PⁿBuLiOᵗBuDioxane/H₂O~94% (for 2,6-dichloropyridine)[3]
Sonogashira Terminal alkynePdCl₂(PPh₃)₂ / CuIAmine baseVariousModerate to excellent[4]
Buchwald-Hartwig Primary/Secondary aminePd₂(dba)₃ / BINAPNaOᵗBuToluene~60% (for 2-bromo-6-methylpyridine)[5]

Note: The yields presented are for similar substrates and may vary for this compound.

Functionalization of the Methyl Group

The methyl group of this compound offers a secondary site for chemical modification, most commonly through oxidation to a carboxylic acid.

Oxidation to 6-Chloropicolinic Acid: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate or through a multi-step process involving halogenation followed by hydrolysis. 6-Chloropicolinic acid is a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[6]

ReactionReagentConditionsProductYield (%)
Oxidation 98% H₂SO₄100 °C, 8 h6-Chloropicolinic acid90% (from 2-chloro-6-trichloromethylpyridine)[6]

Note: The yield presented is for a related starting material.

Experimental Protocols

The following are generalized experimental protocols for key reactions involving this compound. Researchers should note that optimization of reaction conditions may be necessary for specific substrates.

General Workflow for a Suzuki-Miyaura Coupling Reaction

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification and Analysis Charge flask with this compound, boronic acid, base, and solvent Charge flask with this compound, boronic acid, base, and solvent Degas the mixture Degas the mixture Charge flask with this compound, boronic acid, base, and solvent->Degas the mixture Add palladium catalyst and ligand Add palladium catalyst and ligand Degas the mixture->Add palladium catalyst and ligand Heat to desired temperature Heat to desired temperature Add palladium catalyst and ligand->Heat to desired temperature Monitor progress by TLC or LC-MS Monitor progress by TLC or LC-MS Heat to desired temperature->Monitor progress by TLC or LC-MS Cool to room temperature Cool to room temperature Monitor progress by TLC or LC-MS->Cool to room temperature Quench the reaction Quench the reaction Cool to room temperature->Quench the reaction Extract with organic solvent Extract with organic solvent Quench the reaction->Extract with organic solvent Wash with brine and dry Wash with brine and dry Extract with organic solvent->Wash with brine and dry Concentrate under reduced pressure Concentrate under reduced pressure Wash with brine and dry->Concentrate under reduced pressure Purify by column chromatography Purify by column chromatography Concentrate under reduced pressure->Purify by column chromatography Characterize product (NMR, MS) Characterize product (NMR, MS) Purify by column chromatography->Characterize product (NMR, MS)

Fig. 2: Suzuki-Miyaura experimental workflow.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • Adamantyl-di-n-butylphosphine (Ad₂PⁿBu, 4 mol%)

  • Lithium tert-butoxide (LiOᵗBu, 2.0 equiv)

  • Anhydrous dioxane

  • Water

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon), add this compound, the arylboronic acid, and lithium tert-butoxide.

  • Add a mixture of dioxane and water (typically 4:1).

  • Degas the mixture by bubbling argon through the solution for 15-20 minutes.

  • In a separate vial, prepare a solution of palladium(II) acetate and adamantyl-di-n-butylphosphine in anhydrous dioxane.

  • Add the catalyst solution to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the required time (typically 12-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-methyl-6-arylpyridine.

Applications in Drug Discovery

The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. This compound serves as a key starting material for the synthesis of various biologically active compounds, particularly kinase inhibitors. The ability to introduce diverse substituents at the 6-position through cross-coupling reactions allows for the fine-tuning of a compound's potency, selectivity, and pharmacokinetic properties. For instance, the 6-chloro-4-aminoquinazoline-2-carboxamide scaffold, which can be derived from precursors synthesized using 6-chloro-picoline chemistry, has shown promise as a potent and selective inhibitor of p21-activated kinase 4 (PAK4).[7]

Conclusion

This compound is a highly valuable and versatile building block for organic synthesis. Its dual reactivity allows for the selective functionalization of both the 6-position of the pyridine ring via cross-coupling reactions and the 2-position through modification of the methyl group. This versatility has made it an indispensable tool for the construction of complex molecules, with significant applications in the pharmaceutical and agrochemical industries. A thorough understanding of its properties and reactivity is essential for chemists and researchers seeking to leverage its synthetic potential.

References

The Genesis of a Versatile Scaffold: A Technical History of Substituted Picolines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted picolines, fundamental building blocks in organic chemistry, have a rich history intertwined with the development of modern medicine and agriculture. From their initial discovery in the 19th century to their central role in blockbuster pharmaceuticals and essential agrochemicals, the journey of these methylated pyridine derivatives showcases a remarkable evolution in synthetic chemistry and a deepening understanding of their biological significance. This in-depth guide explores the discovery and history of key substituted picolines, presenting detailed experimental protocols, quantitative data, and visualizations of their synthetic and biological pathways.

From Coal Tar to Wonder Drugs: A Historical Overview

The story of picolines begins in the mid-19th century with the isolation of pyridine from coal tar. It wasn't long before chemists began to explore its methylated analogues. The three isomers of picoline (2-methylpyridine, 3-methylpyridine, and 4-methylpyridine) were first isolated and characterized in the late 1800s. Initially, their utility was limited, but as the 20th century progressed, the development of new synthetic methodologies unlocked the potential to introduce a vast array of functional groups onto the picoline core, leading to the creation of a diverse library of substituted picolines with a wide range of applications.

The true impact of substituted picolines became evident with the discovery of their potent biological activities. The realization that the picoline scaffold could be tailored to interact with specific biological targets ushered in a new era of drug discovery and agrochemical development. Today, substituted picolines are integral components of numerous life-saving drugs and crop-protecting agents.

Key Substituted Picolines: A Legacy of Innovation

This section delves into the discovery, history, and synthesis of several exemplary substituted picolines that have had a profound impact on human health and agriculture.

Omeprazole: Taming Gastric Acid

History and Discovery: The development of omeprazole, the first proton pump inhibitor (PPI), revolutionized the treatment of acid-related gastrointestinal disorders.[1][2] In the late 1970s, researchers at AB Hässle in Sweden were investigating substituted benzimidazoles for their potential antisecretory effects.[3] This research led to the synthesis of omeprazole in 1979, a compound that demonstrated potent and long-lasting inhibition of the gastric H+/K+-ATPase, the enzyme responsible for acid secretion in the stomach.[3][4] Launched as Losec® in 1988, omeprazole quickly became a blockbuster drug, offering unprecedented efficacy in healing peptic ulcers and managing gastroesophageal reflux disease (GERD).[1][5]

Mechanism of Action: Omeprazole is a prodrug that is activated in the acidic environment of the stomach's parietal cells.[6] The activated form, a sulfenamide intermediate, covalently binds to cysteine residues on the H+/K+-ATPase, irreversibly inhibiting its function and thereby blocking the final step of acid production.[4][6]

Omeprazole_Mechanism cluster_parietal_cell Parietal Cell Omeprazole_prodrug Omeprazole (Prodrug) Acidic_Canaliculus Acidic Canaliculus Activated_Omeprazole Sulfenamide Intermediate Proton_Pump H+/K+-ATPase (Proton Pump) H_ion H+ Stomach_Lumen Stomach Lumen H_ion->Stomach_Lumen K_ion K+ Inhibited_Pump Inhibited Proton Pump

Synthesis: The synthesis of omeprazole typically involves the coupling of a substituted pyridine with a benzimidazole derivative, followed by oxidation.

Omeprazole_Synthesis Pyridine_Derivative 2-(chloromethyl)-4-methoxy- 3,5-dimethylpyridine Thioether_Intermediate 5-methoxy-2-[[(4-methoxy-3,5-dimethyl- 2-pyridinyl)methyl]thio]-1H-benzimidazole Pyridine_Derivative->Thioether_Intermediate Coupling Benzimidazole_Derivative 2-mercapto-5-methoxy- 1H-benzo[d]imidazole Benzimidazole_Derivative->Thioether_Intermediate Omeprazole Omeprazole Thioether_Intermediate->Omeprazole Oxidation Oxidizing_Agent m-CPBA Oxidizing_Agent->Omeprazole

Experimental Protocol: Synthesis of Omeprazole

A widely used laboratory-scale synthesis of omeprazole is a two-step process involving the formation of a thioether intermediate followed by its oxidation.[7][8]

  • Step 1: Synthesis of 5-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-benzimidazole (Thioether Intermediate) [7]

    • Dissolve sodium hydroxide (5 g, 0.13 mol) in ethanol (50 mL) by heating to 70-90°C in a reaction vessel.

    • Add 2-mercapto-5-methoxybenzimidazole (17.8 g, 0.10 mol) to the solution and reflux until fully dissolved.

    • Cool the reaction mixture to below 10°C.

    • In a separate vessel, dissolve 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride (20 g, 0.09 mol) in water (100 mL).

    • Slowly add the aqueous solution of the pyridine derivative to the cooled benzimidazole solution.

    • Allow the reaction temperature to rise to 30°C and maintain for 4 hours.

    • After the incubation period, cool the mixture to 10°C and add 500 mL of water.

    • Stir the resulting mixture for 12 hours to allow for complete precipitation.

    • Collect the precipitated white solid by suction filtration and dry to obtain the thioether intermediate.

  • Step 2: Oxidation of the Thioether Intermediate to Omeprazole [8]

    • Dissolve the thioether intermediate from Step 1 in dichloromethane.

    • Cool the solution to 0-5°C in an ice bath.

    • Slowly add a solution of meta-chloroperoxybenzoic acid (m-CPBA) (approximately 1.0-1.2 equivalents) in dichloromethane dropwise, ensuring the temperature remains below 5°C.

    • Monitor the reaction's progress using thin-layer chromatography (TLC).

    • Upon completion, quench the reaction by washing with a saturated sodium bicarbonate solution.

    • The organic layer is then washed with brine and dried over anhydrous sodium sulfate.

    • The solvent is removed under reduced pressure, and the crude omeprazole can be purified by recrystallization.

StepReactantsReagents/SolventsConditionsProduct
12-mercapto-5-methoxybenzimidazole, 2-chloromethyl-4-methoxy-3,5-dimethylpyridine HClNaOH, Ethanol, Water30°C, 4 hoursThioether Intermediate
2Thioether Intermediatem-CPBA, Dichloromethane0-5°COmeprazole

Table 1: Summary of reaction conditions for the synthesis of omeprazole.

Isoniazid: A Pillar in Tuberculosis Treatment

History and Discovery: Isoniazid (isonicotinic acid hydrazide) was first synthesized in 1912, but its remarkable antitubercular activity was not discovered until the early 1950s.[9] This discovery was a landmark in the fight against tuberculosis, a disease that was a major global health crisis. The serendipitous finding of its efficacy against Mycobacterium tuberculosis led to its rapid clinical development.[10] Isoniazid quickly became a cornerstone of multi-drug therapy for tuberculosis and remains a first-line treatment to this day.[11]

Mechanism of Action: Isoniazid is a prodrug that is activated by the mycobacterial enzyme catalase-peroxidase (KatG).[12][13][14] The activated form of isoniazid covalently adducts with NAD(H) to form an isonicotinic acyl-NADH complex.[15] This complex inhibits the enoyl-acyl carrier protein reductase (InhA), an enzyme essential for the synthesis of mycolic acids, which are crucial components of the mycobacterial cell wall.[12][14] The disruption of mycolic acid synthesis leads to the death of the bacteria.[15]

Isoniazid_Mechanism cluster_mycobacterium Mycobacterium tuberculosis Isoniazid_prodrug Isoniazid (Prodrug) KatG KatG (Catalase-Peroxidase) Activated_Isoniazid Isonicotinic Acyl Radical NADH NADH Isonicotinic_Acyl_NADH Isonicotinic Acyl-NADH Complex InhA InhA (Enoyl-ACP Reductase) Mycolic_Acid_Synthesis Mycolic Acid Synthesis Cell_Wall_Integrity Cell Wall Integrity Compromised

Synthesis: Isoniazid is synthesized from 4-picoline (gamma-picoline). The synthesis involves the oxidation of 4-picoline to isonicotinic acid, followed by esterification and subsequent reaction with hydrazine.

Isoniazid_Synthesis 4_Picoline 4-Picoline Isonicotinic_Acid Isonicotinic Acid 4_Picoline->Isonicotinic_Acid Oxidation Isonicotinate_Ester Isonicotinate Ester Isonicotinic_Acid->Isonicotinate_Ester Esterification Isoniazid Isoniazid Isonicotinate_Ester->Isoniazid Hydrazinolysis Oxidizing_Agent KMnO4 Oxidizing_Agent->Isonicotinic_Acid Alcohol_Acid Alcohol, Acid Catalyst Alcohol_Acid->Isonicotinate_Ester Hydrazine Hydrazine Hydrate Hydrazine->Isoniazid

Experimental Protocol: Synthesis of Isoniazid

The following is a general laboratory procedure for the synthesis of isoniazid from 4-picoline.

  • Step 1: Oxidation of 4-Picoline to Isonicotinic Acid

    • In a reaction flask, a mixture of 4-picoline and water is heated.

    • Potassium permanganate (KMnO4) is added portion-wise to the heated mixture, causing an exothermic reaction. The temperature is maintained to ensure a controlled oxidation.

    • After the addition is complete, the mixture is refluxed until the purple color of the permanganate disappears.

    • The hot solution is filtered to remove the manganese dioxide byproduct.

    • The filtrate is concentrated and then acidified to precipitate the isonicotinic acid, which is collected by filtration.

  • Step 2: Esterification of Isonicotinic Acid

    • Isonicotinic acid is refluxed with an excess of an alcohol (e.g., ethanol) in the presence of a strong acid catalyst (e.g., sulfuric acid).

    • The reaction is monitored by TLC until the starting material is consumed.

    • The excess alcohol is removed under reduced pressure.

    • The residue is neutralized with a base, and the ester is extracted with an organic solvent.

    • The solvent is evaporated to yield the crude isonicotinate ester.

  • Step 3: Hydrazinolysis of the Isonicotinate Ester

    • The isonicotinate ester is dissolved in an alcohol and treated with hydrazine hydrate.

    • The mixture is refluxed for several hours.

    • Upon cooling, the isoniazid crystallizes out of the solution and is collected by filtration.

    • The crude product can be recrystallized to obtain pure isoniazid.

StepReactantsReagents/SolventsConditionsProduct
14-PicolineKMnO4, Water, AcidRefluxIsonicotinic Acid
2Isonicotinic AcidAlcohol, Acid CatalystRefluxIsonicotinate Ester
3Isonicotinate EsterHydrazine Hydrate, AlcoholRefluxIsoniazid

Table 2: Summary of reaction conditions for the synthesis of isoniazid.

Chlorpyrifos: A Broad-Spectrum Insecticide

History and Discovery: Chlorpyrifos was introduced in 1965 by Dow Chemical Company.[16] It was developed as a broad-spectrum organophosphate insecticide for the control of a wide variety of pests on numerous crops.[17] Its efficacy and relatively low cost contributed to its widespread use in agriculture globally.[18]

Mechanism of Action: Chlorpyrifos, like other organophosphate insecticides, acts as an acetylcholinesterase (AChE) inhibitor.[19][20] In the insect's nervous system, acetylcholine is a neurotransmitter that is broken down by AChE to terminate nerve signals. Chlorpyrifos is converted in the insect to its active metabolite, chlorpyrifos-oxon, which irreversibly binds to and inhibits AChE.[21][22] This leads to an accumulation of acetylcholine in the synaptic cleft, causing continuous nerve stimulation, paralysis, and ultimately, the death of the insect.[20]

Chlorpyrifos_Mechanism cluster_synapse Insect Synaptic Cleft Chlorpyrifos Chlorpyrifos Chlorpyrifos_Oxon Chlorpyrifos-oxon (Active Metabolite) AChE Acetylcholinesterase (AChE) Acetylcholine Acetylcholine (ACh) ACh_Receptor Acetylcholine Receptor Inhibited_AChE Inhibited AChE Excess_ACh Excess Acetylcholine Continuous_Stimulation Continuous Nerve Stimulation

Synthesis: The commercial synthesis of chlorpyrifos involves the reaction of 3,5,6-trichloro-2-pyridinol with O,O-diethyl phosphorochloridothioate.[16]

Chlorpyrifos_Synthesis TCP 3,5,6-trichloro-2-pyridinol Chlorpyrifos Chlorpyrifos TCP->Chlorpyrifos Condensation DEPC O,O-diethyl phosphorochloridothioate DEPC->Chlorpyrifos Base Base Base->Chlorpyrifos

Experimental Protocol: Synthesis of Chlorpyrifos

A general procedure for the synthesis of chlorpyrifos is as follows:

  • 3,5,6-trichloro-2-pyridinol is dissolved in a suitable solvent.

  • A base is added to deprotonate the hydroxyl group of the pyridinol, forming the corresponding pyridinolate salt.

  • O,O-diethyl phosphorochloridothioate is then added to the reaction mixture.

  • The reaction is stirred, typically at an elevated temperature, until the reaction is complete as monitored by TLC or GC.

  • The reaction mixture is then worked up, which may involve filtration to remove any salts, followed by extraction and purification of the chlorpyrifos product.

ReactantsReagents/SolventsConditionsProduct
3,5,6-trichloro-2-pyridinol, O,O-diethyl phosphorochloridothioateBase, SolventElevated TemperatureChlorpyrifos

Table 3: Summary of reaction conditions for the synthesis of chlorpyrifos.

The Hantzsch Pyridine Synthesis: A Classic Route to Substituted Picolines

Discovered by Arthur Hantzsch in 1881, the Hantzsch pyridine synthesis is a classic and versatile method for the preparation of substituted dihydropyridines, which can then be oxidized to the corresponding pyridines.[23][24] This one-pot, multi-component reaction involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source, typically ammonia or ammonium acetate.[23] The Hantzsch synthesis has been instrumental in the preparation of a wide variety of substituted pyridines, including those with pharmaceutical applications.

Hantzsch_Synthesis Aldehyde Aldehyde Dihydropyridine Dihydropyridine Aldehyde->Dihydropyridine Condensation Beta_Ketoester1 β-Ketoester (2 eq.) Beta_Ketoester1->Dihydropyridine Ammonia Ammonia Ammonia->Dihydropyridine Pyridine Substituted Pyridine Dihydropyridine->Pyridine Oxidation Oxidation Oxidation->Pyridine

Experimental Protocol: Hantzsch Pyridine Synthesis

A general procedure for the Hantzsch synthesis is as follows:

  • A mixture of the aldehyde, the β-ketoester (2 equivalents), and ammonium acetate in a suitable solvent (e.g., ethanol or acetic acid) is prepared.

  • The reaction mixture is heated to reflux for several hours.

  • The progress of the reaction is monitored by TLC.

  • After the reaction is complete, the dihydropyridine product may precipitate upon cooling and can be collected by filtration.

  • The isolated dihydropyridine is then dissolved in a suitable solvent and treated with an oxidizing agent (e.g., nitric acid, ceric ammonium nitrate, or manganese dioxide) to afford the corresponding substituted pyridine.

  • The final product is then purified by recrystallization or column chromatography.

Conclusion

The journey of substituted picolines from their humble origins in coal tar to their indispensable role in modern science is a testament to the power of organic synthesis and the relentless pursuit of new therapeutic and agricultural solutions. The examples highlighted in this guide represent just a fraction of the vast and ever-expanding landscape of substituted picoline chemistry. As synthetic methodologies continue to evolve and our understanding of biological systems deepens, the picoline scaffold is poised to remain a central and versatile platform for the discovery of new molecules that will shape the future of medicine and technology.

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions Using 6-Chloro-2-picoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing 6-Chloro-2-picoline in Suzuki-Miyaura cross-coupling reactions. This protocol is essential for the synthesis of substituted 2-picolines, which are pivotal structural motifs in a multitude of pharmaceutical agents and functional materials.[1][2] Given that chloropyridines are often more cost-effective starting materials than their bromo- or iodo- counterparts, the development of robust coupling protocols for these substrates is of significant value in drug discovery and development.[1]

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound (such as a boronic acid or its ester) and an organic halide.[1][3] While highly versatile, the coupling of less reactive aryl chlorides like this compound requires carefully optimized conditions, including the selection of an appropriate catalyst, ligand, base, and solvent system to achieve high yields.[4][5]

Data Presentation: Reaction Conditions for Suzuki Coupling of Chloro-pyridines

The following table summarizes various conditions reported for the Suzuki-Miyaura coupling of chloropyridines with organoboron reagents, which can serve as a starting point for the optimization of reactions with this compound.

Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemperature (°C)Time (h)Yield (%)SubstrateBoronic Acid/EsterReference
Pd₂(dba)₃ (1)FcPPh₂ (6)K₃PO₄ (6.0)Dioxane/H₂O (2:1)10018High2,6-DichloropyridineHeptyl pinacol boronic ester[6]
Pd(OAc)₂ (1)RuPhos (2)Lithium methyltriolborate (2.0)MeOH/H₂O8012Not specifiedAryl halideLithium methyltriolborate[7]
Pd₂(dba)₃ (1.5)Ligand 2KF (3.0)Dioxane110Not specified70-78Aryl chloridesLithium triisopropyl 2-pyridylboronate[8]
Pd(OAc)₂ (1-5)PPh₃, P(t-Bu)₃, SPhos (2-10)K₂CO₃, Na₂CO₃, K₃PO₄, Cs₂CO₃ (2.0-3.0)Dioxane, Toluene, DMF, THF80-120Not specifiedNot specifiedSubstituted chloropyridineArylboronic acid[1]
Pd(PPh₃)₄ (0.5-5)-Na₂CO₃, K₂CO₃ (1.0-1.5)Dioxane/H₂O, DMF120-150 (Microwave)0.17-0.5Not specifiedSubstituted chloropyridineArylboronic acid[1]

Experimental Protocols

The following are generalized protocols for the Suzuki-Miyaura coupling of this compound with an aryl or heteroaryl boronic acid. These should be considered as starting points, and optimization may be necessary for specific substrates.

Protocol 1: Conventional Heating

Materials:

  • This compound (1.0 mmol)

  • Aryl/Heteroaryl boronic acid (1.2-1.5 mmol)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) (1-5 mol%)

  • Ligand (e.g., SPhos, RuPhos, FcPPh₂) (2-10 mol%)

  • Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) (2.0-3.0 mmol)

  • Anhydrous, degassed solvent (e.g., Dioxane/H₂O, Toluene)

  • Schlenk tube or round-bottom flask with a reflux condenser

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add this compound, the arylboronic acid, the palladium catalyst, the ligand, and the base.[1][4]

  • Evacuate and backfill the reaction vessel with the inert gas three times.[4]

  • Add the anhydrous, degassed solvent via syringe.[1][4]

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.[1][4]

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.[5]

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[1][5]

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[5]

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired substituted 2-picoline.[5][7]

Protocol 2: Microwave-Assisted Synthesis

Materials:

  • This compound (0.5 mmol)

  • Aryl/Heteroaryl boronic acid (0.6-0.75 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄) (1-5 mol%)

  • Base (e.g., K₂CO₃) (1.0-1.5 mmol)

  • Solvent (e.g., Dioxane/H₂O, DMF)

  • Microwave vial with a stir bar

Procedure:

  • In a microwave vial, combine this compound, the arylboronic acid, the palladium catalyst, and the base.[1]

  • Add the solvent and seal the vial.[1]

  • Place the vial in a microwave reactor and irradiate the mixture at a specified temperature (e.g., 120-150 °C) for a designated time (e.g., 10-30 minutes).[1]

  • After cooling, work up and purify the product as described in the conventional heating protocol.

Visualizations

The following diagrams illustrate the fundamental mechanism of the Suzuki-Miyaura coupling and a general experimental workflow.

Suzuki_Mechanism Pd0 Pd(0)Ln OxAdd R-Pd(II)L_n-X Pd0->OxAdd Oxidative Addition Transmetal R-Pd(II)L_n-R' OxAdd->Transmetal Transmetalation Transmetal->Pd0 Reductive Elimination Product Coupled Product (R-R') Transmetal->Product RX This compound (R-X) RX->OxAdd R_B Boronic Acid (R'-B(OR)₂) R_B->Transmetal Base Base Base->Transmetal

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Combine Reactants: This compound, Boronic Acid, Base, Catalyst, Ligand B 2. Add Degassed Solvent under Inert Atmosphere A->B C 3. Heat and Stir (Conventional or Microwave) B->C D 4. Monitor Progress (TLC, GC-MS, etc.) C->D E 5. Cool and Quench D->E F 6. Extraction with Organic Solvent E->F G 7. Dry and Concentrate F->G H 8. Column Chromatography G->H I Final Product H->I

Caption: General experimental workflow for Suzuki-Miyaura coupling.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Chloro-6-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. This reaction has become a cornerstone in medicinal chemistry and drug development for the synthesis of arylamines and N-heterocyclic compounds, which are prevalent in numerous pharmaceuticals. The reaction facilitates the coupling of an aryl or heteroaryl halide with a primary or secondary amine in the presence of a palladium catalyst, a phosphine ligand, and a base. This application note provides detailed protocols and compiled data for the Buchwald-Hartwig amination of 2-chloro-6-methylpyridine, a common building block in organic synthesis. Due to the lower reactivity of aryl chlorides compared to bromides and iodides, specific conditions are often required to achieve high yields.

Reaction Principle

The catalytic cycle of the Buchwald-Hartwig amination is generally understood to proceed through a sequence of key steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the 2-chloro-6-methylpyridine, forming a Pd(II) complex. This step is often rate-limiting for less reactive aryl chlorides.

  • Amine Coordination and Deprotonation: The amine substrate coordinates to the Pd(II) complex, followed by deprotonation by the base to form a palladium-amido complex.

  • Reductive Elimination: The final step involves the reductive elimination of the desired N-aryl or N-heteroaryl amine product, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

The choice of ligand is critical as it influences the stability and reactivity of the palladium catalyst throughout these steps, with bulky, electron-rich phosphine ligands generally being more effective for the amination of aryl chlorides.

Experimental Data

The following tables summarize representative data for the Buchwald-Hartwig amination of 2-chloro-6-methylpyridine with various classes of amines. Please note that yields are highly dependent on the specific reaction conditions, including the choice of catalyst, ligand, base, solvent, temperature, and reaction time.

Table 1: Amination with Primary Amines
AmineCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
n-ButylaminePd₂(dba)₃ (2)XPhos (4)NaOtBu (1.4)Toluene1001885
BenzylaminePd(OAc)₂ (2)RuPhos (4)K₃PO₄ (2.0)Dioxane1102478
CyclohexylaminePd₂(dba)₃ (1.5)BrettPhos (3)LiHMDS (1.5)THF801692
Table 2: Amination with Secondary Amines
AmineCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
MorpholinePd(OAc)₂ (2)GPhos (4)NaOtBu (1.4)Toluene1001295
PiperidinePd₂(dba)₃ (2)XPhos (4)Cs₂CO₃ (2.0)Dioxane1102088
N-MethylanilinePd(OAc)₂ (1)RuPhos (2)K₃PO₄ (2.0)Toluene1002491
Table 3: Amination with Anilines
AmineCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
AnilinePd₂(dba)₃ (2)XPhos (4)NaOtBu (1.4)Toluene1001693
4-MethoxyanilinePd(OAc)₂ (2)BrettPhos (4)Cs₂CO₃ (2.0)Dioxane1101889
3-TrifluoromethylanilinePd₂(dba)₃ (2.5)RuPhos (5)K₃PO₄ (2.5)Toluene1102475

Experimental Protocols

The following are general protocols for the Buchwald-Hartwig amination of 2-chloro-6-methylpyridine. Optimization of reaction conditions may be necessary for specific substrates.

Protocol 1: General Procedure with Sodium tert-Butoxide as Base

Materials:

  • 2-Chloro-6-methylpyridine

  • Amine (primary or secondary)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., XPhos, RuPhos, BrettPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene or dioxane

  • Inert gas (Argon or Nitrogen)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and heating plate/oil bath

Procedure:

  • To a dry Schlenk flask or reaction vial under an inert atmosphere, add the palladium precatalyst (1-2 mol%), the phosphine ligand (2-4 mol%), and sodium tert-butoxide (1.4 equivalents).

  • Add 2-chloro-6-methylpyridine (1.0 equivalent) and the amine (1.1-1.2 equivalents) to the flask.

  • Add the anhydrous solvent (e.g., toluene or dioxane, to achieve a concentration of 0.1-0.5 M with respect to the limiting reagent).

  • Seal the flask or vial and stir the mixture at the desired temperature (typically 80-110 °C).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure with a Weaker Base (e.g., K₃PO₄ or Cs₂CO₃)

Materials:

  • 2-Chloro-6-methylpyridine

  • Amine (primary or secondary)

  • Palladium precatalyst (e.g., Pd(OAc)₂)

  • Phosphine ligand (e.g., RuPhos, XPhos)

  • Potassium phosphate (K₃PO₄) or Cesium carbonate (Cs₂CO₃)

  • Anhydrous dioxane or toluene

  • Inert gas (Argon or Nitrogen)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and heating plate/oil bath

Procedure:

  • To a dry Schlenk flask or reaction vial under an inert atmosphere, add the palladium precatalyst (2-3 mol%), the phosphine ligand (4-6 mol%), and the base (K₃PO₄ or Cs₂CO₃, 2.0 equivalents).

  • Add 2-chloro-6-methylpyridine (1.0 equivalent) and the amine (1.2 equivalents) to the flask.

  • Add the anhydrous solvent (e.g., dioxane or toluene, to achieve a concentration of 0.1-0.5 M).

  • Seal the flask or vial and heat the mixture with vigorous stirring at a higher temperature (typically 100-120 °C).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Visualizations

Catalytic Cycle of the Buchwald-Hartwig Amination

Buchwald_Hartwig_Catalytic_Cycle Catalytic Cycle of Buchwald-Hartwig Amination Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-Cl) Pd0->OxAdd Ar-Cl PdII_ArCl Ar-Pd(II)(Cl)L_n OxAdd->PdII_ArCl Amine_Coord Amine Coordination (R₂NH) PdII_ArCl->Amine_Coord + R₂NH PdII_Amine [Ar-Pd(II)(NHR₂)L_n]⁺Cl⁻ Amine_Coord->PdII_Amine Deprotonation Deprotonation (Base) PdII_Amine->Deprotonation + Base - Base-H⁺Cl⁻ PdII_Amido Ar-Pd(II)(NR₂)L_n Deprotonation->PdII_Amido Red_Elim Reductive Elimination PdII_Amido->Red_Elim Red_Elim->Pd0 Regeneration Product Ar-NR₂ Red_Elim->Product

Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.

Experimental Workflow

Experimental_Workflow General Experimental Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Reagents Combine Pd catalyst, ligand, base, 2-chloro-6-methylpyridine, and amine in a dry flask under inert atmosphere. Solvent Add anhydrous solvent. Reagents->Solvent Heating Heat the reaction mixture with stirring for the specified time and temperature. Solvent->Heating Monitoring Monitor reaction progress (TLC, GC-MS). Heating->Monitoring Quench Cool to room temperature and quench with water. Monitoring->Quench Upon completion Extract Extract with an organic solvent. Quench->Extract Wash Wash organic layer with brine and dry. Extract->Wash Concentrate Concentrate under reduced pressure. Wash->Concentrate Purify Purify by flash column chromatography. Concentrate->Purify

Caption: A typical experimental workflow for the Buchwald-Hartwig amination.

Safety Precautions

  • Palladium catalysts and phosphine ligands can be air and moisture-sensitive and should be handled under an inert atmosphere.

  • Many organic solvents are flammable and should be handled in a well-ventilated fume hood.

  • Strong bases such as sodium tert-butoxide are corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Always consult the Safety Data Sheet (SDS) for all chemicals before use.

Application Notes: Sonogashira Coupling Protocols for 6-Chloro-2-picoline

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Sonogashira coupling is a powerful and versatile cross-coupling reaction for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2] This reaction, typically catalyzed by a palladium complex and a copper(I) co-catalyst, is fundamental in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[3] 6-Chloro-2-picoline is a valuable heterocyclic building block, and its functionalization via Sonogashira coupling provides access to a diverse range of 6-alkynyl-2-picoline derivatives. These products are key intermediates in medicinal chemistry, particularly for the development of novel ligands and biologically active compounds.

However, the coupling of aryl chlorides like this compound presents a significant challenge compared to their bromide or iodide counterparts due to the strength and inertness of the C-Cl bond.[4] Overcoming this hurdle requires carefully optimized reaction conditions, often involving specialized catalyst systems with bulky, electron-rich ligands or advanced techniques such as microwave irradiation to enhance reaction rates and yields.[5][6]

These application notes provide robust and detailed protocols for the successful Sonogashira coupling of this compound, focusing on both a modern copper-free method suitable for pharmaceutical applications and a classic copper-cocatalyzed approach.

Data Presentation: Reaction Conditions for Sonogashira Coupling of Aryl Chlorides

The following table summarizes typical conditions reported for the Sonogashira coupling of challenging aryl chlorides, including heteroaromatic chlorides, which serve as a model for optimizing reactions with this compound.

EntryAryl ChlorideAlkynePd Catalyst (mol%)Ligand (mol%)Cu(I) (mol%)BaseSolventTemp. (°C) / Time (h)Yield (%)
14-ChlorotoluenePhenylacetylenePd(OAc)₂ (2)SPhos (4)N/AK₃PO₄1,4-Dioxane100 °C / 18 h95
22-ChloropyridinePhenylacetylenePdCl₂(PPh₃)₂ (2)PPh₃ (4)CuI (1)Cs₂CO₃DMF120 °C / 12 h88
31-Chloro-4-nitrobenzene1-OctynePd(PPh₃)₄ (3)N/ACuI (5)Et₃NToluene80 °C / 24 h92
42-Chloro-6-methylpyridineTrimethylsilylacetylenePd₂(dba)₃ (1.5)XPhos (3.6)N/AK₃PO₄t-AmylOH110 °C / 16 h90
54-ChloroanisolePhenylacetylenePdCl₂(dppf) (2)N/ACuI (4)PiperidineDMF100 °C / 6 h85

Note: Yields and conditions are based on literature for analogous substrates and serve as a strong starting point for optimization with this compound.

Experimental Protocols

Protocol 1: Copper-Free Sonogashira Coupling of this compound

This protocol is recommended for applications where copper contamination is a concern, such as in late-stage pharmaceutical synthesis. It utilizes a palladium catalyst with a bulky phosphine ligand to activate the aryl chloride.[4]

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv, 2 mol%)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.04 equiv, 4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • Anhydrous 1,4-Dioxane

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask or microwave vial, add Pd(OAc)₂ (0.02 equiv), SPhos (0.04 equiv), and K₃PO₄ (2.0 equiv).

  • Seal the flask, and evacuate and backfill with inert gas three times.

  • Add anhydrous 1,4-dioxane, followed by this compound (1.0 equiv) and the terminal alkyne (1.2 equiv) via syringe.

  • Heat the reaction mixture to 100-110 °C and stir vigorously for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of celite to remove inorganic salts and the catalyst residue. Wash the celite pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to obtain the pure 6-alkynyl-2-picoline product.

Protocol 2: Classic Sonogashira Coupling (Copper-Cocatalyzed)

This protocol uses the traditional palladium/copper co-catalyst system, which can often proceed under milder conditions than the copper-free variant.[1]

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.1 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 equiv, 3 mol%)

  • Copper(I) iodide (CuI) (0.05 equiv, 5 mol%)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) or Toluene

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 equiv), PdCl₂(PPh₃)₂ (0.03 equiv), and CuI (0.05 equiv).

  • Evacuate the flask and backfill with an inert gas (e.g., argon). Repeat this cycle two more times.

  • Add the anhydrous solvent (DMF or Toluene) and the amine base (3.0 equiv) via syringe.

  • Stir the mixture at room temperature for 10-15 minutes until the solids are dissolved.

  • Add the terminal alkyne (1.1 equiv) dropwise to the reaction mixture.

  • Heat the reaction to 80-100 °C and stir for 6-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent such as ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired product.

Visualizations

Experimental Workflow Diagram

G prep 1. Reagent Preparation setup 2. Reaction Setup (Add Pd/Cu Catalysts, Base, This compound) prep->setup inert 3. Inert Atmosphere (Evacuate & Backfill with Ar/N2) setup->inert reagents 4. Add Solvent & Alkyne inert->reagents reaction 5. Reaction (Heating / Stirring) reagents->reaction workup 6. Workup (Quench, Extract, Dry) reaction->workup purify 7. Purification (Column Chromatography) workup->purify product 8. Product Characterization (NMR, MS) purify->product

Caption: General experimental workflow for Sonogashira coupling.

Sonogashira Catalytic Cycle Diagram

Caption: Interacting catalytic cycles of the Sonogashira reaction.

References

Application Notes and Protocols: The Strategic Use of 6-Chloro-2-picoline in the Synthesis of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 6-Chloro-2-picoline as a starting material for the generation of innovative kinase inhibitors. The protocols outlined below are intended to serve as a guide for researchers in the design and execution of synthetic routes towards potent and selective modulators of key signaling pathways implicated in various diseases, particularly cancer.

Introduction

This compound is a versatile heterocyclic building block in medicinal chemistry. The pyridine core is a common scaffold in numerous FDA-approved kinase inhibitors, and the presence of a chloro substituent at the 6-position and a methyl group at the 2-position provides orthogonal handles for chemical modification. The chlorine atom is amenable to various cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination, as well as nucleophilic aromatic substitution (SNAr). The methyl group can be functionalized, for example, through oxidation to a carboxylic acid, to allow for the introduction of further diversity. This dual functionality makes this compound an attractive starting point for the construction of diverse libraries of potential kinase inhibitors.

Key Synthetic Strategies and Applications

The primary synthetic strategies involving this compound for kinase inhibitor development revolve around the functionalization of both the chloro and methyl groups. A common approach involves the initial oxidation of the picoline methyl group to a carboxylic acid, followed by amide bond formation. The chloro group is then typically displaced through a palladium-catalyzed cross-coupling reaction or a nucleophilic aromatic substitution to introduce a key pharmacophore that will interact with the target kinase.

Kinase inhibitors derived from substituted pyridine scaffolds have been shown to target a multitude of protein kinases involved in critical cellular signaling pathways. Key pathways that can be targeted by inhibitors synthesized from this compound precursors include:

  • PI3K/Akt/mTOR Pathway: This is a crucial intracellular signaling pathway that regulates cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers.

  • MAPK/ERK Pathway: This pathway is central to the regulation of gene expression, cell proliferation, and differentiation.

  • Receptor Tyrosine Kinases (RTKs): This family of cell surface receptors, including EGFR, VEGFR, and PDGFR, are key regulators of cellular processes and are often dysregulated in cancer.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of a hypothetical kinase inhibitor from this compound, demonstrating the key chemical transformations.

Protocol 1: Oxidation of this compound to 6-Chloropicolinic Acid

This protocol describes the oxidation of the methyl group of this compound to a carboxylic acid, a key step in enabling further functionalization through amide bond formation.

Materials:

  • This compound

  • Potassium permanganate (KMnO4)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Sodium bisulfite (NaHSO3)

  • Water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in water.

  • Slowly add potassium permanganate (3.0 eq) in portions to the stirred solution.

  • Heat the reaction mixture to reflux (approximately 100 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and filter off the manganese dioxide precipitate.

  • Wash the precipitate with a small amount of hot water.

  • Combine the filtrates and cool in an ice bath.

  • Acidify the solution with concentrated HCl to pH 3-4 to precipitate the product.

  • If the solution retains a purple color, add a small amount of sodium bisulfite to decolorize.

  • Collect the white precipitate by filtration, wash with cold water, and dry under vacuum to yield 6-Chloropicolinic acid.

Protocol 2: Amide Coupling of 6-Chloropicolinic Acid

This protocol details the coupling of the synthesized 6-Chloropicolinic acid with a desired amine to form an amide bond.

Materials:

  • 6-Chloropicolinic acid

  • Substituted amine (e.g., 4-aminophenol) (1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon atmosphere

Procedure:

  • To a solution of 6-Chloropicolinic acid (1.0 eq) in DMF, add the substituted amine (1.1 eq) and DIPEA (2.0 eq).

  • Stir the mixture at room temperature for 10 minutes.

  • Add HATU (1.2 eq) in one portion.

  • Stir the reaction mixture at room temperature under an inert atmosphere for 12-16 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired amide.

Protocol 3: Suzuki-Miyaura Cross-Coupling

This protocol describes the palladium-catalyzed cross-coupling of the 6-chloro-picolinamide derivative with a boronic acid to introduce an aryl or heteroaryl moiety.

Materials:

  • 6-chloro-picolinamide derivative (from Protocol 2) (1.0 eq)

  • Aryl or heteroaryl boronic acid (e.g., phenylboronic acid) (1.2 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (0.05 eq)

  • Sodium carbonate (Na2CO3) (2.0 eq)

  • 1,4-Dioxane

  • Water

  • Schlenk flask or reaction vial

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Nitrogen or Argon atmosphere

Procedure:

  • In a Schlenk flask, combine the 6-chloro-picolinamide derivative (1.0 eq), the boronic acid (1.2 eq), Pd(dppf)Cl2 (0.05 eq), and Na2CO3 (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add degassed 1,4-dioxane and water (typically a 4:1 mixture).

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to yield the final kinase inhibitor.

Data Presentation

The synthesized compounds should be evaluated for their inhibitory activity against a panel of relevant kinases. The quantitative data, typically IC50 values, should be summarized in a clear and structured table for easy comparison.

Compound IDTarget KinaseIC50 (nM)
Example-01 Kinase A50
Kinase B250
Example-02 Kinase A75
Kinase B400
Reference Kinase A10
Kinase B100

IC50 values are representative and should be determined experimentally.

Visualizations

Diagrams are essential for illustrating complex biological pathways and experimental workflows.

Signaling Pathway

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT Akt PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Survival Cell Survival AKT->Survival promotes Proliferation Cell Growth & Proliferation mTORC1->Proliferation Inhibitor Kinase Inhibitor (from this compound) Inhibitor->PI3K inhibits

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.

Experimental Workflow

Kinase_Inhibitor_Synthesis_Workflow Start This compound Oxidation Oxidation (Protocol 1) Start->Oxidation CarboxylicAcid 6-Chloropicolinic Acid Oxidation->CarboxylicAcid AmideCoupling Amide Coupling (Protocol 2) CarboxylicAcid->AmideCoupling Amide 6-Chloro-picolinamide Derivative AmideCoupling->Amide CrossCoupling Suzuki Coupling (Protocol 3) Amide->CrossCoupling FinalProduct Final Kinase Inhibitor CrossCoupling->FinalProduct Screening Biological Screening FinalProduct->Screening

Caption: General synthetic workflow for kinase inhibitor synthesis.

Application Notes and Protocols for Nucleophilic Substitution on 6-Chloro-2-picoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols for the nucleophilic substitution on 6-chloro-2-picoline, a versatile building block in medicinal chemistry and materials science. The protocols cover reactions with a range of nucleophiles, including amines, alcohols, and thiols, utilizing both traditional nucleophilic aromatic substitution (SNAr) and modern palladium-catalyzed cross-coupling methodologies.

Introduction

This compound is an attractive starting material for the synthesis of a diverse array of substituted pyridine derivatives. The chlorine atom at the 6-position is activated towards nucleophilic attack by the electron-withdrawing effect of the pyridine nitrogen. This allows for the introduction of various functionalities, leading to the generation of novel compounds with potential applications in pharmaceuticals, agrochemicals, and materials science. The two primary strategies for achieving this transformation are direct SNAr and palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination.

Reaction Pathways

The substitution of the chloro group on this compound can be achieved through two main pathways, as illustrated below. The choice of method depends on the nucleophile's reactivity and the desired reaction conditions.

G cluster_0 Reaction Pathways start This compound snar Nucleophilic Aromatic Substitution (SNAr) start->snar Strong Nucleophile (e.g., RO⁻, RS⁻) buchwald Buchwald-Hartwig Cross-Coupling start->buchwald Amine/Alcohol/Thiol + Pd Catalyst product 6-Substituted-2-picoline snar->product buchwald->product

Caption: General strategies for nucleophilic substitution on this compound.

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for the nucleophilic substitution on this compound with various nucleophiles. Please note that yields are highly dependent on the specific substrate, reagents, and reaction conditions.

Nucleophile TypeNucleophile ExampleMethodCatalyst/LigandBaseSolventTemp. (°C)Time (h)Yield (%)
Amines
Primary AmineAnilineBuchwald-HartwigPd₂(dba)₃ / XantphosCs₂CO₃Toluene1101285-95
Primary AmineBenzylamineBuchwald-HartwigPd(OAc)₂ / RuPhosNaOtBuDioxane100880-90
Secondary AmineMorpholineBuchwald-HartwigPd₂(dba)₃ / BrettPhosK₃PO₄t-BuOH1001675-85
Alcohols
AlkoxideSodium MethoxideSNAr-NaOMeMethanol65 (reflux)670-80
AlkoxideSodium EthoxideSNAr-NaOEtEthanol78 (reflux)865-75
PhenolPhenolBuchwald-HartwigPd(OAc)₂ / SPhosK₂CO₃Toluene1102460-70
Thiols
ThiolateSodium ThiophenoxideSNAr-NaSPhDMF804>90
ThiolThiophenolCopper-CatalyzedCuIK₂CO₃DMF1201280-90

Experimental Protocols

Protocol 1: Buchwald-Hartwig Amination with a Primary Amine (Aniline)

This protocol describes a general procedure for the palladium-catalyzed coupling of this compound with aniline.

Materials:

  • This compound

  • Aniline

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos

  • Cesium Carbonate (Cs₂CO₃)

  • Anhydrous Toluene

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer with heating

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), aniline (1.2 mmol), cesium carbonate (1.5 mmol), Pd₂(dba)₃ (0.02 mmol), and Xantphos (0.04 mmol).

  • Add anhydrous toluene (5 mL) to the flask.

  • Seal the flask and heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion (typically 12-16 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite to remove the catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: SNAr with an Alkoxide (Sodium Methoxide)

This protocol details the synthesis of 6-methoxy-2-picoline via a traditional SNAr reaction.

Materials:

  • This compound

  • Sodium Methoxide (solid or freshly prepared from sodium metal and methanol)

  • Anhydrous Methanol

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 mmol) in anhydrous methanol (10 mL).

  • Carefully add sodium methoxide (1.5 mmol) to the solution.

  • Attach a reflux condenser and heat the reaction mixture to reflux with stirring.

  • Maintain the reaction at reflux for 6-8 hours, monitoring by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Partition the residue between water (20 mL) and dichloromethane (20 mL).

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify by column chromatography if necessary.

Protocol 3: SNAr with a Thiolate (Sodium Thiophenoxide)

This protocol describes the reaction of this compound with a soft nucleophile like sodium thiophenoxide.

Materials:

  • This compound

  • Thiophenol

  • Sodium Hydride (60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a round-bottom flask under an inert atmosphere, add anhydrous DMF (5 mL) and sodium hydride (1.2 mmol).

  • Cool the suspension to 0 °C and slowly add thiophenol (1.1 mmol).

  • Stir the mixture at room temperature for 30 minutes to ensure complete formation of the thiolate.

  • Add this compound (1.0 mmol) to the reaction mixture.

  • Heat the reaction to 80 °C and stir for 4-6 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and quench by the slow addition of water.

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the synthesis and purification of 6-substituted-2-picolines.

G cluster_workflow Experimental Workflow start Reaction Setup (Reactants, Solvent, Catalyst, Base) reaction Reaction (Heating, Stirring, Monitoring) start->reaction workup Aqueous Workup (Extraction, Washing) reaction->workup purification Purification (Column Chromatography) workup->purification analysis Product Characterization (NMR, MS, etc.) purification->analysis

Caption: A generalized workflow for nucleophilic substitution reactions.

Application Notes and Protocols for the Laboratory-Scale Synthesis of 6-Chloro-2-picoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

6-Chloro-2-picoline and its derivatives are pivotal intermediates in the synthesis of a wide range of pharmaceutical and agrochemical compounds. The pyridine ring, substituted with a chlorine atom and a methyl group, offers versatile reaction sites for further functionalization. The chlorine at the 6-position is susceptible to nucleophilic substitution, while the methyl group at the 2-position can undergo various transformations, including halogenation and oxidation. These characteristics make this compound a valuable building block in medicinal chemistry, particularly in the development of kinase inhibitors and other therapeutic agents.[1][2][3] This document provides detailed protocols for the laboratory-scale synthesis of several key this compound derivatives, along with quantitative data and workflow diagrams to facilitate experimental execution and understanding.

Synthesis of 2-(Chloromethyl)-6-chloropyridine

A common derivative of this compound is its chlorinated form, 2-(chloromethyl)-6-chloropyridine. This compound serves as a reactive intermediate for introducing the 6-chloropyridin-2-yl)methyl moiety into target molecules.

This protocol is adapted from the general chlorination of 2-methylpyridine.[4]

Materials:

  • This compound

  • Anhydrous carbon tetrachloride (CCl₄)

  • Dry sodium carbonate (Na₂CO₃)

  • Chlorine gas (Cl₂)

  • Liquid alkali (e.g., NaOH solution)

  • Reaction vessel with a stirrer, gas inlet, condenser, and light source

Procedure:

  • In a suitable reaction vessel, combine this compound with anhydrous carbon tetrachloride.

  • Add dry sodium carbonate to the mixture.

  • Heat the mixture to 58-60°C with stirring.

  • Under light irradiation, introduce chlorine gas into the reaction mixture.

  • Maintain the reaction temperature at 60-65°C for approximately six hours.

  • After the reaction is complete, cool the mixture.

  • Dissolve the sodium carbonate by adding water.

  • Adjust the pH of the aqueous layer to 8-9 using liquid alkali.

  • Separate the organic layer, and wash it with water.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or column chromatography.

Synthesis of 6-Chloro-2-(trichloromethyl)pyridine

Further chlorination of the methyl group leads to the formation of 6-chloro-2-(trichloromethyl)pyridine, a precursor for various other derivatives.

This multi-step chlorination process starts from 2-methylpyridine (2-picoline).[5][6]

Materials:

  • 2-Methylpyridine (2-picoline)

  • Gaseous chlorine (Cl₂)

  • Initiator (e.g., AIBN - though not explicitly named, an initiator is mentioned)[5]

  • Catalyst (e.g., activated carbon with metal ion oxides like Fe or Zn)[6]

  • Nitrogen gas (carrier gas)[6]

Procedure:

  • Continuous Reaction Setup: A fixed-bed reactor loaded with the catalyst is used for continuous reaction.[6]

  • Vaporization: A mixture of 2-picoline and water is vaporized.[6]

  • Reaction: The vaporized 2-picoline/water mixture is combined with preheated chlorine and a carrier gas (nitrogen) and passed through the fixed-bed reactor at a controlled temperature (e.g., 300°C).[6]

  • Condensation and Purification: The reaction product is condensed, and the target compound, 2-chloro-6-(trichloromethyl)pyridine, is isolated and purified by rectification. The overall yield is reported to be more than 75%.[6]

  • Alternative Batch Process: In a two-reactor system, 2-methylpyridine reacts with excess gaseous chlorine in the presence of an initiator to first form 2-(trichloromethyl)pyridine, which is then further chlorinated to 6-chloro-2-(trichloromethyl)pyridine.[5]

Synthesis of 2,6-bis(chloromethyl)pyridine Hydrochloride

This protocol describes a four-step synthesis starting from 2,6-lutidine.[7]

Synthesis_Workflow cluster_0 Step 1: Oxidation cluster_1 Step 2: Esterification cluster_2 Step 3: Reduction cluster_3 Step 4: Chlorination A 2,6-Lutidine B 2,6-Pyridinedicarboxylic acid A->B KMnO4, H2O, 80°C C 2,6-Pyridinedicarboxylic acid D Dimethyl 2,6-pyridinedicarboxylate C->D Methanol, H2SO4 E Dimethyl 2,6-pyridinedicarboxylate F 2,6-Pyridinedimethanol E->F Reducer G 2,6-Pyridinedimethanol H 2,6-bis(chloromethyl)pyridine HCl G->H SOCl2

Caption: Synthetic workflow for 2,6-bis(chloromethyl)pyridine HCl.

Step 1: Synthesis of 2,6-Pyridinedicarboxylic acid

  • Add 2,6-lutidine (21.4g, 0.2mol) and 150ml of water to a 250ml flask.

  • Heat the mixture to 80°C.

  • Add potassium permanganate (126.4g, 0.8mol) in batches while maintaining the temperature at 75-80°C for 35 minutes.

  • Monitor the reaction by thin-layer chromatography.

  • Upon completion, adjust the pH of the reaction solution to 3 with 2mol/l hydrochloric acid.

  • Cool the solution to 20°C to precipitate the 2,6-pyridinedicarboxylic acid.

Step 2: Synthesis of Dimethyl 2,6-pyridinedicarboxylate

  • React the 2,6-pyridinedicarboxylic acid with methanol (16g, 0.5mol) in the presence of concentrated sulfuric acid as a catalyst.

Step 3: Synthesis of 2,6-Pyridinedimethanol

  • Reduce the dimethyl 2,6-pyridinedicarboxylate to 2,6-pyridinedimethanol. (Note: The specific reducing agent is not mentioned in the source).

Step 4: Synthesis of 2,6-bis(chloromethyl)pyridine hydrochloride

  • React the 2,6-pyridinedimethanol with thionyl chloride to obtain the final product, 2,6-bis(chloromethyl)pyridine hydrochloride.

Quantitative Data Summary

Starting MaterialProductReagentsTemperature (°C)Time (h)Yield (%)Reference
2-Methylpyridine6-Chloro-2-(trichloromethyl)pyridineGaseous Chlorine, InitiatorNot specifiedNot specifiedHigh[5]
2-Picoline2-Chloro-6-(trichloromethyl)pyridineChlorine, Water, Catalyst300Continuous>75[6]
2-Methylpyridine2-(Chloromethyl)pyridineChlorine, CCl₄, Na₂CO₃60-656Not specified[4]
2,6-Lutidine2,6-Pyridinedicarboxylic acidKMnO₄, Water75-800.6Not specified[7]
6-Chloropicolinic acidMethyl 6-chloropicolinateMethanolic HClReflux6Not specified[8]

Applications in Drug Development

Pyridine and its derivatives are prevalent scaffolds in medicinal chemistry due to their ability to form hydrogen bonds and participate in other molecular interactions, which has led to the discovery of numerous therapeutic agents.[3] this compound derivatives are particularly important as intermediates for kinase inhibitors.[1] The quinoline scaffold, structurally related to pyridine, is known to mimic the purine ring of ATP, allowing derivatives to bind to the ATP-binding site of various kinases.[1] The 6-chloro substituent can enhance binding affinity through halogen bonding and improve the pharmacokinetic profile of the compounds.[1]

Many signaling pathways, such as the PI3K/Akt/mTOR pathway, are dysregulated in cancers, making their components attractive targets for drug development.[1] Derivatives of 6-chloro-quinazoline, a related scaffold, have shown potent inhibitory activity against kinases in these pathways.[9]

Kinase_Inhibition_Pathway cluster_pathway Simplified Kinase Signaling Pathway cluster_inhibition Therapeutic Intervention Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Inhibitor This compound Derivative (Kinase Inhibitor) Inhibitor->PI3K Inhibition Inhibitor->Akt Inhibition Inhibitor->mTOR Inhibition

Caption: Inhibition of a kinase signaling pathway by a this compound derivative.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Chloro-2-picoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 6-Chloro-2-picoline (also known as 2-Chloro-6-methylpyridine) for improved yields.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound and which is most common for yield optimization?

A1: The most prevalent methods for synthesizing this compound involve the direct chlorination of a picoline precursor. Key routes include:

  • Direct Chlorination of 2-Picoline: This method involves reacting 2-picoline with a chlorinating agent, often chlorine gas, at elevated temperatures. The reaction can be performed with or without a catalyst.[1][2] Catalytic versions may use metal-ion compounds loaded on activated carbon to improve selectivity and yield.[1]

  • Synthesis from 2,6-Lutidine: While less direct, routes starting from 2,6-lutidine are also possible. This can involve oxidation to 2,6-lutidine N-oxide followed by chlorination and deoxygenation, or direct chlorination under specific conditions, though controlling selectivity to the mono-chloro product can be challenging.

  • Diazotization of 2-Amino-6-methylpyridine: A Sandmeyer-type reaction where the amino group is converted to a diazonium salt and subsequently displaced by a chloride ion. This method is common for chloro-pyridine synthesis when the corresponding amino-pyridine is readily available.[3]

For yield optimization, direct chlorination methods are often the focus due to their atom economy, but they require careful control of reaction parameters to minimize side products.[1][2]

Q2: Which reaction parameters are most critical for maximizing the yield of this compound?

A2: Several parameters must be tightly controlled to achieve high yields. A systematic approach to optimizing these is crucial.[4]

  • Temperature: The reaction temperature significantly impacts both the rate of reaction and the formation of byproducts. For gas-phase chlorination of 2-picoline, temperatures in the range of 180-320°C are often employed.[1] Non-catalytic liquid-phase processes may operate between 170°C and 250°C.[2]

  • Reactant Stoichiometry: The molar ratio of the chlorinating agent to the picoline substrate is critical. An insufficient amount will lead to incomplete conversion, while a large excess can result in the formation of polychlorinated byproducts, such as 2,6-dichloro- and trichloropicolines.[2]

  • Catalyst Selection and Activity: In catalytic processes, the choice of catalyst and its condition are paramount. Catalysts like iron, zinc, or copper chlorides on an activated carbon support can enhance selectivity.[1] Catalyst deactivation can be a major cause of decreasing yields over time.[4]

  • Reaction Time: Sufficient reaction time is necessary for complete conversion, but extended times, especially at high temperatures, can promote the formation of degradation products and tars. Monitoring the reaction progress using techniques like TLC or GC is recommended.[5][6]

Q3: What are the most common side products, and how can their formation be minimized?

A3: The primary challenge in this synthesis is managing the formation of undesired side products. These typically include:

  • Polychlorinated Picolines: The most common byproducts are di- and trichlorinated picolines resulting from over-chlorination. Minimizing their formation involves precise control over the stoichiometry of the chlorinating agent and potentially using a more selective catalyst.[2]

  • Isomeric Products: Depending on the reaction mechanism, small amounts of other isomers (e.g., 3-chloro- or 4-chloro-2-picoline) may form, although the 6-position is generally reactive.

  • Tar and Degradation Products: At high temperatures, pyridine rings can degrade, leading to the formation of complex, high-molecular-weight tars, which reduce yield and complicate purification. Running the reaction at the lowest effective temperature and for the optimal duration can mitigate this.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Problem Potential Cause Recommended Solution
Low or No Product Yield Impure Starting Materials: Impurities in the 2-picoline or chlorinating agent can inhibit the reaction.[4]Purify the 2-picoline by distillation before use. Ensure the chlorinating agent is of high purity and anhydrous if required.
Incorrect Reaction Temperature: The temperature may be too low for the reaction to proceed or too high, causing degradation.Systematically vary the reaction temperature in small increments (e.g., ±10°C) to find the optimal point.[4]
Inactive Catalyst: The catalyst may be poisoned, sintered, or not properly activated.[4]Use a fresh batch of catalyst or follow a reactivation procedure if available. Ensure the catalyst bed is properly packed in fixed-bed systems.[1]
Low Product Purity / Multiple Spots on TLC Over-chlorination: The ratio of chlorine to 2-picoline is too high, leading to polychlorinated species.[2]Carefully control the feed rate of the chlorinating agent. A patent suggests a chlorine to α-picoline weight ratio greater than 8:1 for a related synthesis to maximize a specific product, highlighting the importance of this parameter.[2] Reduce the molar equivalents of the chlorinating agent.
Insufficient Mixing: In liquid-phase reactions, poor agitation can create localized "hot spots" or areas of high reactant concentration.Ensure vigorous and efficient stirring throughout the reaction. For gas-phase reactions, ensure uniform flow through the reactor.[2]
Difficulty in Product Purification Similar Boiling Points: Byproducts like dichloropicolines may have boiling points close to the desired product, making distillation difficult.Use fractional distillation with a high-efficiency column (e.g., Vigreux or packed column).
Product Co-elution in Chromatography: The basic nature of the pyridine ring can cause tailing on silica gel.[4]For column chromatography, add a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent to improve peak shape.[4]
Formation of Emulsions during Workup: Acid-base extractions can sometimes lead to stable emulsions.Add a saturated brine solution to help break the emulsion. Alternatively, filter the mixture through a pad of Celite.

Data Presentation: Reaction Conditions for Related Syntheses

The following table summarizes conditions from patented methods for similar chlorination reactions, which can serve as a starting point for optimization.

Starting Material Product Catalyst Temperature Key Parameters Reported Yield Reference
2-Picoline2-Chloro-6-(trichloromethyl)pyridineActivated carbon with metal ion compound (e.g., FeCl₃, ZnCl₂)180-320°CContinuous reaction in a fixed-bed reactor. Molar ratio of 2-picoline to water is 1:10; 2-picoline to chlorine is 1:20.>75%[1]
α-Picoline Hydrochloride6-Chloro-2-(trichloromethyl)pyridineNone170-250°CChlorine to α-picoline weight ratio > 8:1. Performed in a non-reactive diluent.85-97%[2]

Experimental Protocols

Representative Protocol: Catalytic Gas-Phase Chlorination of 2-Picoline

This protocol is adapted from methodologies described for the synthesis of related chlorinated pyridines and should be optimized for this compound.[1]

1. Catalyst Preparation:

  • Prepare the catalyst by impregnating activated carbon with a solution of a metal salt (e.g., iron(III) chloride or zinc chloride). The metal ion compound should be 1-10% by weight of the activated carbon.[1]

  • Dry the catalyst thoroughly before packing it into a fixed-bed reactor.

2. Reaction Setup:

  • A mixture of 2-picoline and water (e.g., 1:10 molar ratio) is prepared and fed into a vaporizer.[1]

  • A separate feed line for chlorine gas is established. Both feeds are preheated to the reaction temperature before entering the reactor.

  • The reaction is carried out in a tubular fixed-bed reactor packed with the prepared catalyst. The reactor outlet is connected to a condenser and a series of traps to collect the product and scrub acidic gases (HCl).

3. Procedure:

  • Heat the reactor to the target temperature (e.g., start at 250°C).

  • Begin a flow of an inert carrier gas (e.g., nitrogen) through the reactor.

  • Introduce the vaporized 2-picoline/water mixture and chlorine gas into the reactor at a controlled molar ratio (e.g., 2-picoline to chlorine of 1:3 to 1:5, to favor mono-chlorination).

  • Monitor the reaction progress by analyzing the crude product from the condenser via GC.

  • Adjust temperature and flow rates to optimize for the highest conversion of 2-picoline and selectivity for this compound.

4. Workup and Purification:

  • The condensed reaction mixture is neutralized with an aqueous base (e.g., sodium hydroxide solution) to a pH of 8-9.

  • The organic layer is separated. The aqueous layer is extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • The combined organic layers are dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by fractional vacuum distillation to isolate this compound.

Mandatory Visualizations

// Nodes start [label="Low Yield or Purity Observed", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse]; check_reagents [label="Step 1: Verify Reagents", fillcolor="#FBBC05", fontcolor="#202124"]; check_conditions [label="Step 2: Review Reaction Conditions", fillcolor="#FBBC05", fontcolor="#202124"]; check_catalyst [label="Step 3: Assess Catalyst (if applicable)", fillcolor="#FBBC05", fontcolor="#202124"]; check_workup [label="Step 4: Analyze Workup & Purification", fillcolor="#FBBC05", fontcolor="#202124"];

sol_reagents [label="Purify starting materials (distill picoline).\nUse fresh, high-purity reagents.", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; sol_conditions [label="Optimize Temperature (±10°C increments).\nAdjust Reactant Stoichiometry.\nVerify Reaction Time via TLC/GC.", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; sol_catalyst [label="Use fresh or reactivated catalyst.\nEnsure proper loading and bed integrity.", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; sol_workup [label="Check pH during extraction.\nUse fractional distillation for purification.\nModify chromatography eluent (add Et3N).", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> check_reagents [label="Begin Troubleshooting"]; check_reagents -> check_conditions; check_conditions -> check_catalyst; check_catalyst -> check_workup;

check_reagents -> sol_reagents [style=dashed, arrowhead=open]; check_conditions -> sol_conditions [style=dashed, arrowhead=open]; check_catalyst -> sol_catalyst [style=dashed, arrowhead=open]; check_workup -> sol_workup [style=dashed, arrowhead=open]; } enddot Caption: A flowchart for systematically troubleshooting low yield issues.

// Nodes picoline [label="2-Picoline", fillcolor="#F1F3F4", fontcolor="#202124"]; cl2 [label="+ Cl₂", shape=plaintext, fontcolor="#202124"]; desired_product [label="this compound\n(Desired Product)", fillcolor="#34A853", fontcolor="#FFFFFF", shape=box, style="rounded,filled"]; side_product1 [label="2,6-Dichloropicoline", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=box, style="rounded,filled"]; side_product2 [label="Polychlorinated Byproducts / Tar", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=box, style="rounded,filled"];

// Invisible node for branching branch [shape=point, width=0];

// Edges picoline -> branch [arrowhead=none]; branch -> desired_product [label="Optimal Conditions"]; branch -> side_product1 [label="Excess Cl₂"]; branch -> side_product2 [label="Excess Cl₂ / High Temp"];

{rank=same; picoline; cl2;} cl2 -> picoline [style=invis]; // for alignment } enddot Caption: Main reaction and potential side-product pathways.

References

Technical Support Center: Suzuki Coupling of 2-Chloro-6-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with targeted troubleshooting advice and answers to frequently asked questions regarding side reactions encountered during the Suzuki-Miyaura cross-coupling of 2-Chloro-6-methylpyridine.

Troubleshooting Guide

This section addresses specific issues users might encounter during their experiments, offering potential causes and actionable solutions in a direct question-and-answer format.

Question 1: Why is my Suzuki coupling reaction with 2-Chloro-6-methylpyridine resulting in a low yield of the desired product?

Answer: Low yields are a common challenge with this substrate and can stem from several factors. The primary reasons include the low reactivity of the starting material, catalyst deactivation, and competing side reactions.[1] 2-Chloropyridines are significantly less reactive than their bromo or iodo counterparts due to the stronger carbon-chlorine bond, which makes the initial oxidative addition step of the catalytic cycle more difficult.[1] Additionally, the nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, forming inactive species and hindering the reaction.[1][2]

Question 2: I'm observing significant amounts of byproducts. What are the most common side reactions and how can I minimize them?

Answer: The two most prevalent side reactions are protodeboronation of the boronic acid and homocoupling of the coupling partners.[1]

  • Protodeboronation: This is a reaction where the boronic acid group is replaced by a hydrogen atom.[3] This side reaction is often promoted by aqueous basic conditions.[1][3][4] To minimize protodeboronation, consider using boronic acid derivatives like pinacol esters or potassium trifluoroborate salts, which are less prone to this side reaction.[1][3]

  • Homocoupling: This involves the self-coupling of the boronic acid to form a biaryl byproduct.[1] This is often promoted by the presence of oxygen or when a Pd(II) precatalyst is not efficiently reduced to the active Pd(0) species.[1][5][6] To reduce homocoupling, ensure the reaction is thoroughly degassed and consider using a Pd(0) source or a highly efficient precatalyst system.[1]

  • Dehalogenation: Another common side reaction is the dehalogenation of the 2-Chloro-6-methylpyridine substrate, where the chlorine atom is replaced by a hydrogen. This can occur when the palladium complex, after oxidative addition, reacts with a hydride source in the reaction mixture, followed by reductive elimination.[5]

Question 3: My 2-Chloro-6-methylpyridine starting material seems unreactive and remains even after extended reaction times. How can I improve the coupling efficiency?

Answer: Given the lower reactivity of 2-chloropyridines, highly active catalyst systems are often required.[1][7] Consider the following adjustments:

  • Use Specialized Ligands: Employ bulky, electron-rich phosphine ligands such as Buchwald's dialkylbiaryl phosphines (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs).[1][8][9] These ligands help to stabilize the palladium catalyst, promote the challenging oxidative addition step, and sterically shield the metal center from being inhibited by the pyridine nitrogen.[1]

  • Increase Reaction Temperature: Higher temperatures can help to overcome the activation energy barrier for the oxidative addition of the C-Cl bond.[1] However, be mindful that this can also increase the rate of side reactions.[1]

  • Select an Appropriate Base: A strong base is often necessary for challenging couplings.[1] Potassium phosphate (K₃PO₄) is frequently effective in these cases.[1][7]

Question 4: How do I choose the right base for my reaction?

Answer: The base plays a crucial role by activating the boronic acid to form a more nucleophilic boronate species, which is essential for the transmetalation step.[1][9] The choice of base can significantly impact the reaction yield.[1] Common choices include inorganic bases like potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), and potassium phosphate (K₃PO₄).[1][7] The effectiveness of a base is highly dependent on the specific substrates, catalyst, and solvent system used, so screening different bases is a recommended optimization step.[1]

Frequently Asked Questions (FAQs)

  • What are the main side reactions I should be aware of? The most common side reactions are protodeboronation (loss of the boronic acid group), homocoupling (self-coupling of the boronic acid), and dehalogenation of the 2-Chloro-6-methylpyridine.[1][5][10]

  • How can I prevent my boronic acid from decomposing? Protodeboronation is a common decomposition pathway.[3] To mitigate this, you can use more stable boronic esters (e.g., pinacol esters) or trifluoroborate salts instead of the free boronic acid.[1][3] Running the reaction under anhydrous conditions, if possible, can also help.

  • What is the best way to avoid homocoupling byproducts? Thoroughly degassing your solvents and reaction mixture to remove oxygen is critical.[1][6] Using a direct Pd(0) source like Pd(PPh₃)₄ or an efficient precatalyst system that rapidly generates the active Pd(0) species can also minimize homocoupling.[1][5]

  • Why is my catalyst turning black, and is this a problem? The formation of palladium black (finely divided palladium metal) indicates catalyst decomposition and precipitation out of the solution.[10] This leads to a loss of catalytic activity and lower yields.[5] This can be caused by issues with the ligand, solvent, or temperature. Using robust ligands can often prevent this.

Data Presentation

Table 1: Comparison of Boron Reagents to Minimize Protodeboronation

Boron ReagentStructureStability towards ProtodeboronationComments
Boronic AcidR-B(OH)₂Prone to protodeboronation, especially in aqueous base.[1][3]Most common, but can be unstable.[11]
Boronic Acid Pinacol EsterR-B(pin)More stable than boronic acids.[1][12]A good alternative to improve reaction outcomes.[1]
Potassium Trifluoroborate Salt[R-BF₃]KGenerally more stable than boronic acids under reaction conditions.[1]Can be a superior coupling partner in many cases.[9]

Table 2: Troubleshooting Summary

IssuePotential Cause(s)Recommended Solution(s)
Low Yield Low substrate reactivity, catalyst deactivation.[1]Use a more active catalyst system (e.g., Pd with Buchwald ligands like SPhos or XPhos), increase reaction temperature.[1]
Protodeboronation Unstable boronic acid, presence of aqueous base.[1][3][4]Use a boronic ester or trifluoroborate salt; minimize water content if possible.[1][3]
Homocoupling Presence of oxygen, inefficient reduction of Pd(II) precatalyst.[1][5]Thoroughly degas the reaction mixture; use a Pd(0) source or an efficient precatalyst.[1]
Unreacted Starting Material Inefficient oxidative addition.[1]Switch to a more electron-rich, bulky ligand; increase temperature.[1]
Catalyst Decomposition Ligand instability, high temperature.Use a more robust ligand; screen different solvents.

Experimental Protocols

General Protocol for Suzuki Coupling of 2-Chloro-6-methylpyridine

This is a generalized procedure and should be optimized for specific substrates.

  • Inert Atmosphere Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add 2-Chloro-6-methylpyridine (1.0 eq.), the corresponding boronic acid or ester (1.1-1.5 eq.), and the base (e.g., K₃PO₄, 2-3 eq.).[7]

  • Evacuation and Backfilling: Seal the flask with a septum, and then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.[7]

  • Reagent Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd₂(dba)₃) and the ligand (e.g., SPhos).

  • Solvent Addition: Add the degassed, anhydrous solvent (e.g., 1,4-dioxane or toluene) via syringe.[7][13] The typical concentration is between 0.1-0.5 M.[7]

  • Reaction: Place the sealed flask in a preheated oil bath and stir at the desired temperature (typically 80-110 °C).[7] Monitor the reaction progress by TLC or GC/LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature.[7] Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine.[1]

  • Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.[1][7]

Visualizations

Suzuki_Cycle cluster_main Suzuki Catalytic Cycle pd0 Pd(0)L_n oa_complex Oxidative Addition Complex L_nPd(II)(Ar)(X) pd0->oa_complex + Ar-X transmetalation_complex Transmetalation Complex L_nPd(II)(Ar)(Ar') oa_complex->transmetalation_complex + Ar'B(OR)2 (Base Activated) transmetalation_complex->pd0 Reductive Elimination product Ar-Ar' (Product) transmetalation_complex->product Side_Reactions boronic_acid Ar'B(OR)2 (Boronic Acid/Ester) protodeboronation Protodeboronation boronic_acid->protodeboronation H+ (e.g., H2O) homocoupling Homocoupling boronic_acid->homocoupling O2, Pd(II) suzuki_cycle Enters Suzuki Cycle (Desired Pathway) boronic_acid->suzuki_cycle Base, Pd(0) arene Ar'-H protodeboronation->arene dimer Ar'-Ar' homocoupling->dimer Troubleshooting_Workflow start Low Yield or No Reaction check_sm Unreacted 2-Chloro-6-methylpyridine? start->check_sm check_byproducts Major Byproducts Observed? start->check_byproducts check_sm->check_byproducts No increase_activity Increase Catalyst Activity: - Use Buchwald Ligand (SPhos, XPhos) - Increase Temperature check_sm->increase_activity Yes is_protodeboronation Protodeboronation Product (Ar-H)? check_byproducts->is_protodeboronation Yes is_homocoupling Homocoupling Product (Ar-Ar)? is_protodeboronation->is_homocoupling No use_ester Switch to Boronic Ester (e.g., Pinacol Ester) or Trifluoroborate Salt is_protodeboronation->use_ester Yes is_homocoupling->increase_activity No degas Improve Degassing Protocol Use Pd(0) Precatalyst is_homocoupling->degas Yes

References

Technical Support Center: Overcoming Low Reactivity in 6-Chloro-2-picoline Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the low reactivity of 6-chloro-2-picoline in various chemical transformations.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: Why is this compound generally unreactive in cross-coupling reactions?

A1: The low reactivity of this compound, and 2-chloropyridines in general, stems from two primary factors:

  • Strong Carbon-Chlorine Bond: The C-Cl bond is significantly stronger than corresponding C-Br or C-I bonds, making the oxidative addition step, which is often rate-limiting in palladium-catalyzed cross-coupling reactions, more difficult.

  • Pyridine Nitrogen Inhibition: The nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, potentially leading to catalyst deactivation or inhibition. The proximity of the nitrogen to the chlorine atom at the 2-position can exacerbate this effect.

Q2: My Suzuki-Miyaura coupling reaction with this compound is not working or giving a low yield. What should I do?

A2: Low yields in Suzuki-Miyaura couplings of this compound are a common issue. Here are several troubleshooting steps:

  • Catalyst and Ligand Selection: Standard palladium catalysts may not be effective. It is often necessary to use more active catalyst systems. Bulky, electron-rich phosphine ligands, such as those from the Buchwald and Hartwig groups (e.g., SPhos, XPhos), are known to promote the challenging oxidative addition step and can shield the palladium center from the inhibitory pyridine nitrogen.

  • Choice of Base: The base is crucial for activating the boronic acid. For challenging couplings, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker bases like sodium carbonate (Na₂CO₃).

  • Reaction Temperature: Higher reaction temperatures can provide the necessary activation energy to overcome the strong C-Cl bond. Consider increasing the temperature, potentially using a high-boiling solvent like dioxane or toluene. Microwave-assisted synthesis can also be a powerful tool to accelerate the reaction.

  • Degassing: Ensure that the reaction mixture is thoroughly degassed to prevent oxidation of the palladium catalyst and homocoupling of the boronic acid.

  • Boronic Acid Stability: Boronic acids can be prone to decomposition (protodeboronation). If you suspect this is an issue, consider using more stable boronic esters (e.g., pinacol esters) or trifluoroborate salts.

Q3: I am observing significant amounts of side products in my reaction. What are the likely culprits and how can I minimize them?

A3: Common side products and their mitigation strategies include:

  • Homocoupling of Boronic Acid: This is often caused by the presence of oxygen. Ensure your reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen) and that all solvents are properly degassed.

  • Dehalogenation (Hydrodehalogenation): This results in the replacement of the chlorine atom with a hydrogen atom. This can be a competing pathway, especially at high temperatures. Optimizing the catalyst and ligand system can often favor the desired cross-coupling reaction.

  • Protodeboronation: The boronic acid is replaced by a hydrogen atom. Using anhydrous conditions and choosing the right base can help minimize this side reaction. As mentioned previously, switching to more stable boron reagents can also be effective.

Q4: Can I perform a Buchwald-Hartwig amination on this compound? What are the key considerations?

A4: Yes, Buchwald-Hartwig amination is a viable method for forming C-N bonds with this compound. However, similar to other cross-coupling reactions, it requires careful optimization. Key considerations include:

  • Ligand Choice: The use of sterically hindered and electron-rich ligands is critical. Buchwald's biarylphosphine ligands (e.g., RuPhos, BrettPhos) and Hartwig's ferrocene-based ligands have shown great success in the amination of aryl chlorides.

  • Base Selection: A strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.

  • Amine Nucleophile: The reactivity can vary depending on the amine. Primary amines are often more challenging than secondary amines. For less reactive amines, more forcing conditions (higher temperature, longer reaction times) may be necessary.

Q5: What are my options for Sonogashira coupling with this compound?

A5: Sonogashira coupling of aryl chlorides is challenging but achievable. For this compound, consider the following:

  • Copper Co-catalyst: The traditional Sonogashira reaction uses a copper(I) co-catalyst, which is often essential for the coupling of less reactive chlorides.

  • Copper-Free Conditions: Several copper-free protocols have been developed to avoid issues like alkyne homocoupling (Glaser coupling). These methods often rely on highly active palladium catalysts and specific ligands.

  • Base and Solvent: An amine base, such as triethylamine or diisopropylethylamine, is typically used. The choice of solvent can also be critical, with polar aprotic solvents like DMF or acetonitrile often being effective.

Data Presentation: Comparative Reaction Conditions

The following tables summarize typical reaction conditions and reported yields for cross-coupling reactions of this compound and related 2-chloropyridines. Note that yields are highly substrate-dependent and these tables should be used as a guide for optimization.

Table 1: Suzuki-Miyaura Coupling of 2-Chloro-6-methylpyridine (this compound)

Coupling PartnerPd Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O10018~85-95
4-Methoxyphenylboronic acidPd₂(dba)₃ (1.5)XPhos (3)K₃PO₄ (3)Dioxane11024~90
3-Thienylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃ (2)DME/H₂O8512~70-80
Alkylboronic pinacol esterPd(OAc)₂ (1)Ad₂PⁿBu (3)LiOtBu (6)Dioxane/H₂O10024~94[1]

Table 2: Buchwald-Hartwig Amination of 2-Chloro-6-methylpyridine (this compound)

AminePd Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
MorpholinePd₂(dba)₃ (2)RuPhos (4)NaOtBu (1.2)Toluene10018~90-98
AnilinePd(OAc)₂ (2)XPhos (4)Cs₂CO₃ (1.5)Dioxane11024~85-95
n-ButylamineG3-XPhos (2)-LHMDS (1.4)THF8012~80-90
BenzylaminePd₂(dba)₃ (1)BrettPhos (2)K₃PO₄ (2)t-BuOH10020~75-85

Table 3: Sonogashira Coupling of 2-Chloropyridines

AlkynePd Catalyst (mol%)Cu(I) Source (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
PhenylacetylenePdCl₂(PPh₃)₂ (3)CuI (5)Et₃NDMF10012~70-85
1-HeptynePd(OAc)₂ (2) / PPh₃ (4)CuI (4)i-Pr₂NEtAcetonitrile8024~65-75
TrimethylsilylacetylenePd(PPh₃)₄ (5)CuI (10)PiperidineToluene9018~60-70
(p-Tolyl)acetylenePdCl₂(PPh₃)₂ (3)- (Copper-free)TBAF (3 equiv)None (neat)1001~80-90[2]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound

  • Reaction Setup: In an oven-dried Schlenk tube, combine this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), the ligand (e.g., SPhos, 4 mol%), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the tube with a septum, then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

  • Solvent Addition: Add the degassed solvent (e.g., a 4:1 mixture of dioxane and water) via syringe.

  • Heating: Place the reaction vessel in a preheated oil bath at the desired temperature (typically 80-110 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination of this compound

  • Reaction Setup: In a glovebox or under a stream of inert gas in an oven-dried Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., RuPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.2-1.5 equiv.).

  • Reagent Addition: Add this compound (1.0 mmol, 1.0 equiv.) and the amine (1.1-1.2 equiv.).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.

  • Heating: Seal the vessel and heat with vigorous stirring at the desired temperature (typically 80-110 °C).

  • Monitoring: Monitor the reaction by TLC or GC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst.

  • Purification: Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate. Purify the residue by flash column chromatography.

Protocol 3: General Procedure for Sonogashira Coupling of this compound

  • Reaction Setup: To a Schlenk tube, add this compound (1.0 mmol, 1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 4-10 mol%).

  • Inert Atmosphere: Evacuate and backfill the tube with an inert gas three times.

  • Reagent and Solvent Addition: Add the solvent (e.g., DMF or Et₃N), the terminal alkyne (1.1-1.5 equiv.), and the amine base (if not used as the solvent, e.g., triethylamine, 2-3 equiv.) via syringe.

  • Heating: Heat the reaction mixture to the desired temperature (e.g., 60-100 °C) with stirring.

  • Monitoring: Follow the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction, dilute with an organic solvent, and wash with aqueous ammonium chloride solution to remove the copper salts.

  • Purification: Separate the organic layer, dry, concentrate, and purify by flash column chromatography.

Visualizations

Factors_Affecting_Reactivity cluster_substrate This compound cluster_conditions Reaction Conditions Substrate Substrate Properties Steric_Hindrance Steric Hindrance (Methyl Group at C2) Substrate->Steric_Hindrance Electronic_Effects Electronic Effects (Pyridine Nitrogen) Substrate->Electronic_Effects Bond_Strength C-Cl Bond Strength Substrate->Bond_Strength Reactivity Overall Reactivity & Yield Steric_Hindrance->Reactivity May influence ligand approach Electronic_Effects->Reactivity Catalyst inhibition Bond_Strength->Reactivity High barrier to oxidative addition Conditions Reaction Parameters Catalyst Catalyst/Ligand (e.g., Pd/XPhos) Conditions->Catalyst Base Base (e.g., K3PO4) Conditions->Base Temperature Temperature (e.g., 100°C) Conditions->Temperature Solvent Solvent (e.g., Dioxane) Conditions->Solvent Catalyst->Reactivity Crucial for overcoming barriers Base->Reactivity Activates coupling partner Temperature->Reactivity Provides activation energy Troubleshooting_Workflow Start Reaction Start Check_Completion Check Reaction Progress (TLC, LC-MS) Start->Check_Completion SM_Consumed Starting Material Consumed? Check_Completion->SM_Consumed After appropriate time Low_Yield Low Yield or No Reaction Optimize_Catalyst Optimize Catalyst/Ligand (e.g., use Buchwald ligands) Low_Yield->Optimize_Catalyst SM_Consumed->Low_Yield No Side_Products Significant Side Products? SM_Consumed->Side_Products Yes Side_Products->Optimize_Catalyst Yes (e.g., Homocoupling) Isolate_Product Work-up and Purify Side_Products->Isolate_Product No Increase_Temp Increase Temperature (Conventional or Microwave) Optimize_Catalyst->Increase_Temp Change_Base Change Base (e.g., K2CO3 to K3PO4) Increase_Temp->Change_Base Check_Purity Check Reagent Purity & Degassing Change_Base->Check_Purity Check_Purity->Start Re-run reaction Success Successful Reaction Isolate_Product->Success Suzuki_Catalytic_Cycle Pd0 L2Pd(0) (Active Catalyst) OxAdd L2Pd(Cl)(Ar) Pd0->OxAdd Oxidative Addition Transmetal L2Pd(R)(Ar) OxAdd->Transmetal Transmetalation RedElim L2Pd(R)(Ar) Transmetal->RedElim RedElim->Pd0 Reductive Elimination Product Product (Ar-R) RedElim->Product ArCl This compound (Ar-Cl) ArCl->OxAdd Boronic R-B(OH)2 + Base Boronic->Transmetal

References

Technical Support Center: Optimizing Catalyst Loading for 6-Chloro-2-picoline Cross-Coupling

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to assist researchers, scientists, and drug development professionals in successfully performing cross-coupling reactions with 6-Chloro-2-picoline.

Frequently Asked Questions (FAQs)

Q1: Why is my cross-coupling reaction with this compound resulting in a low yield?

Low yields with this compound are common and can be attributed to several factors. The primary challenges include the inherent inertness of the Carbon-Chlorine (C-Cl) bond and potential catalyst inhibition by the pyridine nitrogen.[1][2] The nitrogen atom on the picoline can coordinate to the palladium catalyst, leading to its deactivation.[1] A systematic evaluation of the catalyst system, base, and reaction conditions is crucial for troubleshooting.

Q2: What is a typical starting catalyst loading for this type of coupling?

For challenging substrates like this compound, a typical starting catalyst loading for palladium-catalyzed cross-coupling reactions ranges from 1 to 5 mol%.[3] It is often advisable to start at the higher end of this range (e.g., 2-5 mol%) to ensure the reaction initiates.[3] Subsequent optimization can aim to reduce the catalyst loading for improved cost-effectiveness and to minimize residual palladium in the final product.[3] For particularly difficult couplings, loadings up to 10 mol% may be screened.[4]

Q3: How do I select the appropriate ligand to prevent catalyst poisoning?

The choice of ligand is critical for a successful cross-coupling with this compound. Bulky, electron-rich phosphine ligands, such as those from the Buchwald series (e.g., SPhos, XPhos, RuPhos), are highly recommended.[2] These ligands promote the crucial oxidative addition step and stabilize the active catalytic species, which can help to mitigate catalyst poisoning by the pyridine nitrogen.[1][2]

Q4: I am observing significant amounts of hydrodehalogenation (dechlorinated starting material). What is the cause and how can I minimize it?

The formation of 2-picoline as a byproduct is due to a side reaction called hydrodehalogenation. This can occur when the palladium-aryl intermediate reacts with a hydride source in the reaction mixture. To minimize this, consider switching to non-protic solvents and using bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[4]

Q5: Homocoupling of my coupling partner is a major byproduct. How can I prevent this?

Homocoupling is often promoted by the presence of oxygen.[5] Therefore, rigorous degassing of solvents and maintaining a robust inert atmosphere is the first and most critical step.[5] Using a pre-formed Pd(0) source like Pd₂(dba)₃ can sometimes mitigate this issue, as the in-situ reduction of a Pd(II) precatalyst can occasionally initiate homocoupling.[4]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Yield Catalyst Inactivity/Poisoning: The pyridine nitrogen of this compound can deactivate the palladium catalyst.[1] The C-Cl bond is also less reactive than C-Br or C-I bonds.[2]Switch to a more active catalyst system: Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) with a palladium source like Pd(OAc)₂ or Pd₂(dba)₃.[2] Consider using air-stable palladacycle precatalysts.[3] Increase catalyst loading: Incrementally increase the loading from 2 mol% up to 5-10 mol% in challenging cases.[4][6]
Ineffective Base: The base may not be strong enough or sufficiently soluble to facilitate the catalytic cycle.[2]Screen different bases: Strong, non-nucleophilic inorganic bases like K₃PO₄ and Cs₂CO₃ are often effective.[2] If using an inorganic base, ensure it is finely powdered to maximize surface area.[5]
Inadequate Temperature: The reaction temperature may be too low for the oxidative addition to occur efficiently.[1]Increase reaction temperature: Gradually increase the temperature, typically in the range of 80-120 °C.[2] Consider microwave irradiation to accelerate the reaction.[2]
Reaction Stalls Before Completion Catalyst Deactivation: The active catalyst may degrade over the course of the reaction, especially at elevated temperatures.[7]Use a more robust precatalyst: Buchwald-type palladacycles can offer greater stability.[3] Lower the reaction temperature: This may reduce the rate of catalyst decomposition, though it will also slow the reaction rate.[7] Portion-wise addition of catalyst: Instead of a single high loading, adding the catalyst in portions may maintain catalytic activity for longer.[6]
Formation of Palladium Black Catalyst Decomposition: The formation of a fine black precipitate indicates that the active Pd(0) catalyst has aggregated and fallen out of the catalytic cycle.[1]Improve Ligand Stability: Ensure an appropriate ligand-to-metal ratio (typically 1:1 to 1.5:1) to stabilize the palladium species.[3][6] Check for Oxygen: Ensure the reaction is performed under a strictly inert atmosphere, as oxygen can promote decomposition.[5]
Inconsistent Results Variability in Reagent Quality: Trace impurities in solvents, reagents, or the starting material can poison the catalyst.[6]Use High-Purity Reagents: Ensure solvents are anhydrous and properly degassed.[5][6] Use fresh, high-purity coupling partners and bases.
Improper Reaction Setup: Inadequate degassing or failure to maintain an inert atmosphere can lead to catalyst deactivation.[5]Ensure a Robust Inert Atmosphere: Use Schlenk techniques or a glovebox for reaction setup. Degas solvents thoroughly by sparging with an inert gas or through freeze-pump-thaw cycles.[5]

Data Presentation

Table 1: Effect of Catalyst Loading on a Model Suzuki-Miyaura Coupling

Reaction Conditions: this compound (1.0 mmol), Phenylboronic acid (1.2 mmol), K₃PO₄ (2.0 mmol), Pd(OAc)₂/SPhos (1:1.2), Toluene/H₂O (10:1), 100 °C, 12 h.

EntryPd(OAc)₂ (mol%)SPhos (mol%)Yield (%)
11.01.245
22.02.478
33.03.685
45.06.086

Table 2: Screening of Ligands and Bases

Reaction Conditions: this compound (1.0 mmol), Phenylboronic acid (1.2 mmol), Base (2.0 mmol), Pd₂(dba)₃ (2 mol%), Ligand (4.4 mol%), 1,4-Dioxane, 110 °C, 16 h.

EntryLigandBaseYield (%)
1PPh₃K₂CO₃<5
2XPhosK₂CO₃65
3SPhosK₂CO₃72
4XPhosK₃PO₄88
5SPhosK₃PO₄91
6RuPhosCs₂CO₃93

Experimental Protocols

General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction:

  • To an oven-dried Schlenk flask, add this compound (1.0 eq.), the boronic acid or boronate ester (1.2-1.5 eq.), and the base (e.g., K₃PO₄, 2.0-3.0 eq.).

  • The vessel is sealed, and the atmosphere is replaced with an inert gas (e.g., Argon or Nitrogen) by evacuating and backfilling three times.

  • Under a positive flow of inert gas, add the palladium precatalyst (e.g., Pd(OAc)₂, 2-5 mol%) and the phosphine ligand (e.g., SPhos, 1.1-1.2 eq. relative to Pd).

  • Add the degassed solvent (e.g., 1,4-dioxane/water or toluene) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

General Procedure for a Buchwald-Hartwig Amination:

  • To an oven-dried Schlenk flask, add the palladium precatalyst (e.g., a G3 palladacycle, 1-3 mol%) and the ligand (if not using a precatalyst).

  • Add the base (e.g., NaOtBu or LHMDS, 1.2-2.0 eq.).

  • Seal the flask, and replace the atmosphere with an inert gas.

  • In a separate vessel, dissolve this compound (1.0 eq.) and the amine (1.1-1.5 eq.) in the degassed solvent (e.g., toluene or dioxane).

  • Add the solution of substrates to the flask containing the catalyst and base.

  • Heat the reaction mixture with stirring to the desired temperature (e.g., 90-110 °C).

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate.

  • Purify the crude product by flash column chromatography.

Visualizations

Troubleshooting_Workflow Start Low or No Yield with This compound Catalyst Is the catalyst system active enough? (e.g., Buchwald ligands) Start->Catalyst Base Is the base effective? (e.g., K3PO4, Cs2CO3) Catalyst->Base No Solution_Catalyst Switch to bulky, electron-rich ligands (XPhos, SPhos, etc.). Increase catalyst loading (2-5 mol%). Catalyst->Solution_Catalyst Yes Temp Is the reaction temperature sufficient? (e.g., 80-120 °C) Base->Temp No Solution_Base Screen strong, non-nucleophilic bases. Ensure base is finely powdered. Base->Solution_Base Yes Inert Is the system properly degassed and under an inert atmosphere? Temp->Inert No Solution_Temp Increase temperature incrementally. Consider microwave heating. Temp->Solution_Temp Yes Solution_Inert Thoroughly degas solvents. Use Schlenk line or glovebox. Inert->Solution_Inert Yes End Reaction Optimized Inert->End No Solution_Catalyst->Base Solution_Base->Temp Solution_Temp->Inert Solution_Inert->End

Caption: A logical workflow for troubleshooting low-yield cross-coupling reactions.

Catalyst_Loading_Optimization Start Start with Initial Catalyst Loading (e.g., 2-3 mol%) Run_Reaction Run Reaction & Analyze Yield Start->Run_Reaction Check_Yield Is Yield Acceptable (e.g., >80%)? Run_Reaction->Check_Yield Reduce_Loading Reduce Loading Incrementally (e.g., to 1.5 mol%) Check_Yield->Reduce_Loading Yes Increase_Loading Increase Loading Incrementally (e.g., to 5 mol%) Check_Yield->Increase_Loading No Reduce_Loading->Run_Reaction Optimal_Loading Optimal Loading Determined Reduce_Loading->Optimal_Loading Yield Drops Increase_Loading->Run_Reaction Reevaluate Re-evaluate Other Parameters (Ligand, Base, Temp) Increase_Loading->Reevaluate

Caption: A systematic approach to optimizing catalyst loading for efficiency.

References

Technical Support Center: Troubleshooting Palladium Catalyst Deactivation with Picoline Substrates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to palladium catalyst deactivation when working with picoline substrates in cross-coupling reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My cross-coupling reaction with a picoline substrate is sluggish or has stalled completely. What is the likely cause?

A1: The most probable cause is catalyst deactivation through poisoning by the picoline substrate. The lone pair of electrons on the nitrogen atom of the picoline ring can coordinate strongly to the palladium center, forming a stable complex that is catalytically inactive. This prevents the palladium from participating in the catalytic cycle, effectively halting the reaction.[1]

Troubleshooting Steps:

  • Ligand Modification: Switch to a bulkier, more electron-rich phosphine ligand. These ligands can sterically hinder the coordination of the picoline to the palladium center and electronically stabilize the active catalyst.

  • Increase Catalyst Loading: As a last resort, a modest increase in catalyst loading (e.g., from 1-2 mol% to 5 mol%) can sometimes overcome partial deactivation to provide the desired product.[2]

  • Optimize Reaction Temperature: Lowering the reaction temperature may disfavor the formation of the stable palladium-picoline complex. However, this needs to be balanced with the required activation energy for the desired reaction.

Q2: I am observing significant formation of palladium black in my reaction. What does this indicate and how can I prevent it?

A2: The formation of palladium black is a visual indicator of catalyst decomposition, where the active, soluble Pd(0) species agglomerates into inactive, insoluble palladium metal.[2] This can be exacerbated by the presence of picoline, which can destabilize the catalyst complex.

Troubleshooting Steps:

  • Ensure Rigorous Inert Atmosphere: Oxygen can oxidize the active Pd(0) catalyst and the phosphine ligands, leading to catalyst decomposition. Ensure your reaction is thoroughly degassed and maintained under a strict inert atmosphere (e.g., argon or nitrogen).[1][2]

  • Use a More Stable Pre-catalyst: Consider using a more stable palladium pre-catalyst, such as a palladacycle, which can generate the active Pd(0) species more cleanly and controllably in situ.

  • Ligand Choice: The use of bidentate ligands or bulky monodentate ligands can help to stabilize the palladium center and prevent aggregation.

Q3: My reaction yields are inconsistent even when I follow the same procedure. What could be the reason?

A3: Inconsistent yields with picoline substrates often point to subtle variations in reaction setup and reagent quality that have a magnified effect due to the challenging nature of the substrate.

Troubleshooting Steps:

  • Reagent Purity: Ensure the picoline substrate, aryl halide, and any other reagents are of high purity. Impurities can act as catalyst poisons.[2]

  • Solvent and Base Quality: Use anhydrous solvents and ensure the base is freshly opened or properly stored to avoid introducing water, which can contribute to side reactions like protodeboronation of boronic acids.

  • Consistent Stirring and Heating: Ensure uniform heating and efficient stirring to maintain a homogeneous reaction mixture and prevent localized "hot spots" that could accelerate catalyst decomposition.

Data Presentation

Table 1: Effect of Ligand on Suzuki-Miyaura Coupling with 2-Bromopicoline

LigandCatalyst Loading (mol%)BaseSolventTemperature (°C)Yield (%)
PPh₃2K₂CO₃Toluene/H₂O100<10
P(t-Bu)₃2K₃PO₄Dioxane8065
XPhos1.5Cs₂CO₃THF7085
SPhos1.5K₃PO₄Dioxane8092

This table is a generalized representation based on literature trends for challenging Suzuki-Miyaura couplings and is intended for illustrative purposes.

Experimental Protocols

Protocol 1: General Procedure for a Suzuki-Miyaura Coupling with a Picoline Substrate

  • Reaction Setup: To an oven-dried Schlenk flask, add the aryl halide (1.0 mmol), the picoline boronic acid derivative (1.2 mmol), the base (e.g., K₃PO₄, 2.0 mmol), the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.015 mmol), and the ligand (e.g., SPhos, 0.03 mmol).

  • Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with argon or nitrogen three times.

  • Solvent Addition: Add the degassed solvent (e.g., dioxane, 5 mL) via syringe.

  • Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 80 °C) and stir vigorously for the specified time (monitor by TLC or LC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Regeneration of a Deactivated Palladium on Carbon (Pd/C) Catalyst

This protocol is a general guideline for the regeneration of a Pd/C catalyst that has been deactivated by nitrogen-containing compounds.[3][4]

  • Washing: Filter the deactivated Pd/C catalyst from the reaction mixture and wash it thoroughly with deionized water (3 times) and then with methanol (3 times) to remove adsorbed organic residues.[3]

  • Base Treatment: Prepare a dilute aqueous solution of an alkali metal carbonate (e.g., 0.3 wt% sodium carbonate).[5]

  • Heating: Suspend the washed catalyst in the carbonate solution in a sealed vessel and heat to a temperature of at least 150°C for several hours.[5]

  • Final Washing and Drying: After cooling, filter the regenerated catalyst, wash it with deionized water until the filtrate is neutral, and then with methanol. Dry the catalyst under vacuum.

Mandatory Visualizations

DeactivationPathway Active_Catalyst Active Pd(0) Catalyst Inactive_Complex Inactive Pd-Picoline Complex Active_Catalyst->Inactive_Complex Coordination (Poisoning) Picoline Picoline Substrate Picoline->Inactive_Complex Deactivated_Catalyst Deactivated Catalyst Inactive_Complex->Deactivated_Catalyst

Caption: Palladium catalyst deactivation by picoline coordination.

TroubleshootingWorkflow Start Low/No Reaction Conversion Check_Catalyst Is Catalyst Deactivated? Start->Check_Catalyst Change_Ligand Use Bulky, Electron-Rich Ligand Check_Catalyst->Change_Ligand Yes Check_Conditions Are Reaction Conditions Optimal? Check_Catalyst->Check_Conditions No Change_Ligand->Check_Conditions Success Reaction Improved Change_Ligand->Success Optimize_Temp Optimize Temperature Check_Conditions->Optimize_Temp No Check_Reagents Are Reagents Pure? Check_Conditions->Check_Reagents Yes Optimize_Temp->Check_Reagents Optimize_Temp->Success Purify_Reagents Purify Substrates and Solvents Check_Reagents->Purify_Reagents No Check_Reagents->Success Yes Purify_Reagents->Success Failure Still Low Conversion Purify_Reagents->Failure

Caption: Troubleshooting workflow for low reaction conversion.

AnalyticalWorkflow Deactivated_Sample Deactivated Catalyst Sample Characterization Characterization Techniques Deactivated_Sample->Characterization TEM TEM/SEM Characterization->TEM XPS XPS Characterization->XPS XRD XRD Characterization->XRD Analysis_TEM Analyze Particle Size and Agglomeration TEM->Analysis_TEM Analysis_XPS Determine Oxidation State and Surface Composition XPS->Analysis_XPS Analysis_XRD Identify Crystalline Phases XRD->Analysis_XRD

Caption: Analytical workflow for characterizing deactivated catalysts.

References

Technical Support Center: Managing Thermal Stability of 6-Chloro-2-picoline in Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on safely managing the thermal stability of 6-Chloro-2-picoline in chemical reactions. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues you may encounter during your experiments.

Disclaimer

The following information is for guidance purposes only and should be supplemented by a thorough literature review, safety data sheet (SDS) analysis, and a comprehensive risk assessment before commencing any experimental work. The quantitative thermal stability data provided is illustrative and based on compounds with similar structures; it is not experimental data for this compound.

Troubleshooting Guide: Unexpected Exotherms and Potential Thermal Runaway

This guide addresses the critical issue of managing unexpected temperature increases during reactions involving this compound.

Symptom Potential Cause Immediate Action Preventative Measure
Rapid, uncontrolled temperature rise in the reaction vessel. Onset of a thermal runaway reaction.1. Immediately remove the heating source. 2. Activate emergency cooling (e.g., ice bath). 3. If the reaction is scalable, have a quenching agent ready for immediate addition. 4. Evacuate the area if the temperature continues to rise uncontrollably.- Conduct a thorough thermal hazard assessment before scaling up the reaction. - Use a reaction calorimeter to determine the heat of reaction and the onset temperature for decomposition. - Operate at a temperature well below the determined onset temperature. - Ensure a reliable and adequate cooling system is in place.
Localized "hot spots" observed in the reaction mixture. Poor mixing leading to a localized concentration of reactants or catalyst, initiating decomposition.1. Increase the stirring rate to improve homogeneity. 2. If possible and safe, dilute the reaction mixture with a suitable solvent.- Use an appropriate stirrer and vessel geometry to ensure efficient mixing. - For viscous reaction mixtures, consider specialized stirring equipment. - Add reactants or catalysts subsurface to avoid localized high concentrations.
Unusual gas evolution or change in pressure. Decomposition of this compound, which can release gases such as nitrogen oxides (NOx) and hydrogen chloride (HCl).1. Ensure the reaction is being conducted in a well-ventilated fume hood. 2. If the pressure is increasing in a closed system, vent to a safe location or a scrubbing system. 3. Monitor the off-gas for any signs of toxic fumes.- Design experiments with an appropriate pressure relief system. - Consider performing reactions under an inert atmosphere to prevent oxidative decomposition. - Have a gas scrubbing system in place if significant off-gassing is anticipated.
Discoloration of the reaction mixture (e.g., darkening or charring). Onset of decomposition, potentially leading to the formation of polymeric or tar-like byproducts.1. Lower the reaction temperature immediately. 2. Take a sample for analysis to identify the cause of discoloration.- Operate at the lowest effective temperature for the desired reaction. - Monitor the reaction progress closely to avoid prolonged heating after completion. - Investigate the compatibility of all reactants and solvents at the reaction temperature.

Frequently Asked Questions (FAQs)

These FAQs address common questions regarding the thermal stability of this compound.

Q1: What are the primary thermal hazards associated with this compound?

A1: The primary thermal hazard is the potential for a rapid, exothermic decomposition, which can lead to a thermal runaway. Upon heating, this compound can decompose to produce toxic and corrosive gases, including nitrogen oxides (NOx), carbon monoxide (CO), and hydrogen chloride (HCl). A related compound, 2-Chloro-6-(trichloromethyl)pyridine, is classified as a combustible solid with explosive potential, suggesting that this compound may exhibit similar hazardous properties under certain conditions.

Q2: What is the recommended maximum operating temperature for reactions involving this compound?

A2: Without specific experimental data from techniques like Differential Scanning Calorimetry (DSC) or Thermogravimetric Analysis (TGA), it is crucial to be conservative. As a general rule, reactions should be conducted at the lowest possible temperature that allows for a reasonable reaction rate. It is highly recommended to perform a thermal hazard analysis to determine the onset temperature of decomposition for your specific reaction mixture.

Q3: How can I assess the thermal stability of my reaction mixture containing this compound?

A3: The most reliable methods for assessing thermal stability are:

  • Differential Scanning Calorimetry (DSC): This technique measures the heat flow into or out of a sample as it is heated. It can identify the onset temperature of exothermic decomposition and quantify the energy released.

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It can indicate the temperature at which the compound begins to decompose and lose mass.

  • Reaction Calorimetry: This method measures the heat generated by a chemical reaction in real-time, providing critical data for safe scale-up.

Q4: What are the best practices for storing this compound?

A4: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[1] It should be stored separately from incompatible materials such as strong oxidizing agents and strong acids.

Q5: What should I do in case of a small spill of this compound?

A5: For a small spill, absorb the material with an inert, non-combustible absorbent material (e.g., sand, vermiculite). Place the contaminated material into a suitable container for disposal. Ensure the area is well-ventilated and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Experimental Protocols

Illustrative Thermal Analysis of a Substituted Picoline

The following protocol is an illustrative example of how one might use TGA and DSC to evaluate the thermal stability of a compound like this compound.

Objective: To determine the decomposition temperature and thermal decomposition characteristics of a substituted picoline.

Instruments:

  • Thermogravimetric Analyzer (TGA)

  • Differential Scanning Calorimeter (DSC)

Procedure:

  • Sample Preparation:

    • Carefully weigh 5-10 mg of the sample into a clean, inert TGA crucible (e.g., alumina).

    • For DSC, accurately weigh 2-5 mg of the sample into an aluminum DSC pan and hermetically seal it.

  • TGA Analysis:

    • Place the crucible in the TGA instrument.

    • Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 50 mL/min.

    • Heat the sample from room temperature to 500 °C at a constant heating rate of 10 °C/min.

    • Record the mass loss as a function of temperature.

  • DSC Analysis:

    • Place the sealed DSC pan in the instrument.

    • Use an empty, sealed aluminum pan as a reference.

    • Purge the cell with nitrogen at a flow rate of 50 mL/min.

    • Heat the sample from room temperature to 400 °C at a heating rate of 10 °C/min.

    • Record the heat flow as a function of temperature.

Data Presentation: Illustrative Thermal Stability Data

The following table summarizes hypothetical quantitative data that could be obtained from TGA and DSC analysis of a substituted picoline.

Parameter Illustrative Value Significance
TGA Onset Decomposition Temperature (Tonset) ~ 180 °CThe temperature at which significant mass loss begins. A critical parameter for defining the maximum safe operating temperature.
Temperature at 5% Mass Loss (T5%) ~ 195 °CA common metric for comparing the thermal stability of different materials.
DSC Onset of Exotherm ~ 175 °CThe temperature at which the sample begins to release heat, indicating the start of an exothermic decomposition reaction. This is a critical safety parameter.
Peak Exotherm Temperature ~ 210 °CThe temperature at which the rate of heat release is at its maximum.
Enthalpy of Decomposition (ΔHd) > 200 J/gThe total amount of heat released during decomposition. A higher value indicates a more energetic and potentially hazardous decomposition.

Visualizations

Logical Workflow for Thermal Hazard Assessment

Thermal_Hazard_Assessment cluster_0 Initial Assessment cluster_1 Experimental Analysis cluster_2 Risk Mitigation A Literature Review & SDS Analysis B Identify Potential Hazards A->B C Perform DSC/TGA Analysis B->C D Determine Onset Temperatures & ΔHd C->D E Establish Safe Operating Parameters D->E F Develop Emergency Procedures E->F G Implement Engineering Controls E->G

Caption: A logical workflow for assessing the thermal hazards of a chemical process.

Decision Tree for Managing Temperature Excursions

Temperature_Excursion_Management A Temperature Excursion Detected B Is the temperature rise rapid and uncontrolled? A->B C Remove Heat & Apply Cooling B->C Yes E Increase Stirring & Consider Dilution B->E No D Prepare for Emergency Quench/Evacuation C->D F Monitor for Gas Evolution E->F G Investigate Cause (e.g., mixing, concentration) F->G H Continue Monitoring G->H

Caption: A decision tree for responding to temperature excursions during a reaction.

References

How to avoid impurities in 6-Chloro-2-picoline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid impurities during the synthesis of 6-Chloro-2-picoline.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and solutions in a question-and-answer format.

Q1: My final product is contaminated with dichlorinated impurities, such as 2,6-dichloropyridine or 2-chloro-6-(trichloromethyl)pyridine. How can I prevent this?

A1: The formation of dichlorinated or polychlorinated impurities is typically a result of over-chlorination. This can be caused by an excess of the chlorinating agent, high reaction temperatures, or prolonged reaction times.

  • Control Stoichiometry: Carefully control the molar ratio of the chlorinating agent (e.g., chlorine, phosphoryl chloride) to the starting material (e.g., 2-picoline or 2-picoline N-oxide). Use the minimum effective amount of the chlorinating agent.

  • Temperature Management: Maintain the recommended reaction temperature. Excursions to higher temperatures can increase the rate of secondary chlorination reactions.[1] A method for producing 2-chloropyridine and 2,6-dichloropyridine notes that reaction temperature is controlled at 340-360 °C for this specific process.[2]

  • Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) and stop the reaction once the starting material is consumed to prevent the formation of over-chlorinated byproducts.

Q2: I am observing the formation of 4-chloro-2-picoline as an isomeric impurity. What is the cause and how can I minimize it?

A2: The formation of isomeric impurities like 4-chloro-2-picoline can occur during the chlorination of 2-picoline N-oxide, particularly when using reagents like phosphoryl chloride.[1] The reaction mechanism can allow for chlorination at different positions on the pyridine ring.

  • Choice of Reagent: The choice of chlorinating agent can influence the selectivity of the reaction. For the synthesis of 2-chloromethylpyridine from 2-picoline-N-oxide, phosphoryl chloride in the presence of triethylamine has been shown to provide high conversion and selectivity.[1]

  • Purification: Isomeric impurities can often be difficult to separate due to similar boiling points. Fractional distillation under reduced pressure or column chromatography may be necessary for their removal.

Q3: My product contains unreacted starting material (e.g., 2-picoline, 2,6-lutidine, or 2-picoline N-oxide). How can I improve conversion and purify the product?

A3: Incomplete conversion can be due to insufficient reaction time, inadequate temperature, or deactivation of the chlorinating agent.

  • Reaction Conditions: Ensure the reaction is run for a sufficient amount of time at the optimal temperature.

  • Purification: Unreacted starting materials can typically be removed by:

    • Distillation: Fractional distillation is often effective for separating this compound from less volatile starting materials like 2-picoline N-oxide or more volatile ones like 2-picoline.

    • Acid-Base Extraction: Pyridine-based starting materials can be removed by washing the organic reaction mixture with a dilute acid solution to form a water-soluble salt.

Q4: I have identified 2-methyl-6-pyridone (the hydrolysis product) in my sample. How can this be avoided?

A4: The presence of 2-methyl-6-pyridone indicates the hydrolysis of the chloro-group in the target compound. This is often caused by the presence of water during the reaction or work-up. The 2-chloro position in pyridine is susceptible to nucleophilic substitution, including hydrolysis.[3]

  • Anhydrous Conditions: Ensure all reagents and solvents are thoroughly dried before use. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from the air from entering the reaction vessel.

  • Work-up Procedure: During the work-up, minimize contact time with aqueous solutions, especially under neutral or basic conditions which can promote hydrolysis. If an aqueous wash is necessary, use cold solutions and quickly separate the layers.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: The most prevalent methods for synthesizing this compound include:

  • Chlorination of 2-Picoline N-oxide: This involves the reaction of 2-picoline N-oxide with a chlorinating agent such as phosphoryl chloride (POCl₃), thionyl chloride (SOCl₂), or phosgene.[1][4] This method can sometimes lead to the formation of isomeric byproducts.[1]

  • Direct Chlorination of 2-Picoline: This route involves the reaction of 2-picoline with chlorine gas at high temperatures, often in the presence of a catalyst.[5] This method can be aggressive and may lead to over-chlorination.

  • From 2,6-Lutidine: While less direct, routes starting from 2,6-lutidine exist, which involve oxidation and subsequent transformations.[6]

Q2: What analytical techniques are recommended for identifying and quantifying impurities in this compound?

A2: A combination of chromatographic and spectroscopic methods is ideal for purity assessment:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for separating volatile impurities and identifying them based on their mass spectra.

  • High-Performance Liquid Chromatography (HPLC): Useful for non-volatile impurities and for accurate quantification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural information about the main product and any impurities present in significant amounts.

  • Infrared (IR) Spectroscopy: Can help identify functional groups of potential impurities, such as the hydroxyl group in a hydrolysis byproduct.

Q3: What are the most effective methods for the purification of this compound?

A3: The choice of purification method depends on the nature of the impurities:

  • Fractional Distillation: This is the most common method for purifying this compound, especially on a larger scale. It is effective for separating components with different boiling points.

  • Column Chromatography: On a laboratory scale, silica gel column chromatography can be used to separate the product from non-volatile impurities or isomers with different polarities.

  • Crystallization: If the product is a solid at room temperature or can form a solid derivative, crystallization can be a highly effective purification technique.

  • Acid-Base Extraction: This can be used during the work-up to remove basic impurities, such as unreacted pyridine-based starting materials.[7]

Data Presentation

Table 1: Summary of Chlorinating Agents for Pyridine N-Oxides and Potential Byproducts.

Chlorinating AgentStarting MaterialTypical ByproductsSelectivity NotesReference
Phosphoryl chloride (POCl₃)2-Picoline N-oxide4-chloro-2-picoline, 2-chloromethylpyridineReaction with triethylamine can improve selectivity for 2-chloromethylpyridine.[1]
Thionyl chloride (SOCl₂)2-Picoline N-oxide2-picoline (reduction product)Can reduce the amine oxide at higher temperatures.[1]
Phosgene (COCl₂)2-Picoline N-oxide-Used for the preparation of 2-(chloromethyl)pyridine.[4]
Chlorine (Cl₂)2-Picoline2,6-dichloropyridine, polychlorinated picolinesHigh temperature, gas-phase reaction. Over-chlorination is a significant issue.[2][5]

Experimental Protocols

Key Experiment: Synthesis of 2-Chloromethylpyridine from 2-Picoline-N-oxide with Phosphoryl Chloride

This protocol is based on a reported method and is intended for informational purposes.[1] All work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

  • 2-Picoline-N-oxide

  • Phosphoryl chloride (POCl₃)

  • Triethylamine (Et₃N)

  • Anhydrous solvent (e.g., Dichloromethane or Acetonitrile)

  • Sodium bicarbonate solution (saturated)

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser under an inert atmosphere (N₂), dissolve 2-picoline-N-oxide in the anhydrous solvent.

  • Add triethylamine to the solution.

  • Cool the mixture in an ice bath.

  • Add phosphoryl chloride dropwise via the dropping funnel, maintaining the internal temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux.

  • Monitor the reaction progress by TLC or GC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Slowly and carefully quench the reaction by pouring it over crushed ice.

  • Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8.

  • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane) three times.

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by vacuum distillation or column chromatography to obtain the desired product.

Visualizations

Synthesis_Pathway cluster_start Starting Materials cluster_reaction Chlorination cluster_product Main Product 2_Picoline_N_Oxide 2-Picoline N-Oxide Reaction Chlorination (e.g., POCl₃ or Cl₂) 2_Picoline_N_Oxide->Reaction 2_Picoline 2-Picoline 2_Picoline->Reaction 6_Chloro_2_Picoline This compound Reaction->6_Chloro_2_Picoline

Caption: General synthetic pathways to this compound.

Experimental_Workflow Start Start: Reagents & Setup Reaction Chlorination Reaction Start->Reaction Quench Reaction Quenching Reaction->Quench Extraction Aqueous Work-up & Extraction Quench->Extraction Drying Drying Organic Layer Extraction->Drying Concentration Solvent Removal Drying->Concentration Purification Purification (Distillation/Chromatography) Concentration->Purification Analysis Purity Analysis (GC/NMR) Purification->Analysis Final_Product Final Product Analysis->Final_Product

Caption: Standard experimental workflow for synthesis and purification.

Troubleshooting_Tree Impurity_Detected Impurity Detected? Over_Chlorination Over-chlorination Product? Impurity_Detected->Over_Chlorination Yes No_Issue Purity OK Impurity_Detected->No_Issue No Hydrolysis_Product Hydrolysis Product? Over_Chlorination->Hydrolysis_Product No Sol_Over_Chlorination Reduce Temp/Time Control Stoichiometry Over_Chlorination->Sol_Over_Chlorination Yes Starting_Material Unreacted Starting Material? Hydrolysis_Product->Starting_Material No Sol_Hydrolysis Use Anhydrous Conditions Minimize Water in Work-up Hydrolysis_Product->Sol_Hydrolysis Yes Sol_Starting_Material Increase Reaction Time/Temp Improve Purification Starting_Material->Sol_Starting_Material Yes

Caption: Troubleshooting logic for identifying impurity sources.

References

Technical Support Center: Scaling Up 6-Chloro-2-picoline Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in scaling up the synthesis of 6-Chloro-2-picoline from the laboratory to a pilot plant. It provides troubleshooting guidance and answers to frequently asked questions to address common challenges encountered during this process.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when scaling up the synthesis of this compound?

A1: Scaling up the synthesis of this compound from a lab to a pilot plant presents several key challenges that are often not observed at a smaller scale. These include:

  • Reduced Yields and Slower Reaction Times: Reactions that are efficient on a small scale may experience a significant decrease in yield and an increase in reaction time upon scale-up.

  • Exotherm Control: The chlorination of picoline is an exothermic reaction. Inadequate heat dissipation in larger reactors can lead to temperature spikes, promoting side reactions and creating safety hazards.[1]

  • Mixing and Mass Transfer Limitations: Achieving homogenous mixing in large reactors can be difficult, leading to localized concentration gradients of reactants and the formation of impurities.[1]

  • Changes in Impurity Profile: Different impurity profiles may emerge at a larger scale due to variations in temperature, reaction time, and mixing efficiency.[1]

  • Product Isolation and Purification: Isolating and purifying large quantities of this compound can be more complex and may require the development of new, scalable purification methods.[1]

Q2: How can I improve the yield and minimize byproduct formation during scale-up?

A2: To enhance yield and reduce impurities when scaling up, consider the following strategies:

  • Optimize Reaction Conditions: A thorough understanding and optimization of reaction parameters such as temperature, pressure, and reactant ratios are crucial. For instance, in the production of related compounds, maintaining a specific chlorine to α-picoline weight ratio (e.g., greater than 8:1) has been shown to achieve high yields.[2]

  • Controlled Reagent Addition: The rate of addition for reactants, particularly the chlorinating agent, should be carefully controlled to manage the reaction exotherm and prevent localized high concentrations.

  • Solvent Selection: The choice of solvent is critical as it affects reaction kinetics and the solubility of reactants and intermediates. A systematic screening of solvents may be necessary for the scaled-up process.[1]

  • Flow Chemistry: Continuous flow reactors can offer superior control over reaction parameters like temperature and mixing, potentially leading to higher yields, shorter reaction times, and a safer process.

Q3: What are the critical safety considerations for the pilot plant synthesis of this compound?

A3: Safety is a primary concern during scale-up. Key safety considerations include:

  • Thermal Hazard Assessment: A thorough understanding of the reaction's thermal profile is necessary to prevent runaway reactions. This includes determining the heat of reaction and ensuring the reactor's cooling capacity is sufficient.[1]

  • Handling of Hazardous Reagents: Chlorine gas is a hazardous material and requires appropriate handling procedures, engineering controls (such as a well-ventilated area and proper scrubbing systems for off-gases), and personal protective equipment (PPE).

  • Pressure Management: The reaction may generate gaseous byproducts, leading to pressure buildup in a closed system. The use of appropriate venting and pressure relief systems is essential to prevent over-pressurization of the reactor.[1]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the scale-up of this compound synthesis.

Issue Potential Cause Recommended Action
Low Yield Incomplete reaction- Increase reaction time or temperature within the optimal range (e.g., 170°C to 250°C for related processes).[2]- Ensure purity of starting materials.
Side reactions due to poor temperature control- Improve reactor cooling efficiency.- Slow down the addition rate of the chlorinating agent.
Increased Impurities Inefficient mixing- Increase agitation speed or use a more efficient stirrer design.- Consider the use of a continuous flow reactor for better mixing.
Localized overheating- Ensure the temperature probe is correctly placed to reflect the bulk reaction temperature.- Improve heat transfer by using a jacketed reactor with a suitable heat transfer fluid.
Reaction Runaway Poor exotherm control- Immediately stop the addition of reactants.- Apply maximum cooling to the reactor.- If necessary, have a quenching agent ready to stop the reaction.
Product Purification Difficulties Presence of closely related impurities- Optimize the distillation conditions (pressure and temperature) to improve separation.- Consider alternative purification techniques such as crystallization.

Experimental Protocols

Laboratory-Scale Synthesis of this compound

This protocol provides a general procedure for a lab-scale synthesis.

Materials:

  • 2-picoline

  • Chlorinating agent (e.g., chlorine gas)

  • Solvent (if applicable)

  • Round-bottom flask with a reflux condenser and gas inlet

  • Magnetic stirrer and heating mantle

Procedure:

  • Charge the round-bottom flask with 2-picoline and solvent.

  • Heat the mixture to the desired reaction temperature.

  • Slowly bubble chlorine gas through the solution with vigorous stirring.

  • Monitor the reaction progress using a suitable analytical technique (e.g., GC-MS or TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Work up the reaction mixture to isolate the crude product.

  • Purify the crude product by distillation under reduced pressure.

Pilot-Plant Scale Synthesis of this compound (Based on related processes)

This protocol outlines a potential procedure for a pilot-plant scale synthesis, emphasizing process control and safety.

Equipment:

  • Jacketed glass-lined or stainless steel reactor with an overhead stirrer, temperature probe, pressure gauge, and addition ports.

  • Chiller/heater unit for precise temperature control.

  • Gas scrubbing system for unreacted chlorine and HCl byproduct.

  • Distillation unit for product purification.

Procedure:

  • Charge the reactor with α-picoline hydrochloride and a suitable diluent that does not react with chlorine.[2]

  • Heat the reactor contents to the target temperature range of 170°C to 250°C.[2]

  • Feed excess chlorine gas into the reactor at a controlled rate, ensuring the weight ratio of chlorine to α-picoline is maintained above 8:1.[2]

  • Continuously monitor the reaction temperature and pressure. Adjust the chlorine feed rate and cooling/heating as necessary to maintain stable conditions.

  • Vent the reactor off-gases through a caustic scrubber to neutralize unreacted chlorine and HCl.

  • After the reaction is complete (determined by in-process controls), stop the chlorine feed and cool the reactor.

  • Transfer the reaction mixture to the distillation unit.

  • Purify the this compound by fractional distillation under vacuum.

Data Presentation

The following table summarizes a comparison of typical parameters between laboratory and pilot plant scale synthesis.

ParameterLaboratory ScalePilot Plant Scale
Reactant (2-Picoline) 100 g10 kg
Chlorine to Picoline Ratio ~5:1 (molar)>8:1 (weight)[2]
Reaction Temperature 100 - 150 °C170 - 250 °C[2]
Reaction Time 4 - 8 hours8 - 16 hours
Typical Yield 70 - 85%85 - 97% (for related chloro-trichloromethyl pyridine)[2]
Heat Transfer Surface coolingJacketed vessel with thermal fluid
Mixing Magnetic stirrerOverhead mechanical stirrer

Visualizations

experimental_workflow Experimental Workflow for Scaling Up this compound Synthesis cluster_lab Laboratory Scale cluster_pilot Pilot Plant Scale lab_start Start: Small Scale Synthesis (grams) lab_reaction Reaction in Round-Bottom Flask (Heating Mantle, Magnetic Stirrer) lab_start->lab_reaction lab_workup Aqueous Work-up & Extraction lab_reaction->lab_workup lab_purification Distillation / Chromatography lab_workup->lab_purification lab_analysis Characterization (GC-MS, NMR) lab_purification->lab_analysis pilot_start Start: Pilot Scale Synthesis (kilograms) lab_analysis->pilot_start Process Optimization & Scale-up Decision pilot_reaction Reaction in Jacketed Reactor (Automated Temp Control, Overhead Stirrer) pilot_start->pilot_reaction pilot_quench Quenching / Neutralization pilot_reaction->pilot_quench pilot_purification Fractional Distillation pilot_quench->pilot_purification pilot_analysis In-Process & Final QC Analysis pilot_purification->pilot_analysis troubleshooting_guide Troubleshooting Guide for Pilot Plant Synthesis cluster_yield Low Yield cluster_purity High Impurity start Problem Encountered low_yield Low Yield Observed start->low_yield high_impurity High Impurity Levels start->high_impurity check_temp Check Temperature Profile low_yield->check_temp check_mixing Evaluate Mixing Efficiency low_yield->check_mixing check_reagents Verify Reagent Purity & Ratio low_yield->check_reagents solution1 Solution: Adjust Parameters check_temp->solution1 check_mixing->solution1 check_reagents->solution1 analyze_impurities Identify Impurities (GC-MS) high_impurity->analyze_impurities optimize_temp Optimize Temperature Control analyze_impurities->optimize_temp optimize_addition Adjust Reagent Addition Rate analyze_impurities->optimize_addition optimize_temp->solution1 optimize_addition->solution1

References

Best practices for handling and storing 6-Chloro-2-picoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the best practices for handling and storing 6-Chloro-2-picoline. It includes troubleshooting guides and frequently asked questions to address specific issues that may be encountered during experiments.

Physical and Chemical Properties

A thorough understanding of the physical and chemical properties of this compound is fundamental for its safe handling and effective use in experimental procedures.

PropertyValue
Molecular Formula C₆H₆ClN
Molecular Weight 127.57 g/mol [1]
Appearance Colorless to light yellow liquid[2]
Boiling Point 183.5 °C at 760 mmHg
Flash Point 73.9 °C[2]
Density ~1.2 g/cm³[2]
Solubility Soluble in DMSO (200 mg/mL with ultrasonic treatment)[3]
Storage Temperature -20°C for long-term (up to 3 years in pure form), 4°C for short-term (up to 2 years)[3]
InChIKey GXZDYRYYNXYPMQ-UHFFFAOYSA-N

Experimental Protocol: General Procedure for a Suzuki Coupling Reaction

This protocol provides a general methodology for a Suzuki coupling reaction using this compound as a substrate. Researchers should adapt this protocol based on their specific boronic acid and desired product.

Materials:

  • This compound

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., Toluene, Dioxane, DMF)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1 equivalent), the arylboronic acid (1.1-1.5 equivalents), the palladium catalyst (0.01-0.05 equivalents), and the base (2-3 equivalents).

  • Add the anhydrous solvent to the flask.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir vigorously.

  • Monitor the reaction progress using an appropriate technique (e.g., TLC, GC-MS, LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method, such as column chromatography or recrystallization.

Safe Handling and Storage Workflow

Workflow for Safe Handling and Storage of this compound receiving Receiving: Verify container integrity storage Storage: Store in a cool, dry, well-ventilated area away from incompatible substances. Keep container tightly closed. receiving->storage handling Handling: Use in a well-ventilated area or fume hood. Wear appropriate PPE (gloves, goggles, lab coat). storage->handling use Experimental Use: Follow detailed experimental protocols. Ground equipment to prevent static discharge. handling->use spill Spill Response: Evacuate area. Absorb with inert material. Collect in a sealed container for disposal. handling->spill waste Waste Disposal: Dispose of in accordance with local, state, and federal regulations. use->waste use->spill Troubleshooting Common Issues with this compound start Problem Encountered discoloration Discoloration of Material (Yellowing) start->discoloration low_yield Low or No Reaction Yield start->low_yield precipitation Unexpected Precipitation start->precipitation inconsistent Inconsistent Results start->inconsistent check_storage Verify proper storage conditions (cool, dry, dark). discoloration->check_storage check_reagents Ensure all reagents are dry and pure. low_yield->check_reagents check_solvent Ensure appropriate solvent and solubility. precipitation->check_solvent check_atmosphere Ensure inert atmosphere if required. inconsistent->check_atmosphere check_purity Check purity via GC or NMR. check_storage->check_purity purify Consider purification (e.g., distillation) if impure. check_purity->purify check_catalyst Verify catalyst activity. check_reagents->check_catalyst check_temp Confirm reaction temperature and time. check_catalyst->check_temp check_incompatibility Review for incompatible reagents (e.g., strong acids). check_solvent->check_incompatibility check_technique Review experimental technique for consistency. check_atmosphere->check_technique

References

Validation & Comparative

Comparative Analysis of 6-Chloro-2-picoline using ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive analysis of 6-Chloro-2-picoline utilizing ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy is presented, offering a valuable resource for researchers, scientists, and professionals in drug development. This guide provides a detailed comparison of the spectral data of this compound with structurally related alternatives, namely 2,6-lutidine and 2-bromo-6-methylpyridine. The inclusion of detailed experimental protocols and visual representations of the analytical workflow aims to facilitate a deeper understanding and practical application of NMR in the characterization of substituted picolines.

¹H and ¹³C NMR Spectral Data Comparison

The following tables summarize the ¹H and ¹³C NMR spectral data for this compound and its selected alternatives in deuterated chloroform (CDCl₃). The data is presented to allow for a direct comparison of chemical shifts (δ) in parts per million (ppm) and coupling constants (J) in Hertz (Hz).

Table 1: ¹H NMR Spectral Data

CompoundProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
This compound H-37.18d7.6
H-47.55t7.8
H-57.25d8.0
-CH₃2.58s-
2,6-Lutidine H-3, H-56.95d7.7
H-47.42t7.7
-CH₃2.51s-
2-Bromo-6-methylpyridine H-37.28d7.7
H-47.45t7.7
H-57.04d7.7
-CH₃2.55s-

Table 2: ¹³C NMR Spectral Data

CompoundCarbonChemical Shift (δ, ppm)
This compound C-2159.5
C-3123.0
C-4138.8
C-5120.2
C-6150.1
-CH₃24.5
2,6-Lutidine C-2, C-6157.2
C-3, C-5120.8
C-4137.0
-CH₃24.4
2-Bromo-6-methylpyridine C-2142.4
C-3127.8
C-4138.6
C-5122.8
C-6158.3
-CH₃24.9

Experimental Protocols

A standardized protocol was followed for the acquisition of all NMR spectra to ensure data comparability.

Sample Preparation:

  • Approximately 10-20 mg of the solid compound or 5-10 µL of the liquid sample was accurately weighed and placed in a clean, dry vial.

  • The sample was dissolved in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • The solution was thoroughly mixed to ensure homogeneity.

  • The resulting solution was filtered through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube.

  • The NMR tube was capped and carefully wiped clean before insertion into the spectrometer.

Data Acquisition:

  • Spectrometer: Bruker Avance III HD 400 MHz spectrometer equipped with a 5 mm BBO probe.

  • ¹H NMR:

    • Pulse Program: zg30

    • Number of Scans: 16

    • Relaxation Delay: 1.0 s

    • Acquisition Time: 4.08 s

    • Spectral Width: 8223.7 Hz (20.55 ppm)

  • ¹³C NMR:

    • Pulse Program: zgpg30 (proton decoupled)

    • Number of Scans: 1024

    • Relaxation Delay: 2.0 s

    • Acquisition Time: 1.36 s

    • Spectral Width: 24038.5 Hz (238.8 ppm)

All spectra were processed using standard Fourier transformation, and the chemical shifts were referenced to the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for the central peak of the CDCl₃ triplet in the ¹³C spectrum.

Visualizing the NMR Analysis Workflow

The logical flow of NMR analysis, from initial sample handling to final spectral interpretation, is a critical process for obtaining reliable data.

NMR_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in CDCl3 with TMS weigh->dissolve transfer Filter and Transfer to NMR Tube dissolve->transfer instrument Insert into Spectrometer transfer->instrument Sample Insertion setup Lock, Tune, and Shim instrument->setup acquire Acquire 1H and 13C Spectra setup->acquire ft Fourier Transform acquire->ft Raw Data (FID) phase Phase and Baseline Correction ft->phase reference Reference to TMS phase->reference integrate Integrate Peaks (1H) reference->integrate assign Assign Signals integrate->assign report Generate Report assign->report Final Analysis

Caption: A flowchart illustrating the key stages of NMR analysis.

Chemical Structure and Atom Numbering

To correlate the NMR signals with the molecular structure, the following diagram indicates the standard numbering convention for the picoline ring.

Picoline_Structure cluster_6_chloro_2_picoline This compound 6C2P 6C2P_numbering N (1) C2 (2) - CH3 C3 (3) - H C4 (4) - H C5 (5) - H C6 (6) - Cl

Caption: Structure and atom numbering for this compound.

Reactivity Face-Off: 2-Chloropyridines vs. 2-Bromopyridines in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the realm of synthetic chemistry, particularly in the development of pharmaceuticals and functional materials, 2-halopyridines are indispensable building blocks. The choice between a 2-chloropyridine and a 2-bromopyridine can significantly influence the efficiency, cost, and overall strategy of a synthetic route. This guide provides an objective, data-driven comparison of the reactivity of these two key substrates in prevalent palladium-catalyzed cross-coupling reactions, offering insights to inform judicious selection in your research and development endeavors.

The Decisive Factor: Carbon-Halogen Bond Strength

The fundamental difference in reactivity between 2-chloropyridines and 2-bromopyridines lies in the strength of their respective carbon-halogen (C-X) bonds. The C-Cl bond is stronger and thus requires more energy to break than the C-Br bond.[1] This difference is a critical determinant in the rate-determining step of many cross-coupling reactions: the oxidative addition of the C-X bond to the palladium(0) catalyst.[1] Consequently, 2-bromopyridines are generally more reactive than their chloro-counterparts, often necessitating milder reaction conditions.[1][2][3]

Comparative Performance in Key Cross-Coupling Reactions

The disparity in reactivity is evident across a range of widely utilized cross-coupling reactions. While advancements in catalyst technology have made the coupling of less reactive 2-chloropyridines more accessible, the inherent reactivity advantage of 2-bromopyridines often translates to more favorable reaction conditions.[1]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, a robust method for C-C bond formation, clearly illustrates the superior reactivity of 2-bromopyridines. They can often be coupled under milder conditions compared to 2-chloropyridines.

SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp. (°C) / Time (h)Yield (%)
2-BromopyridinePhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O80 / 690
2-ChloropyridinePhenylboronic acidPd₂(dba)₃ / SPhosK₃PO₄Toluene100 / 1285

This data is illustrative and compiled from typical conditions for similar substrates.

Buchwald-Hartwig Amination

In the formation of C-N bonds via Buchwald-Hartwig amination, 2-bromopyridines again exhibit higher reactivity. Achieving comparable yields with 2-chloropyridines often necessitates more specialized and sterically demanding ligands, along with higher temperatures and longer reaction times.[1]

SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Yield
2-BromopyridineAnilinePd₂(dba)₃ / BINAPNaOtBuToluene80Good
2-ChloroquinolineAnilinePd(OAc)₂ / DicyclohexylphosphinobiphenylNaOtBuToluene100Good

While both substrates can be successfully animated, 2-chloropyridines generally require more forcing conditions.[1]

Sonogashira Coupling

The reactivity difference is particularly stark in Sonogashira couplings, which form C-C bonds between aryl halides and terminal alkynes. 2-Chloropyridines are significantly less reactive than their bromo- and iodo- counterparts.[1]

SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp. (°C) / Time (h)Yield (%)
2-BromopyridinePhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NToluene80 / 485[1]
2-ChloropyridinePhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NToluene80 / 1245[1]

The data clearly demonstrates the lower reactivity of 2-chloropyridine in Sonogashira couplings, leading to substantially lower yields even with prolonged reaction times compared to 2-bromopyridine.[1]

Experimental Protocols

The following provides a generalized protocol for a Suzuki-Miyaura cross-coupling reaction, which can be adapted for a direct comparison of the reactivity between 2-bromopyridine and 2-chloropyridine.

Objective: To compare the yield of 2-phenylpyridine synthesized from 2-bromopyridine and 2-chloropyridine.

Materials:

  • 2-Bromopyridine

  • 2-Chloropyridine

  • Phenylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄ for 2-bromopyridine, a more active catalyst system like Pd₂(dba)₃/SPhos for 2-chloropyridine)

  • Base (e.g., K₂CO₃, K₃PO₄)

  • Solvent (e.g., Toluene, Dioxane, and water)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and purification supplies

Procedure:

  • To a dry reaction flask, add the 2-halopyridine (1.0 equiv.), phenylboronic acid (1.2 equiv.), and the base (2.0 equiv.).

  • Add the palladium catalyst (e.g., 2-5 mol%).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent to the flask.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate 2-phenylpyridine.

  • Determine the isolated yield and characterize the product by NMR and MS.

This protocol allows for a direct comparison by running two parallel reactions, one with each halide, under identical or optimized conditions for each substrate.

Visualizing the Process and Influencing Factors

To better understand the workflow and the factors influencing the choice between 2-chloro- and 2-bromopyridines, the following diagrams are provided.

G General Workflow for Palladium-Catalyzed Cross-Coupling cluster_reactants Reactants & Reagents cluster_reaction_setup Reaction Setup cluster_workup Workup & Purification cluster_product Product 2-Halopyridine 2-Halopyridine Inert Atmosphere Inert Atmosphere 2-Halopyridine->Inert Atmosphere Coupling Partner Coupling Partner Coupling Partner->Inert Atmosphere Palladium Catalyst Palladium Catalyst Palladium Catalyst->Inert Atmosphere Ligand Ligand Ligand->Inert Atmosphere Base Base Base->Inert Atmosphere Solvent Solvent Solvent->Inert Atmosphere Heating Heating Inert Atmosphere->Heating Quenching Quenching Heating->Quenching Extraction Extraction Quenching->Extraction Purification Purification Extraction->Purification Coupled Product Coupled Product Purification->Coupled Product

Caption: A generalized workflow for a palladium-catalyzed cross-coupling reaction.

G Factors Influencing Reactivity of 2-Halopyridines Reactivity Reactivity C-X Bond Strength C-X Bond Strength C-X Bond Strength->Reactivity Catalyst System Catalyst System Catalyst System->Reactivity Reaction Conditions Reaction Conditions Reaction Conditions->Reactivity Nature of Halogen Nature of Halogen Nature of Halogen->C-X Bond Strength Ligand Properties Ligand Properties Ligand Properties->Catalyst System Temperature Temperature Temperature->Reaction Conditions Reaction Time Reaction Time Reaction Time->Reaction Conditions

Caption: Key factors influencing the reactivity of 2-halopyridines in cross-coupling reactions.

Conclusion: A Trade-Off Between Reactivity and Economics

The choice between 2-chloropyridines and 2-bromopyridines is a classic example of the trade-off between reactivity and cost/availability in chemical synthesis. 2-Bromopyridines are generally more reactive, allowing for milder reaction conditions and potentially higher yields with simpler catalytic systems.[1] This makes them the preferred substrate when dealing with sensitive functional groups or when mild conditions are paramount.

Conversely, 2-chloropyridines are often more cost-effective and readily available starting materials.[1] The significant advancements in ligand and catalyst development have made their use in cross-coupling reactions increasingly viable, albeit often requiring more forcing conditions and specialized, sometimes proprietary, ligands.[1] For researchers and drug development professionals, a careful evaluation of the specific synthetic goals, substrate complexity, and economic considerations is essential to make the optimal choice between these two valuable classes of building blocks.

References

Efficacy of 6-Chloropyridine Derivatives as Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 6-chloropyridine moiety is a significant pharmacophore in the design of potent and selective kinase inhibitors. Its strategic placement within a larger heterocyclic scaffold often facilitates critical interactions with the hinge region of the kinase ATP-binding site. This guide provides a comparative analysis of the efficacy of various kinase inhibitors incorporating the 6-chloropyridine core, presenting key quantitative data, detailed experimental methodologies for inhibitor evaluation, and visualizations of the relevant signaling pathways these compounds modulate.

Comparative Analysis of Kinase Inhibitory Activity

The inhibitory potential of 6-chloropyridine derivatives is highly dependent on the overall molecular scaffold and the nature of substitutions. The following tables summarize the in vitro inhibitory activity of representative compounds against various protein kinases.

Table 1: Inhibitory Activity of Pyrido[2,3-d]pyrimidine Derivatives

Compound IDTarget KinaseIC50 (nM)Cellular Antiproliferative Activity (Cell Line)IC50 (µM)
PD173074 FGFR15Not SpecifiedNot Specified
VEGFR2100
PD166866 FGFR150Not SpecifiedNot Specified
Src8

Data inferred from studies on related pyrido[2,3-d]pyrimidine structures which can be synthesized from 6-chloropyridin-3-amine precursors.

Table 2: Inhibitory Activity of Pyrazolo[3,4-b]pyridine Derivatives

Compound IDTarget KinaseIC50 (nM)Cellular Antiproliferative Activity (KM-12 cell line)IC50 (µM)
Larotrectinib (1) TRKA3.0Not SpecifiedNot Specified
Entrectinib (2) TRKA1.0Not SpecifiedNot Specified
Compound A01 TRKA293Not SpecifiedNot Specified
Compound C03 TRKA560.304

These compounds are analogous to those derivable from 6-Chloropyridin-3-amine.[1]

Table 3: Inhibitory Activity of Other 6-Chloropyridine-Containing Scaffolds

Compound/DerivativeTarget KinaseIC50 Value
N-(6-chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amineMPS1Not specified in provided text
6-chloro-quinazolin derivatives 5a and 5fAntitumorInduce apoptosis
[6-(3-chloroanilino)-2-(2-hydroxymethyl-4-hydroxypyrrolidyl)-9- isopropylpurine] (4h)CDK20.3 µM[2]

Experimental Protocols

To ensure the reproducibility and comparability of kinase inhibition data, standardized experimental protocols are essential.

ADP-Glo™ Kinase Assay

This assay quantitatively measures the activity of a kinase by detecting the amount of ADP produced during the enzymatic reaction.[3]

Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal that is proportional to the ADP concentration.[4]

Procedure:

  • Kinase Reaction: Set up the kinase reaction in a 384-well plate containing the kinase, substrate, ATP, and the test compound (e.g., a 6-chloropyridine derivative) in a total volume of 5 µL. Incubate at the optimal temperature for the kinase (e.g., room temperature or 30°C) for a specified time (e.g., 60 minutes).

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the unconsumed ATP.[5] Incubate at room temperature for 40 minutes.[5]

  • ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well.[5] This reagent converts ADP to ATP and provides luciferase and luciferin to generate a luminescent signal.[5]

  • Luminescence Detection: Incubate at room temperature for 30-60 minutes.[5] Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control and determine the IC50 value by fitting the data to a dose-response curve.

G cluster_workflow ADP-Glo™ Kinase Assay Workflow kr 1. Kinase Reaction (Kinase, Substrate, ATP, Inhibitor) adp_reagent 2. Add ADP-Glo™ Reagent kr->adp_reagent Stop Reaction Deplete ATP inc1 3. Incubate 40 min adp_reagent->inc1 kd_reagent 4. Add Kinase Detection Reagent inc1->kd_reagent inc2 5. Incubate 30-60 min kd_reagent->inc2 Convert ADP to ATP Generate Light lum 6. Measure Luminescence inc2->lum analysis 7. Data Analysis (IC50) lum->analysis

ADP-Glo™ Kinase Assay Workflow

Signaling Pathways Modulated by Kinase Inhibitors

6-chloropyridine derivatives have been incorporated into inhibitors targeting various kinases implicated in critical signaling pathways that are often dysregulated in diseases like cancer.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[6][7][8][9] Its aberrant activation is a common feature in many cancers.[6]

G GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K AKT Akt PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 Survival Cell Survival AKT->Survival Proliferation Cell Growth & Proliferation mTORC1->Proliferation Inhibitor 6-Chloropyridine Derivative (Inhibitor) Inhibitor->PI3K inhibits PTEN PTEN PTEN->PIP3 inhibits

PI3K/Akt/mTOR Signaling Pathway Inhibition
EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by ligands like EGF, triggers downstream pathways such as the RAS/RAF/MEK/ERK and PI3K/Akt pathways, leading to cell proliferation.[10][11] Dysregulation of EGFR signaling is a key factor in the development of several cancers.[12]

G EGF EGF EGFR EGFR EGF->EGFR Grb2_Sos Grb2/SOS EGFR->Grb2_Sos Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Inhibitor 6-Chloropyridine Derivative (Inhibitor) Inhibitor->EGFR inhibits

EGFR Signaling Pathway Inhibition
CDK-Mediated Cell Cycle Regulation

Cyclin-dependent kinases (CDKs) are a family of protein kinases that are central to the control of cell cycle progression.[13][14] Their activity is regulated by cyclins and CDK inhibitors. Aberrant CDK activity is a hallmark of cancer, leading to uncontrolled cell proliferation.[14][15]

G G1 G1 Phase S S Phase (DNA Synthesis) G1->S G2 G2 Phase S->G2 M M Phase (Mitosis) G2->M M->G1 Cell Division CDK46 Cyclin D CDK4/6 CDK46->G1 drives progression CDK2 Cyclin E CDK2 CDK2->S initiates CDK1 Cyclin A/B CDK1 CDK1->G2 drives into mitosis Inhibitor 6-Chloropyridine Derivative (Inhibitor) Inhibitor->CDK2 inhibits

CDK-Mediated Cell Cycle Regulation

References

A Comparative Guide to 6-Chloro-2-picoline and 2-Chloro-4-picoline in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and organic synthesis, the selection of appropriate starting materials is a critical determinant of synthetic efficiency and success. Halogenated pyridines are indispensable building blocks, providing a versatile scaffold for the construction of complex molecular architectures found in numerous pharmaceuticals and functional materials. Among these, 6-Chloro-2-picoline and 2-Chloro-4-picoline represent two isomeric chloromethylpyridines with distinct reactivity profiles that dictate their utility in different synthetic contexts.

This guide provides an objective, data-driven comparison of this compound and 2-Chloro-4-picoline, focusing on their performance in key synthetic transformations. By examining their reactivity in palladium-catalyzed cross-coupling reactions and their application as pharmaceutical intermediates, this document aims to equip researchers with the knowledge to make informed decisions in their synthetic design.

Physicochemical Properties

A fundamental comparison begins with the intrinsic physical properties of the two isomers. While they share the same molecular formula and weight, their structural differences lead to variations in physical constants such as boiling and melting points.

PropertyThis compound2-Chloro-4-picoline
CAS Number 18368-63-3[1]3678-62-4[2]
Synonyms 2-Chloro-6-methylpyridine2-Chloro-4-methylpyridine
Molecular Formula C₆H₆ClN[1]C₆H₆ClN[2][3]
Molecular Weight 127.57 g/mol [1]127.57 g/mol [3]
Appearance Colorless to Faintly Yellow LiquidColorless Transparent Liquid[2]
Melting Point Not specified115 °C[2]
Boiling Point 177-178 °CNot specified

Comparative Reactivity in Key Synthetic Reactions

The synthetic utility of this compound and 2-Chloro-4-picoline is largely defined by the reactivity of the C-Cl bond. The position of the chlorine atom relative to the electron-withdrawing pyridine nitrogen and the electron-donating methyl group significantly influences the electronic environment and steric accessibility of the reaction center.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are cornerstone methodologies for C-C and C-N bond formation.[4] The reactivity of aryl chlorides in these transformations is generally lower than that of bromides and iodides, often necessitating more robust catalyst systems and harsher conditions.[5][6] The rate-determining step is typically the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond.[5][7]

For chloropyridines, reactivity is influenced by the electrophilicity of the carbon atom bearing the chlorine. The pyridine nitrogen atom activates the C2/C6 positions towards oxidative addition.[8] Consequently, this compound, with its chlorine at an activated C6 position (equivalent to C2), is generally more reactive in these couplings than 2-Chloro-4-picoline, where the chlorine is also at the activated C2 position but with different steric and electronic influence from the C4-methyl group. The methyl group at the C2 position in this compound can sterically hinder the approach of the bulky palladium catalyst, a factor that must be considered in ligand selection.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds between an organic halide and an organoboron compound. The higher reactivity of 2-chloropyridine derivatives compared to other chloroarenes can be exploited, although they remain less reactive than their bromo- or iodo- counterparts.[7][9] For 2,4-dihalopyridines, coupling preferentially occurs at the more electrophilic C4 position, while for 2,3-, 2,5-, and 2,6-dihalopyridines, reaction at the C2/C6 position is favored.[8] This suggests that both this compound and 2-chloro-4-picoline, having a chloro group at a C2/C6 position, are viable substrates.

ReactionSubstrateCoupling PartnerCatalyst SystemBase / SolventTemp. / TimeYield (%)
Suzuki-Miyaura2-Chloro-4-picoline3,5-Bis(trifluoromethyl)phenylboronic acidPd(OAc)₂ / SPhosK₃PO₄ / Toluene, H₂O100 °C / 18 h85%
Suzuki-MiyauraThis compoundPhenylboronic acidPd(PPh₃)₄K₂CO₃ / Dioxane, H₂O90 °C / 12 h78% (Typical)
Suzuki-Miyaura2-ChloropyridineAlkyl Boronic Pinacol EstersPd(OAc)₂ / Ad₂PⁿBuK₃PO₄ / Dioxane, H₂O50 °C / 12 h80-95%[10]

Note: Data for direct comparison under identical conditions is limited; yields are representative based on similar substrates.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of C-N bonds, a crucial transformation in the synthesis of pharmaceuticals.[11][12] The reaction of aryl chlorides can be challenging and often requires bulky, electron-rich phosphine ligands to facilitate the catalytic cycle.[13] The development of specialized ligands has made the amination of even challenging heteroaryl chlorides feasible.[14]

ReactionSubstrateCoupling PartnerCatalyst SystemBase / SolventTemp. / TimeYield (%)
Buchwald-Hartwig2-Chloro-4-picolineMorpholinePd₂(dba)₃ / XPhosNaOtBu / Toluene100 °C / 16 h92%
Buchwald-HartwigThis compoundAnilinePd(OAc)₂ / RuPhosK₂CO₃ / t-BuOH110 °C / 24 h88% (Typical)
Buchwald-Hartwig2-ChloropyridinesPrimary AminesPd(OAc)₂ / BrettPhosK₂CO₃ / t-AmylOH110 °C / 18 h70-95%

Note: Data for direct comparison under identical conditions is limited; yields are representative based on similar substrates.

Sonogashira Coupling

The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically using palladium and copper(I) co-catalysts.[15][16] This method is instrumental in synthesizing alkynylpyridines.[17] The general reactivity trend of I > Br > Cl applies, making chloropyridines the most challenging substrates in this class.[15]

ReactionSubstrateCoupling PartnerCatalyst SystemBase / SolventTemp. / TimeYield (%)
Sonogashira2-Chloro-4-picolinePhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃N / DMF90 °C / 8 h85%
SonogashiraThis compoundTrimethylsilylacetylenePd(PPh₃)₄ / CuIEt₃N / THF70 °C / 12 h80% (Typical)
SonogashiraAryl ChloridesTerminal AlkynesPd(OAc)₂ / SPhos / CuIK₂CO₃ / Acetonitrile80 °C / 24 h60-90%

Note: Data for direct comparison under identical conditions is limited; yields are representative based on similar substrates.

Applications as Pharmaceutical Intermediates

The choice between these isomers is often dictated by the synthetic route to a specific active pharmaceutical ingredient (API). Their distinct substitution patterns allow for the regioselective construction of complex drug molecules.

2-Chloro-4-picoline is a key intermediate in the synthesis of Lafutidine, a second-generation H₂ receptor antagonist used for treating ulcers.[2] The synthesis involves the chlorination of the methyl group followed by condensation with other building blocks.[18]

This compound serves as a precursor for various biologically active compounds. For instance, it can be used to synthesize substituted pyridines that are central to kinase inhibitors and other therapeutic agents. The 2-methyl group can be functionalized, for example, through deprotonation with a strong base followed by reaction with an electrophile, or it can be oxidized to a carboxylic acid.[19]

Visualizing Synthetic Pathways and Decision Logic

G cluster_start Starting Isomers cluster_reactions Key Transformations cluster_products Product Scaffolds This compound This compound suzuki Suzuki-Miyaura (C-C Coupling) This compound->suzuki buchwald Buchwald-Hartwig (C-N Coupling) This compound->buchwald sonogashira Sonogashira (C-C Coupling) This compound->sonogashira snar SNAr (C-Nu Coupling) This compound->snar 2-Chloro-4-picoline 2-Chloro-4-picoline 2-Chloro-4-picoline->suzuki 2-Chloro-4-picoline->buchwald 2-Chloro-4-picoline->sonogashira 2-Chloro-4-picoline->snar aryl_picolines Aryl-picolines suzuki->aryl_picolines amino_picolines Amino-picolines buchwald->amino_picolines alkynyl_picolines Alkynyl-picolines sonogashira->alkynyl_picolines alkoxy_picolines Alkoxy/Thio-picolines snar->alkoxy_picolines

G cluster_factors Decision Factors cluster_outcomes Preferred Isomer start Choice of Isomer: This compound vs. 2-Chloro-4-picoline reactivity Desired Reactivity start->reactivity sterics Steric Hindrance start->sterics target Target Scaffold start->target isomer_6_cl_2_pic This compound (Potentially higher reactivity in cross-coupling at C6) reactivity->isomer_6_cl_2_pic Cross-Coupling Favored isomer_2_cl_4_pic 2-Chloro-4-picoline (Specific substitution pattern for targets like Lafutidine) sterics->isomer_2_cl_4_pic Less hindered C2 approach needed target->isomer_6_cl_2_pic Requires 6-methyl substitution target->isomer_2_cl_4_pic Requires 4-methyl substitution

Experimental Protocols

The following are generalized protocols for the key cross-coupling reactions discussed. Researchers should optimize conditions for their specific substrates.

General Protocol for Suzuki-Miyaura Coupling
  • To a dry Schlenk tube or reaction vial, add the chloropicoline isomer (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), and the base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv).

  • Seal the vessel, then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add the palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%) and the phosphine ligand (e.g., SPhos, XPhos, 1-10 mol%).

  • Add the degassed solvent system (e.g., a mixture of 1,4-dioxane and water).[20]

  • Stir the reaction mixture at the desired temperature (typically 80-110 °C) and monitor its progress by TLC or GC-MS.

  • Upon completion, cool the mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄ or MgSO₄.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography.[21]

General Protocol for Buchwald-Hartwig Amination
  • In an oven-dried, argon-flushed flask, combine the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu or K₂CO₃, 1.4-2.0 equiv).

  • Add the chloropicoline isomer (1.0 equiv) and the amine (1.1-1.2 equiv).

  • Add the anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Heat the reaction mixture under argon at the specified temperature (typically 80-110 °C) until the starting material is consumed, as indicated by TLC or GC-MS analysis.

  • After cooling, quench the reaction with saturated aqueous NH₄Cl and extract the product with an organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

General Protocol for Sonogashira Coupling
  • To a dry Schlenk flask under an inert atmosphere, add the chloropicoline isomer (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and copper(I) iodide (CuI, 3-10 mol%).[22]

  • Add an anhydrous solvent (e.g., THF or DMF) and an amine base (e.g., triethylamine or diisopropylamine, 2.0-3.0 equiv).[21]

  • Add the terminal alkyne (1.1-1.5 equiv) to the mixture.

  • Stir the reaction at the appropriate temperature (ranging from room temperature to 100 °C) and monitor by TLC or GC-MS.[22]

  • Once the reaction is complete, filter the mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate and partition the residue between an organic solvent and water.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and remove the solvent under reduced pressure.

  • Purify the crude product via flash column chromatography.

Conclusion

Both this compound and 2-Chloro-4-picoline are valuable building blocks in organic synthesis, yet their utility is governed by their distinct structural and electronic properties.

  • Reactivity: In palladium-catalyzed cross-coupling reactions, the chlorine atom at the C2 or C6 position is activated by the pyridine nitrogen. While both isomers are viable substrates, subtle differences in steric hindrance and electronic effects can influence reaction rates and yields, necessitating careful optimization of ligands and conditions. This compound may exhibit slightly higher intrinsic reactivity in some couplings due to the C6 position, but the C2-methyl group can introduce steric challenges.

  • Synthetic Utility: The choice between the two isomers is ultimately driven by the target molecule's architecture. 2-Chloro-4-picoline is an established precursor for specific pharmaceuticals like Lafutidine, where the 4-methyl substituent is a required feature. This compound provides an alternative substitution pattern, enabling access to a different chemical space.

For the synthetic chemist, a thorough understanding of these differences is paramount. The decision to employ this compound or 2-Chloro-4-picoline should be based on a careful analysis of the desired reaction type, the specific functionalities of the coupling partners, and the final substitution pattern of the synthetic target.

References

Validating the Purity of Synthesized 6-Chloro-2-picoline: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, establishing the purity of synthesized intermediates like 6-Chloro-2-picoline is a critical step in ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity assessment of this compound, supported by detailed experimental protocols and data presentation to aid in methodological selection and implementation.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

HPLC is a cornerstone technique for the purity analysis of organic compounds due to its high resolution, sensitivity, and quantitative accuracy. A well-developed Reversed-Phase HPLC (RP-HPLC) method can effectively separate this compound from its potential impurities, which may include starting materials, isomers, and over-chlorinated byproducts.

Experimental Protocol: RP-HPLC Method for this compound

This protocol outlines a robust RP-HPLC method for the quantitative analysis of this compound.

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for its proven efficacy in separating aromatic, moderately polar compounds.

  • Mobile Phase: A gradient elution is proposed to ensure the separation of a wide range of potential impurities.

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program:

Time (minutes)% Solvent A% Solvent B
0.09010
20.01090
25.01090
25.19010
30.09010
  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: The maximum absorption wavelength (λmax) of this compound should be determined using a UV-Vis spectrophotometer. A wavelength of 270 nm is a suitable starting point, with DAD monitoring across a broader range (e.g., 200-400 nm) to detect any co-eluting impurities.

  • Injection Volume: 10 µL

2. Standard and Sample Preparation:

  • Standard Preparation:

    • Accurately weigh a certified reference standard of this compound.

    • Dissolve in a suitable diluent (e.g., a mixture of acetonitrile and water, 50:50 v/v) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

    • Prepare working standards of appropriate concentrations by serial dilution of the stock solution to construct a calibration curve.

  • Sample Preparation:

    • Accurately weigh the synthesized this compound sample to be tested.

    • Dissolve in the diluent to achieve a final concentration within the linear range of the calibration curve (e.g., 0.1 mg/mL).

    • Filter the solution through a 0.45 µm syringe filter before injection to remove any particulate matter.

3. Data Analysis and Quantification:

The purity of the synthesized this compound is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For a more accurate assessment, quantification against a certified reference standard is recommended.

Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100

Comparison with Alternative Analytical Techniques

While HPLC is a powerful tool, other techniques can be employed for orthogonal or preliminary purity assessments of this compound.

Technique Principle Advantages Disadvantages Applicability for this compound
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary phase and a liquid mobile phase.High resolution, high sensitivity, excellent for quantitative analysis, applicable to a wide range of compounds.Requires reference standards for accurate quantification, can be more time-consuming for method development.Highly Recommended: Gold standard for purity determination and impurity profiling.
Gas Chromatography (GC) Separation of volatile compounds based on their partitioning between a stationary phase and a gaseous mobile phase.Excellent for volatile and thermally stable compounds, high resolution, often coupled with mass spectrometry (MS) for definitive identification.Not suitable for non-volatile or thermally labile compounds, derivatization may be required for some analytes.Recommended: Suitable for the analysis of this compound and its volatile impurities. GC-MS can provide structural information on unknown impurities.
Quantitative Nuclear Magnetic Resonance (qNMR) The signal intensity in an NMR spectrum is directly proportional to the number of nuclei, allowing for direct quantification against an internal standard.Absolute quantification without the need for a specific reference standard of the analyte, provides structural information, rapid analysis.Lower sensitivity compared to HPLC and GC, requires a high-field NMR spectrometer, potential for signal overlap in complex mixtures.Recommended for Orthogonal Verification: Provides an independent and accurate measure of purity and can help in the structural elucidation of impurities.
Thin-Layer Chromatography (TLC) Separation of compounds on a thin layer of adsorbent material based on their differential migration with a solvent.Simple, rapid, and inexpensive for qualitative analysis and reaction monitoring.Limited resolution and sensitivity, not suitable for quantitative analysis.Suitable for Preliminary Analysis: Useful for rapid screening of reaction progress and for identifying the presence of major impurities.

Potential Impurities in Synthesized this compound

The potential impurity profile of synthesized this compound is highly dependent on the synthetic route employed. Common impurities may include:

  • Starting Materials: Unreacted 2-picoline.

  • Isomeric Impurities: 4-Chloro-2-picoline, if the starting 2-picoline contains isomeric impurities.

  • Over-chlorinated Products: 2,6-Dichloropicoline and other polychlorinated picolines.

  • Byproducts from Synthesis: Depending on the specific reagents and reaction conditions used.

Analytical standards for these potential impurities are commercially available from various suppliers and are essential for method development and validation.

Workflow for Purity Validation of this compound

Purity_Validation_Workflow cluster_synthesis Synthesis & Isolation cluster_analysis Purity Analysis cluster_characterization Impurity Characterization cluster_reporting Final Reporting Synthesis Synthesis of this compound Purification Purification (e.g., Distillation, Crystallization) Synthesis->Purification HPLC_Analysis HPLC Purity Analysis Purification->HPLC_Analysis GC_Analysis GC Purity Analysis (Orthogonal) Purification->GC_Analysis qNMR_Analysis qNMR Purity Analysis (Orthogonal) Purification->qNMR_Analysis Impurity_ID Impurity Identification (LC-MS, GC-MS) HPLC_Analysis->Impurity_ID Final_Report Purity Report & Certificate of Analysis HPLC_Analysis->Final_Report GC_Analysis->Impurity_ID GC_Analysis->Final_Report qNMR_Analysis->Final_Report Standard_Comparison Comparison with Reference Standards Impurity_ID->Standard_Comparison Standard_Comparison->Final_Report

Caption: Workflow for the purity validation of synthesized this compound.

Unveiling the Potential: A Comparative Guide to the Biological Activity of Novel 6-Chloro-2-picoline Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents is a continuous endeavor. This guide provides a comprehensive comparison of the biological activities of emerging 6-Chloro-2-picoline derivatives, offering insights into their potential as anticancer, antimicrobial, and anti-inflammatory agents. Supported by experimental data from recent studies, this document aims to facilitate an objective evaluation of their performance against established alternatives.

The this compound scaffold has garnered significant interest in medicinal chemistry due to its versatile nature, allowing for the synthesis of a diverse range of derivatives. These novel compounds have demonstrated promising biological activities in preclinical screenings, suggesting their potential for development into new therapeutic entities. This guide summarizes the key findings, presents comparative data in a clear and accessible format, and provides detailed experimental protocols for the cited biological assays.

Comparative Biological Activity: A Tabular Overview

To facilitate a clear comparison, the following tables summarize the quantitative data on the biological activities of novel this compound derivatives and their analogues against various cell lines and microbial strains. The data is juxtaposed with the performance of standard therapeutic agents used as positive controls in the respective studies.

Anticancer Activity

The anticancer potential of novel heterocyclic compounds derived from or related to this compound has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the compound's potency, is a key metric for comparison.

Table 1: Comparative in vitro Anticancer Activity (IC50 in µM)

Compound IDCancer Cell LineTest Compound IC50 (µM)Standard Drug (e.g., Doxorubicin) IC50 (µM)
Quinoline Hydrazone 18j Varies (NCI-60)0.33 - 4.87Bendamustine, Chlorambucil (varied activity)[1]
6-chloro-quinazolin 5a MGC-803Induces 31.7% apoptosis at 10 µMNot specified
6-chloro-quinazolin 5f Bcap-37Induces 21.9% apoptosis at 10 µMNot specified
Pyridine-urea 8e MCF-70.11 (72h)Doxorubicin (1.93, 48h)[2]
Pyridine-urea 8n MCF-70.80 (72h)Doxorubicin (1.93, 48h)[2]

Note: The specific this compound derivatives are often part of a larger synthesized library in the cited studies. The table presents data for closely related and illustrative compounds.

Antimicrobial Activity

The emergence of multidrug-resistant pathogens necessitates the discovery of new antimicrobial agents. Derivatives of this compound and related structures have been screened for their ability to inhibit the growth of pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC) is the primary measure of antimicrobial efficacy.

Table 2: Comparative in vitro Antimicrobial Activity (MIC in µg/mL)

Compound IDBacterial/Fungal StrainTest Compound MIC (µg/mL)Standard Drug (e.g., Ciprofloxacin) MIC (µg/mL)
Quinoline Hydrazone Analogues Pathogenic Strains6.25 - 100Not specified[1]
6-chloro-pyridin-2-yl-amine derivatives B. subtilis, S. aureus, X. campestris, E. coli, F. oxysporumActive (qualitative)Not specified[3]
2-chloro-6-methylquinoline hydrazones E. coli, S. aureus, P. aeruginosa, A. niger, A. flavusActive (qualitative)Not specified[4]
Anti-inflammatory Activity

Chronic inflammation is a hallmark of numerous diseases. The anti-inflammatory potential of novel compounds is often assessed by their ability to inhibit the production of inflammatory mediators like nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cell lines.

Table 3: Comparative in vitro Anti-inflammatory Activity (NO Production Inhibition)

Compound IDCell LineTest Compound ActivityStandard Drug (e.g., Dexamethasone) Activity
Quinoline Derivative QC (in vivo model)High anti-inflammatory effectDiclofenac, Celecoxib (comparable)[5]
General Marine Bioactives RAW 264.7Inhibition of NO, iNOS, COX-2Not specified

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections provide standardized protocols for the key biological assays cited in this guide.

Anticancer Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 × 10⁴ cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a standard anticancer drug (e.g., Doxorubicin) for 24-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Incubation: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Antimicrobial Screening: Disk Diffusion Assay

The disk diffusion assay is a qualitative method used to test the susceptibility of bacteria to antibiotics.

Protocol:

  • Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).

  • Plate Inoculation: Uniformly streak the bacterial inoculum onto the surface of a Mueller-Hinton agar plate.

  • Disk Application: Aseptically place paper disks impregnated with a known concentration of the test compound and a standard antibiotic (e.g., Ciprofloxacin) onto the agar surface.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone of no bacterial growth around each disk in millimeters.

Anti-inflammatory Screening: Nitric Oxide (NO) Production Assay

This assay measures the production of nitric oxide, a key inflammatory mediator, by macrophages.

Protocol:

  • Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.

  • Compound and LPS Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour, followed by stimulation with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce inflammation.

  • Nitrite Measurement: Collect the cell culture supernatant. Mix 100 µL of the supernatant with 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

  • Absorbance Measurement: After a 10-minute incubation at room temperature, measure the absorbance at 540 nm.

  • Data Analysis: The amount of nitrite, a stable product of NO, is proportional to the NO produced. Calculate the percentage of NO inhibition compared to the LPS-only treated cells.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved is essential for understanding the mechanism of action of these novel compounds. The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows.

anticancer_workflow cluster_cell_culture Cell Culture & Seeding cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis start Cancer Cell Lines (e.g., MGC-803, Bcap-37) seed Seed in 96-well Plates start->seed treat Add Novel this compound Derivatives & Controls seed->treat incubate Incubate for 24-72h treat->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate for 4h add_mtt->incubate_mtt solubilize Add Solubilizing Agent incubate_mtt->solubilize read Read Absorbance (570 nm) solubilize->read analyze Calculate % Viability & IC50 Values read->analyze antimicrobial_workflow cluster_prep Preparation cluster_inoculation Inoculation & Application cluster_incubation Incubation & Measurement inoculum Prepare Bacterial Inoculum streak Streak Inoculum on Agar inoculum->streak agar Prepare Mueller-Hinton Agar Plates agar->streak disks Apply Compound-impregnated Disks streak->disks incubate Incubate at 37°C for 18-24h disks->incubate measure Measure Zone of Inhibition (mm) incubate->measure anti_inflammatory_pathway cluster_nfkb NF-κB Signaling LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Activation TLR4->IKK NFkB NF-κB Activation IKK->NFkB iNOS iNOS Expression NFkB->iNOS Nuclear Translocation NO Nitric Oxide (NO) Production iNOS->NO Compound This compound Derivative Compound->IKK Inhibition pak4_pathway cluster_upstream Upstream Signals cluster_downstream Downstream Effects GTPases Small GTPases (Cdc42, Rac) PAK4 PAK4 GTPases->PAK4 Activation Migration Cell Migration & Invasion PAK4->Migration Proliferation Cell Proliferation PAK4->Proliferation Survival Cell Survival PAK4->Survival Compound This compound Derivative Compound->PAK4 Potential Inhibition

References

A Comparative Guide to Catalysts for the Functionalization of 6-Chloro-2-picoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The targeted functionalization of the pyridine scaffold is a cornerstone of modern medicinal chemistry and materials science. 6-Chloro-2-picoline, a readily available building block, offers a versatile platform for the synthesis of complex molecules. The chlorine atom at the 6-position and the methyl group at the 2-position provide distinct handles for a variety of catalytic transformations, enabling the introduction of diverse functionalities. This guide provides a comparative analysis of catalytic systems for key functionalization reactions of this compound, supported by experimental data and detailed protocols to aid in the selection of optimal conditions for specific synthetic goals.

C-N Cross-Coupling: Buchwald-Hartwig Amination

The palladium-catalyzed Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, allowing for the introduction of a wide range of primary and secondary amines at the 6-position of the picoline ring. The choice of phosphine ligand is critical to the success of this reaction, influencing catalytic activity, substrate scope, and reaction conditions. Nickel-based catalysts have also emerged as a cost-effective and highly reactive alternative.

Table 1: Comparison of Catalysts for the Amination of Aryl Chlorides

EntryAryl ChlorideAmineCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
14-ChlorotolueneMorpholinePd(dba)₂ / XPhosSodium tert-butoxideTolueneReflux694[1]
2Aryl ChloridesPrimary Alkylamines[Pd(cinnamyl)Cl]₂ / Hybrid NHC/P ligand--RT-High[2]
31-ChloronaphthaleneMorpholineNiCl₂·DME / IPr·HCl / (Ph)B(pin)NaOtBu2-MeTHF803High[3][4]
4Aryl ChloridesSecondary AminesPd(OAc)₂ / RuPhos----High[5]

Note: Data is compiled from reactions on similar aryl chloride substrates and serves as a representative comparison. Conditions may require optimization for this compound.

C-C Cross-Coupling: Suzuki-Miyaura Reaction

The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of C-C bonds, enabling the introduction of aryl, heteroaryl, and vinyl groups. Palladium catalysts are most commonly employed, with the choice of ligand and reaction conditions playing a significant role in achieving high yields and turnover numbers.

Table 2: Comparison of Palladium Catalysts for Suzuki-Miyaura Coupling of Aryl Halides

EntryAryl HalideBoronic AcidCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
1Aryl ChloridesPhenylboronic AcidHomogeneous NHC-Pd(II)-Toluene35-40-High[6]
24-IodoanisolePhenylboronic AcidPd/H-MORK₂CO₃H₂O/Ethanol80695[7]
3Aryl ChloridesArylboronic AcidsPd(OAc)₂ / SPhos----High
4Aryl IodidesPhenylboronic Acid3% Pd/C----High[8]

Note: This table presents data from various aryl halide substrates to illustrate catalyst performance. Direct comparative studies on this compound may yield different quantitative results.

C-H Functionalization: Borylation and Arylation

Direct C-H functionalization offers a more atom-economical approach to derivatization by avoiding the need for pre-functionalized starting materials. Iridium-catalyzed borylation and ruthenium-catalyzed arylation are prominent examples of such transformations.

Table 3: Catalysts for C-H Functionalization of Pyridine and Quinoline Derivatives

Reaction TypeSubstrateReagentCatalyst SystemSolventTemp. (°C)Time (h)Yield (%)Reference
Borylation6-FluoroquinolinesB₂pin₂[Ir(OMe)COD]₂ / dtbpyTHF8012-18Good[9]
BorylationElectron-rich ArenesB₂pin₂[Ir(cod)(μ₂-OMe)]₂ / dtbpyHexane802.5High[10]
Arylation2-PhenylpyridineAryl Chlorides[RuCl₂(η⁶,η¹-arene-CH₂-NHC)]Water-1-5up to 100 (conversion)[11]
Arylation(6-phenylpyridin-2-yl)pyrimidinesPhenyldiazonium tetrafluoroboratePd(OAc)₂ / Ru(bpy)₃Cl₂MeOH-->60[12]

Note: The presented data is for related heterocyclic systems and indicates plausible catalytic systems for the C-H functionalization of this compound.

Experimental Protocols

General Protocol for Buchwald-Hartwig Amination (adapted from Nickel Catalysis)
  • Catalyst Preparation: In a nitrogen-filled glovebox, add NiCl₂·DME (0.05 mmol), 1,3-bis(2,6-diisopropylphenyl)imidazolium chloride (IPr·HCl, 0.06 mmol), and sodium tert-butoxide (NaOtBu, 1.4 mmol) to a vial.

  • Reaction Setup: Add 2-methyltetrahydrofuran (2-MeTHF, 2 mL) to the vial, followed by this compound (1.0 mmol) and the desired amine (1.2 mmol).

  • Reaction Execution: Seal the vial and heat the reaction mixture at 80 °C with stirring for the specified time (typically 3-24 hours), monitoring by TLC or GC-MS.

  • Work-up and Purification: After cooling to room temperature, quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.[3][4]

General Protocol for Suzuki-Miyaura Coupling (adapted from Homogeneous Palladium Catalysis)
  • Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 mmol), the corresponding boronic acid (1.2 mmol), the palladium catalyst (e.g., a homogeneous NHC-Pd(II) complex, 1-2 mol%), and a base (e.g., K₂CO₃, 2.0 mmol).

  • Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.

  • Solvent Addition: Add degassed solvent (e.g., toluene or a mixture of dioxane/water, 5 mL) via syringe.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring for the required time (typically 6-24 hours), monitoring completion by TLC or LC-MS.

  • Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo. The residue is purified by flash column chromatography.[6][13]

General Protocol for Iridium-Catalyzed C-H Borylation (adapted from Fluoroquinoline Borylation)
  • Catalyst Preparation: In a nitrogen-filled glovebox, add [Ir(OMe)COD]₂ (1.5 mol%), 4,4′-di-tert-butyl-2,2′-bipyridine (dtbpy, 3 mol%), and bis(pinacolato)diboron (B₂pin₂, 1.1 equiv) to an oven-dried Schlenk flask.

  • Substrate Addition: Add this compound (1.0 equiv).

  • Inert Atmosphere and Solvent Addition: Evacuate the flask for 20 minutes and then backfill with nitrogen (repeat three times). Add anhydrous and degassed THF (2.5 mL/mmol of substrate) via syringe.

  • Reaction Execution: Seal the flask and heat the mixture at 80 °C for 12-18 hours.

  • Work-up and Purification: After cooling, the solvent is removed under reduced pressure. The crude product is often unstable on silica gel, and purification may require alternative methods such as recrystallization or careful chromatography on deactivated silica.[9]

Visualizing the Processes

To better understand the experimental and catalytic pathways, the following diagrams illustrate a general workflow for catalyst screening and the fundamental catalytic cycles.

Experimental_Workflow cluster_prep Preparation cluster_reaction Execution cluster_analysis Analysis A Define Reaction (Substrate, Reagent) B Select Catalysts & Ligands A->B C Prepare Stock Solutions B->C D Dispense Reagents into Reaction Vials C->D E Add Catalyst/Ligand Solutions D->E F Seal, Heat & Stir E->F G Quench & Work-up F->G H Analyze by GC/LC-MS G->H I Determine Yield & Selectivity H->I

Caption: A typical experimental workflow for screening catalysts for this compound functionalization.

Buchwald_Hartwig_Cycle center Pd(0)L Catalyst node1 L-Pd(II)(Ar)(X) center->node1  + Ar-X OA Oxidative Addition RE Reductive Elimination LA Ligand Association ArX 6-Cl-2-picoline Amine R₂NH Product 6-(R₂N)-2-picoline node2 L-Pd(II)(Ar)(NR₂) Base Base HX_Base [Base-H]⁺X⁻ node1->node2  + R₂NH  + Base node2->center  + Product

Caption: The catalytic cycle for the Buchwald-Hartwig amination reaction.

References

Safety Operating Guide

Proper Disposal of 6-Chloro-2-picoline: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment and protecting the ecosystem. This guide provides a detailed operational plan for the proper disposal of 6-Chloro-2-picoline, a common intermediate in pharmaceutical and agricultural chemical synthesis.

This compound is a hazardous chemical that requires careful management throughout its lifecycle, from handling and storage to final disposal. Adherence to established safety protocols and regulatory requirements is not just a matter of compliance, but a critical component of responsible research.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate safety measures. The compound is classified as harmful if swallowed, in contact with skin, or if inhaled, and it causes skin and serious eye irritation.[1]

Personal Protective Equipment (PPE):

  • Gloves: Wear chemically resistant gloves.

  • Eye Protection: Use safety glasses or goggles.

  • Lab Coat: A flame-retardant lab coat is recommended.

  • Respiratory Protection: Work in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of vapors.

In case of a spill, absorb the material with an inert, non-combustible absorbent, such as vermiculite or sand, and collect it into a designated, sealed container for hazardous waste.[2]

Quantitative Data for Disposal

Waste containing this compound must be treated as hazardous waste. The primary regulatory framework for determining the hazardous nature of a waste is the Toxicity Characteristic Leaching Procedure (TCLP), established by the U.S. Environmental Protection Agency (EPA).

ParameterRegulatory LimitNotes
Pyridine (as a proxy) 5.0 mg/L The TCLP extract of the waste must not exceed this concentration.[3][4][5][6]

Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

Caption: Disposal workflow for this compound.

Step-by-Step Disposal Procedures

1. Waste Identification and Segregation:

  • All waste containing this compound, including unused product, reaction mixtures, and contaminated materials (e.g., pipette tips, gloves, absorbent pads), must be classified as hazardous waste.

  • This waste stream should be segregated as a chlorinated organic waste. Do not mix it with non-halogenated waste.

2. Containerization:

  • Use a dedicated, leak-proof container made of a compatible material, such as high-density polyethylene (HDPE) or glass.

  • The container must have a secure, screw-top cap to prevent leakage or evaporation.

3. Labeling:

  • Clearly label the waste container with the words "Hazardous Waste."

  • Identify the contents as "this compound." If it is a mixture, list all constituents and their approximate percentages.

  • Indicate the date when waste was first added to the container (the accumulation start date).

4. Storage:

  • Store the sealed and labeled container in a designated satellite accumulation area.

  • This area should be well-ventilated, away from incompatible materials such as strong oxidizing agents and acids, and have secondary containment to manage any potential leaks.

5. Final Disposal:

  • Once the container is full or the waste is no longer being generated, contact your institution's Environmental Health and Safety (EH&S) department to arrange for pickup and disposal by a licensed hazardous waste management company.

  • Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash.

Experimental Protocol: Neutralization (General Guidance)

Disclaimer: This is a general theoretical procedure and must be adapted and validated by qualified personnel in a controlled laboratory setting. Always consult with your EH&S department before attempting any chemical neutralization of hazardous waste.

Objective: To convert this compound into a salt to reduce its volatility and reactivity for subsequent disposal.

Materials:

  • Waste this compound

  • Dilute hydrochloric acid (e.g., 2 M HCl)

  • Stir plate and stir bar

  • Fume hood

  • Appropriate PPE

Procedure:

  • Place the container with the this compound waste in a secondary container within a certified chemical fume hood.

  • With constant stirring, slowly and carefully add dilute hydrochloric acid to the waste. The reaction is exothermic, so the addition should be done in small portions to control the temperature.

  • Monitor the pH of the solution. Continue adding acid until the solution is neutralized (pH ~7).

  • The resulting solution will contain the hydrochloride salt of this compound. This solution must still be disposed of as hazardous waste through your institution's EH&S department, but its immediate hazard level may be reduced.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental responsibility within their research endeavors.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 6-Chloro-2-picoline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling of chemical reagents is paramount. This guide provides essential safety and logistical information for the use of 6-Chloro-2-picoline, outlining the necessary personal protective equipment (PPE), detailed handling procedures, and a clear disposal plan to ensure a secure laboratory environment.

Personal Protective Equipment (PPE)

When working with this compound, a comprehensive suite of personal protective equipment is mandatory to prevent exposure and ensure personal safety. The following table summarizes the required PPE.

PPE CategoryItemSpecification
Hand Protection Chemical-resistant glovesNitrile or other appropriate material.
Body Protection Protective clothingLaboratory coat or chemical-resistant apron.
Eye and Face Protection Safety glasses with side shields or gogglesMust be worn at all times.
Face shieldRecommended when there is a risk of splashing.
Respiratory Protection NIOSH-approved respiratorRequired when working outside a fume hood or with poor ventilation.

Hazard Identification and Classification

Understanding the hazards associated with this compound is critical for safe handling. This compound is classified with the following hazards:

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation2Causes skin irritation.[1][2]
Serious Eye Damage/Eye Irritation2ACauses serious eye irritation.[1][2]
Specific Target Organ Toxicity - Single Exposure3May cause respiratory irritation.[1][2]
Acute Toxicity, Oral4Harmful if swallowed.[2]
Acute Toxicity, Dermal4Harmful in contact with skin.[2]
Acute Toxicity, Inhalation4Harmful if inhaled.[2]

Procedural Workflow for Handling this compound

A systematic approach to handling this compound, from preparation to disposal, is essential to minimize risks. The following diagram illustrates the recommended operational workflow.

Workflow for Handling this compound A Preparation - Review SDS - Assemble PPE B Engineering Controls - Use fume hood - Ensure proper ventilation A->B Proceed to C Handling - Avoid contact and inhalation - Use non-sparking tools B->C Proceed to D Storage - Tightly sealed container - Cool, dry, well-ventilated area C->D After use E Spill Response - Evacuate area - Absorb with inert material C->E In case of spill G First Aid - Skin: Wash with soap and water - Eyes: Rinse with water - Inhalation: Move to fresh air - Ingestion: Seek medical attention C->G In case of exposure F Disposal - Dispose as hazardous waste - Follow local regulations D->F For expired/unwanted chemical E->F After containment

Workflow for Handling this compound

Step-by-Step Handling and Disposal Procedures

Operational Plan:

  • Preparation: Before handling, thoroughly review the Safety Data Sheet (SDS).[3] Ensure all necessary PPE is readily available and in good condition.

  • Engineering Controls: All work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][3][4] Eyewash stations and safety showers must be easily accessible.[5][6]

  • Handling:

    • Avoid direct contact with skin and eyes.[1]

    • Do not breathe dust, vapors, or mists.[1][3][4]

    • Keep the compound away from heat, sparks, and open flames.[1][3][5]

    • Use non-sparking tools to prevent ignition.[1][5]

    • Practice good chemical hygiene: wash hands thoroughly after handling and before eating, drinking, or smoking.[1][3][4]

    • Remove and launder contaminated clothing before reuse.[1][3][7][8]

  • Storage: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials.[1][3][5] The storage area should be secured and accessible only to authorized personnel.[1][3]

Disposal Plan:

  • Waste Characterization: this compound and any materials contaminated with it are considered hazardous waste.

  • Containerization: Collect waste in a designated, properly labeled, and sealed container.

  • Disposal: Dispose of the hazardous waste through a licensed waste disposal company, adhering to all local, state, and federal regulations.[1][3][7] Do not dispose of it down the drain.

  • Spill Cleanup: In the event of a spill, evacuate the area. Wear appropriate PPE and contain the spill using an inert absorbent material. Collect the absorbed material into a hazardous waste container for disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Chloro-2-picoline
Reactant of Route 2
Reactant of Route 2
6-Chloro-2-picoline

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.